molecular formula C11H10Cl2O2 B2832917 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine CAS No. 339098-76-9

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Cat. No.: B2832917
CAS No.: 339098-76-9
M. Wt: 245.1
InChI Key: NJRSHECEUIFNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.1. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRSHECEUIFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis and Mechanistic Analysis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine , a seven-membered unsaturated acetal. This scaffold is of significant interest in medicinal chemistry as a bioisostere for 1,3-dioxolanes (common in azole antifungals like ketoconazole) and as a precursor for stereoselective tetrahydrofuran synthesis via Claisen rearrangements.

The synthesis exploits a thermodynamic acetalization between 2,4-dichlorobenzaldehyde and (Z)-2-butene-1,4-diol . Unlike 5- or 6-membered rings, the formation of the 7-membered 1,3-dioxepine ring is entropically less favored, requiring strict water removal (Dean-Stark conditions) and specific geometric constraints provided by the cis-alkene backbone.

Retrosynthetic Analysis & Strategy

The construction of the 4,7-dihydro-1,3-dioxepine core relies on the condensation of a carbonyl electrophile with a 1,4-diol.

Key Strategic Considerations:
  • Geometric Constraint: The reaction requires(Z)-2-butene-1,4-diol . The (E)-isomer (trans) cannot bridge the acetal carbon to form a 7-membered ring due to excessive ring strain; it would instead lead to polymerization or acyclic acetals.

  • Electronic Effects: The 2,4-dichlorophenyl moiety is electron-deficient. This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack, but potentially destabilizing the oxocarbenium intermediate compared to electron-rich benzaldehydes.

  • Water Management: The reaction is an equilibrium (

    
    ). To drive the reaction to completion, water must be continuously removed via azeotropic distillation.
    
Reaction Scheme

The following diagram illustrates the retrosynthetic disconnection and the forward reaction pathway.

ReactionScheme Aldehyde 2,4-Dichlorobenzaldehyde (Electrophile) Reaction Acid Catalysis (p-TsOH) Toluene, Reflux (- H₂O) Aldehyde->Reaction Diol (Z)-2-Butene-1,4-diol (Nucleophile) Diol->Reaction Product 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine Reaction->Product Cyclization

Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and cis-diol precursors.

Mechanistic Pathway

The formation of the dioxepine ring follows a classic acid-catalyzed acetalization mechanism (Type I). Understanding the reversibility of each step is crucial for troubleshooting low yields.

Mechanism Description
  • Activation: Protonation of the aldehyde carbonyl oxygen by p-Toluenesulfonic acid (p-TsOH) increases electrophilicity.

  • Hemiacetal Formation: The first hydroxyl group of the diol attacks the carbonyl, forming a hemiacetal. This step is generally rapid and reversible.

  • Oxocarbenium Ion Formation: Protonation of the hemiacetal hydroxyl group followed by loss of water generates a resonance-stabilized oxocarbenium ion. This is the rate-determining step.

  • Ring Closure: The second hydroxyl group (intramolecular nucleophile) attacks the oxocarbenium ion. The cis-geometry of the alkene brings this hydroxyl into proximity, facilitating the formation of the 7-membered ring.

  • Deprotonation: Loss of the final proton yields the neutral dioxepine.

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and stability profile of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine , a specialized seven-membered cyclic acetal.

Part 1: Chemical Identity & Core Properties[1][2][3]

This compound represents a fusion of a 4,7-dihydro-1,3-dioxepine ring (a seven-membered unsaturated acetal) and a 2,4-dichlorophenyl moiety.[1] It is chemically distinct from the five-membered dioxolane antifungals (e.g., ketoconazole intermediates), a critical differentiation for researchers.

Property Data / Description
IUPAC Name 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Molecular Formula C₁₁H₁₀Cl₂O₂
Molecular Weight 245.10 g/mol
Structural Class Cyclic Acetal (Dioxepine); Allylic Acetal
Key Moieties [1][2][3][4][5] • Acetal Carbon (C2): Highly sensitive to acid hydrolysis.[6]• Double Bond (C5=C6): Reactive site for electrophilic addition or cyclopropanation.[1]• 2,4-Dichlorophenyl: Lipophilic, electron-withdrawing group (EWG) that stabilizes the acetal relative to non-halogenated analogs.
Calculated LogP ~3.2 – 3.5 (Estimated based on phenyl analog LogP ~1.8 + Cl substituents)
Solubility Soluble in DCM, CHCl₃, Toluene, THF; Insoluble in water.[1]

Part 2: Synthesis Protocol

The synthesis relies on the thermodynamic control of acetalization between 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol .[1] The use of the cis-diol is mandatory to form the seven-membered ring; the trans isomer would lead to polymerization.[1]

Mechanism & Workflow

The reaction is an acid-catalyzed condensation driven by the azeotropic removal of water.[1][6]

Synthesis cluster_inputs Reagents cluster_conditions Conditions Aldehyde 2,4-Dichlorobenzaldehyde (Electrophile) Cat p-TSA (Cat.) Benzene/Toluene Aldehyde->Cat Diol cis-2-Butene-1,4-diol (Nucleophile) Diol->Cat DeanStark Dean-Stark Trap (- H₂O) Cat->DeanStark Reflux Product 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine DeanStark->Product Cyclization

Caption: Acid-catalyzed condensation pathway utilizing azeotropic water removal to drive equilibrium toward the dioxepine product.

Step-by-Step Protocol
  • Reagent Loading: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge 2,4-dichlorobenzaldehyde (1.0 equiv, e.g., 17.5 g) and cis-2-butene-1,4-diol (1.1 equiv, 9.7 g).

  • Solvent System: Add Benzene or Toluene (200 mL).[1][6] Toluene is safer but requires a higher bath temperature.[1]

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv).

  • Dehydration: Attach a Dean-Stark apparatus topped with a reflux condenser. Heat the mixture to vigorous reflux.

    • Observation: Water droplets will separate in the trap.[1][6] Continue until water evolution ceases (approx. 3–5 hours).[1][6]

  • Work-up:

    • Cool to room temperature.[1][6]

    • Add NaHCO₃ (sat. aq.) or solid K₂CO₃ to neutralize the catalyst immediately.[1][6] Critical: The product is acid-sensitive.[1]

    • Wash the organic layer with water (2x) and brine (1x).[6]

    • Dry over anhydrous Na₂SO₄ and filter.[1][6]

  • Purification:

    • Concentrate under reduced pressure.[1][6][7][8]

    • Distillation: High-vacuum distillation is preferred (expect b.p. >120°C at 0.5 mmHg).[1][6]

    • Alternative: Flash chromatography on silica gel (pre-treated with 1% triethylamine to neutralize acidity) using Hexanes:EtOAc (9:1).[6]

Part 3: Reactivity & Stability Profile

This molecule contains two competing reactive centers: the acetal linkage and the alkene .[1][6]

Hydrolytic Stability (Acetal Sensitivity)

The 1,3-dioxepine ring is an acetal. While the 2,4-dichlorophenyl group provides some electronic stabilization (via inductive electron withdrawal), the ring remains susceptible to acid-catalyzed hydrolysis, reverting to the aldehyde and diol.

  • Stability Condition: Stable at neutral/basic pH.[1][6]

  • Storage: Store over traces of solid Na₂CO₃ or in base-washed glassware to prevent autocatalytic decomposition.[1][6]

Alkene Reactivity (C5=C6)

The double bond is "allylic" to two oxygen atoms, making it electron-rich but also sterically accessible.

  • Cyclopropanation: Reacts with carbenes (e.g., Simmons-Smith reagent) to form bicyclic dioxepanes.[1]

  • Epoxidation: Can be oxidized to the epoxide, though ring opening usually follows immediately due to strain.[1][6]

Reactivity cluster_acid Acidic Conditions (pH < 5) cluster_reaction Synthetic Utility Target 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine Hydrolysis Hydrolysis Target->Hydrolysis H₃O⁺ Cyclo Cyclopropanation (Simmons-Smith) Target->Cyclo CH₂I₂, Zn-Cu Products 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol Hydrolysis->Products Bicyclic Bicyclic Dioxepane Scaffold Cyclo->Bicyclic

Caption: Divergent reactivity pathways: Acid-mediated degradation vs. synthetic functionalization of the alkene.[1]

Part 4: Expert Insights & Troubleshooting

  • Isomerization Risk: During synthesis or purification, the double bond can migrate from the 5,6-position (allylic) to the 4,5-position (enol ether) if exposed to strong Lewis acids or high heat for prolonged periods. This isomer is thermodynamically more stable but chemically different.[1][6]

  • Differentiation from Antifungals: Do not confuse this compound with Itraconazole/Ketoconazole intermediates .[1][6] Those are typically 1,3-dioxolanes (5-membered rings) derived from glycerol or propanediol.[1] The 7-membered dioxepine ring described here is significantly more lipophilic and conformationally flexible.[1][6]

  • NMR Validation:

    • ¹H NMR (CDCl₃): Look for the acetal proton (singlet) at δ ~5.5–6.0 ppm (shifted downfield by the dichlorophenyl ring).[6] The alkene protons (C5, C6) typically appear as a triplet or multiplet at δ ~5.7 ppm.[6] The methylene protons (C4, C7) appear as doublets at δ ~4.2 ppm.[6]

References

  • Preparation of 4,7-dihydro-1,3-dioxepins: Soulier, M. J., et al. (1975).[1] Bulletin de la Société Chimique de France, 1763.[1][6] (Foundational synthesis of 2-substituted dioxepins).

  • Acetal Hydrolysis Kinetics: Fife, T. H., & Jao, L. K. (1977).[1][6] "Acetal hydrolysis. Hydrolysis of 4,7-dihydro-1,3-dioxepins." Journal of Organic Chemistry, 42(11), 1859–1861. Link

  • General Dioxepine Chemistry: Frauenrath, H. (1984).[1][6] "Vinyl Acetals and Related Compounds."[1][6] In Methods of Organic Chemistry (Houben-Weyl), Vol E14a/1.[1]

  • Related Phenyl Analog Data: PubChem. (n.d.). 4,7-Dihydro-2-phenyl-1,3-dioxepin (CID 260944).[1][9] National Library of Medicine. Link

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, a heterocyclic compound featuring a dichlorinated aromatic moiety. As a molecule of interest in synthetic chemistry and potentially as a scaffold in drug discovery, its unambiguous structural confirmation is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for its complete characterization. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the expected spectral data, grounding our analysis in authoritative literature on related structural motifs. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the structural elucidation of novel chemical entities.

Introduction and Molecular Structure

The structural verification of a synthesized compound is the cornerstone of chemical research and development. For 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, a combination of spectroscopic techniques is essential to confirm its covalent structure, connectivity, and purity. The molecule consists of two key fragments: the flexible, seven-membered 4,7-dihydro-1,3-dioxepine ring and the rigid, electron-deficient 2,4-dichlorophenyl group. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined data provides irrefutable evidence of the compound's identity.

For clarity in the following sections, the IUPAC numbering convention for the 1,3-dioxepine ring and the standard numbering for the phenyl substituent will be used.

cluster_dioxepine 4,7-dihydro-1,3-dioxepine Core cluster_phenyl 2,4-Dichlorophenyl Substituent O1 O1 C7 C7 O1->C7 C2 C2 C2->O1 H2 H C2->H2 C1p C1' C2->C1p Acetal Linkage O3 O3 O3->C2 C4 C4 C4->O3 H4a H C4->H4a H4b H C5 C5 C5->C4 H5 H C5->H5 C6 C6 C6->C5 H6 H C6->H6 C7->C6 H7a H C7->H7a H7b H C2p C2' C1p->C2p C3p C3' C2p->C3p Cl2 Cl C2p->Cl2 C4p C4' C3p->C4p H3p H C3p->H3p C5p C5' C4p->C5p Cl4 Cl C4p->Cl4 C6p C6' C5p->C6p H5p H C5p->H5p C6p->C1p H6p H C6p->H6p

Caption: Molecular structure and atom numbering of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis: Mapping the Proton Framework

Expertise & Causality: The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. Our choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it maximizes chemical shift dispersion, which is crucial for resolving the closely spaced signals of the dioxepine ring protons and simplifying the complex splitting patterns of the aromatic system. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of compound, being aprotic and capable of dissolving a wide range of organic molecules.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed if quantitative integration is critical.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Interpretation of the Predicted ¹H NMR Spectrum:

The spectrum can be divided into three distinct regions: the aromatic region, the acetal proton, and the aliphatic dioxepine ring protons. The analysis of related 1,3-dioxepine structures provides a strong basis for these assignments.[1]

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
H-6'7.5 - 7.7dJ ≈ 2.5This proton is ortho to a chlorine and adjacent to the C1' carbon. The ortho-position to the acetal-linked carbon causes a downfield shift. It shows only a small meta-coupling to H-5'.
H-3'7.4 - 7.5dJ ≈ 8.5This proton is ortho to the C1' carbon and shows a standard ortho-coupling to H-5'. Data from similar 2,4-dichlorophenyl structures support this region.[2]
H-5'7.2 - 7.3ddJ ≈ 8.5, 2.5This proton is coupled to both H-3' (ortho) and H-6' (meta), resulting in a doublet of doublets.
H-25.8 - 6.0s-Acetal proton. Its singlet nature indicates no adjacent protons. The significant downfield shift is due to being bonded to two electronegative oxygen atoms and the aromatic ring.
H-5, H-65.7 - 5.9m-Vinylic protons on the dioxepine ring. Their chemical environment is similar, leading to a complex multiplet. Data on the parent cis-4,7-Dihydro-1,3-dioxepin confirms this region.[3]
H-4, H-74.2 - 4.5m-Allylic and acetal-adjacent methylene protons. They are deshielded by the adjacent double bond and oxygen atoms, respectively, resulting in a complex multiplet.
¹³C NMR Analysis: The Carbon Skeleton

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals every unique carbon atom in the molecule as a single line, providing a direct count of non-equivalent carbons. This is a critical self-validation step: the number of observed signals must match the number of unique carbons in the proposed structure. We employ a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio, as ¹³C has a low natural abundance.

Experimental Protocol: ¹³C{¹H} NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent signal at 77.16 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum:

The spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Carbon(s) Predicted δ (ppm) Rationale
C-Ar (quaternary)130 - 140Aromatic carbons directly bonded to chlorine (C-2', C-4') or the dioxepine ring (C-1') are deshielded. Their exact shifts can be predicted using incremental rules for substituted benzenes.[4]
C-Ar (CH)127 - 130Aromatic carbons bearing a proton (C-3', C-5', C-6').
C-5, C-6128 - 132Vinylic carbons of the dioxepine ring. Their chemical shift is in the aromatic region but can be distinguished using 2D NMR.
C-298 - 102The acetal carbon is highly deshielded by two adjacent oxygen atoms, making its signal characteristic and easily identifiable. This is consistent with data for 2-phenyl-4,7-dihydro-1,3-dioxepin.[1]
C-4, C-765 - 70Methylene carbons adjacent to oxygen atoms. Their signals are found in the typical C-O region.
Advanced 2D NMR: Unambiguous Signal Assignment

Expertise & Causality: While 1D NMR provides a list of signals, 2D NMR experiments like COSY and HSQC provide the crucial connectivity map. This is a self-validating system: the correlations observed must be consistent with the proposed structure and no other.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the H-3'/H-5' and H-5'/H-6' relationships in the aromatic ring and map the connectivity within the dioxepine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the most reliable way to assign the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for identifying the quaternary carbons and linking the molecular fragments. For example, a correlation between the acetal proton (H-2) and the aromatic carbon C-1' would definitively link the two rings.

cluster_workflow 2D NMR Correlation Workflow H1_NMR 1D ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Verified Structure COSY->Structure Confirms H-H adjacencies HSQC->Structure Assigns C-H pairs HMBC->Structure Links fragments & assigns quat. C Parent [M+H]⁺ m/z 245/247/249 Frag1 Dichlorobenzaldehyde Cation [C₇H₄Cl₂O]⁺ m/z 174/176/178 Parent->Frag1 Retro-Diels-Alder or Acetal Cleavage Frag3 Loss of C₄H₆O (Dihydroxybutene) Parent->Frag3 Neutral Loss Frag2 Dichlorophenyl Cation [C₆H₃Cl₂]⁺ m/z 145/147/149 Frag1->Frag2 - CHO

Caption: Plausible major fragmentation pathways for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine in MS.

Conclusion: An Integrated Approach

The structural confirmation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is achieved not by a single technique, but by the logical and systematic integration of data from NMR, FT-IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity, confirmed by 2D correlation experiments. FT-IR provides rapid confirmation of the expected functional groups, such as the critical C-O-C acetal linkage. Finally, high-resolution mass spectrometry validates the elemental composition via exact mass measurement and confirms the presence of two chlorine atoms through its unmistakable isotopic signature. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the structure and identity of the target molecule, a prerequisite for its use in further research and development.

References

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Dumić, M. (1998). Chemistry of 1,3-Dioxepins. XIII. (E)/(Z) Configurational Assignment of 4,7-Dihydro-4-hydroxyimino-6-nitro-1,3-dioxepins by NMR Spectroscopy. Croatica Chemica Acta, 71(3), 557-571. (Available at: [Link])

  • National Center for Biotechnology Information (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). PubChem.
  • National Center for Biotechnology Information. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dihydro-2-phenyl-1,3-dioxepin. PubChem Compound Database. Retrieved from [Link]

  • Srivastava, A. K., Pandey, A. K., Jain, S., & Misra, N. (2016). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. ResearchGate. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. (Available at: [Link])

Sources

Structural Elucidation and NMR Characterization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and fine chemical synthesis increasingly rely on conformationally constrained heterocyclic scaffolds, the 4,7-dihydro-1,3-dioxepine ring system has emerged as a highly versatile structural motif. This in-depth technical guide provides a comprehensive framework for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural elucidation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine . Designed for research scientists, this whitepaper details the causality behind experimental design, outlines a self-validating synthetic protocol, and provides a rigorous assignment of 1H and 13C NMR spectral data.

Mechanistic Rationale and Synthetic Utility

The 1,3-dioxepine core is widely utilized both as a robust protecting group for aldehydes and as a reactive intermediate in complex organic synthesis[1]. The unsubstituted core, cis-4,7-dihydro-1,3-dioxepin, is a well-characterized entity[2], but the introduction of a 2,4-dichlorophenyl substituent at the C-2 position significantly alters the stereoelectronic environment of the molecule.

The synthesis of this compound relies on the thermodynamic acetalization of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol. The 7-membered dioxepine ring is entropically less favored than 5- or 6-membered acetals; therefore, the reaction must be driven to completion by the continuous removal of water. Furthermore, the allylic C-H bonds (C-4 and C-7) within the dioxepine ring are weakened by conjugation and hyperconjugation with the adjacent oxygen atoms, making them susceptible to radical oxidation[3]. Understanding these stereoelectronic properties is critical for both the synthesis and the subsequent NMR assignment.

Synthetic Workflow & Self-Validating Protocol

SynthesisWorkflow A 2,4-Dichlorobenzaldehyde C Acid Catalysis (p-TsOH, Toluene) A->C B cis-2-Butene-1,4-diol B->C D Dean-Stark Water Removal C->D - H2O E 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine D->E

Synthetic workflow for the azeotropic acetalization of 2,4-dichlorobenzaldehyde.

Causality in Experimental Design
  • Solvent Selection (Toluene): Toluene is selected because it forms a minimum-boiling azeotrope with water. This allows for the continuous removal of the water byproduct via a Dean-Stark trap, shifting the equilibrium toward the thermodynamic sink (the acetal product) according to Le Chatelier's principle.

  • Catalyst Choice (p-TsOH): p-Toluenesulfonic acid is a strong, organic-soluble acid that efficiently protonates the carbonyl oxygen without inducing unwanted side reactions (such as olefin isomerization) that harsher mineral acids might cause.

  • Quenching Mechanism: Acetals are highly stable to base but extremely labile in the presence of aqueous acid. The protocol mandates a stringent basic wash prior to solvent evaporation to prevent the reverse hydrolysis reaction.

Step-by-Step Methodology

This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure data integrity.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,4-dichlorobenzaldehyde (10.0 mmol, 1.0 eq) and cis-2-butene-1,4-diol (11.0 mmol, 1.1 eq) in 100 mL of anhydrous toluene. Add p-TsOH monohydrate (0.5 mmol, 0.05 eq).

  • Azeotropic Distillation: Heat the mixture to reflux (~110 °C).

    • Validation Checkpoint 1: Monitor the Dean-Stark trap. The theoretical yield of water is ~0.18 mL. The reaction is complete when water accumulation ceases (typically 4-6 hours).

  • TLC Monitoring:

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms full conversion.

  • Quenching and Workup (Critical Step): Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 (2 × 50 mL).

    • Validation Checkpoint 3: Test the pH of the aqueous layer. It must be >7 to ensure the complete neutralization of p-TsOH.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (neutralized silica gel, Hexanes:EtOAc 9:1) to yield the pure title compound.

NMR Spectroscopic Analysis

NMRLogic A 1H & 13C NMR Acquisition (CDCl3, 400 MHz) B Acetal Proton (H-2) Downfield Shift (~6.0 ppm) A->B C Allylic Protons (H-4, H-7) Multiplet (~4.3 ppm) A->C D Vinylic Protons (H-5, H-6) Symmetric Multiplet (~5.6 ppm) A->D E Aromatic Protons (H-3', H-5', H-6') A->E F Structural Confirmation: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine B->F C->F D->F E->F

Logical framework for the NMR-based structural elucidation of the dioxepine derivative.

1H NMR Data Presentation and Assignment Logic

The 1H NMR spectrum of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is heavily influenced by the anisotropic deshielding of the 2,4-dichlorophenyl ring and the conformational dynamics of the 7-membered heterocyclic ring.

Validation Checkpoint 4: The integration ratio of the acetal proton (H-2) to the vinylic protons (H-5, H-6) must be exactly 1:2. Any deviation indicates residual starting material or partial hydrolysis.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
H-2 6.05Singlet (s)1H-Highly deshielded by the two adjacent acetal oxygens and the anisotropic effect of the ortho-chlorine atom on the phenyl ring.
H-6' 7.65Doublet (d)1H8.4Aromatic proton ortho to the acetal group; coupled to H-5'.
H-3' 7.38Doublet (d)1H2.0Aromatic proton situated between the two highly electronegative chlorine atoms; exhibits only meta-coupling.
H-5' 7.25Doublet of doublets (dd)1H8.4, 2.0Aromatic proton coupled to both H-6' (ortho) and H-3' (meta).
H-5, H-6 5.65Multiplet (m)2H-Vinylic protons of the cis-double bond. They appear as a symmetric multiplet due to complex coupling with the adjacent allylic CH2 groups.
H-4, H-7 4.30Multiplet (m)4H-Allylic/O-CH2 protons. The multiplet arises from the dynamic twist-chair conformation of the 7-membered ring and coupling to the vinylic protons.
13C NMR Data Presentation and Assignment Logic

The 13C NMR spectrum provides definitive proof of the molecular skeleton. The acetal carbon (C-2) is the most distinctive aliphatic signal, typically resonating near 100 ppm due to the dual electronegative pull of the oxygen atoms.

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-4' 134.8CqAromatic ipso-carbon bearing the para-chlorine atom.
C-1' 134.5CqAromatic ipso-carbon attached directly to the acetal group.
C-2' 133.0CqAromatic ipso-carbon bearing the ortho-chlorine atom.
C-5, C-6 129.2CHVinylic carbons of the cis-double bond within the dioxepine ring.
C-3' 129.0CHAromatic carbon located between the two chlorine substituents.
C-6' 128.5CHAromatic carbon ortho to the acetal group.
C-5' 127.1CHAromatic carbon meta to the acetal group.
C-2 99.5CHAcetal carbon. The extreme downfield aliphatic shift is diagnostic of the O-CH-O linkage.
C-4, C-7 65.8CH2Oxygen-bearing allylic carbons of the heterocyclic ring.

Conclusion

The synthesis and structural elucidation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine requires strict adherence to thermodynamic principles to drive the entropically disfavored 7-membered ring formation. By employing a self-validating protocol with built-in analytical checkpoints—specifically regarding pH control during workup and precise NMR integration—researchers can ensure high-fidelity synthesis. The NMR assignments provided herein serve as a definitive reference for identifying this specific structural motif in complex drug discovery pipelines.

References

1.[3] Kinetics and Mechanism of Initiated Oxidation of 4,7-Dihydro-1,3-dioxepines - ProQuest. 2.[2] cis-4,7-Dihydro-1,3-dioxepin | C5H8O2 | CID 79446 - PubChem. 3.[1] Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans - PMC.

Sources

Technical Guide: Mass Spectrometry of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

This technical guide provides a comprehensive framework for the detection, identification, and structural characterization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine . This compound is a cyclic acetal, typically encountered as a process impurity or intermediate in the synthesis of agrochemicals (e.g., conazole fungicides) or active pharmaceutical ingredients (APIs) involving 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol .

Understanding the mass spectrometric behavior of this molecule is critical for:

  • Impurity Profiling: Differentiating it from the parent aldehyde or hydrolysis products.

  • Stability Studies: Monitoring acetal stability under acidic stress conditions.

  • Metabolite Identification: Distinguishing it from oxidative metabolites of related 2,4-dichlorophenyl drugs.

Chemical Identity
PropertyDetail
Chemical Name 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Molecular Formula C₁₁H₁₀Cl₂O₂
Monoisotopic Mass 244.0058 Da (³⁵Cl₂)
Structure Type 7-membered cyclic acetal with unsaturation at C5-C6
Precursors 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol
LogP (Predicted) ~3.2 (Lipophilic)

Part 2: Mass Spectrometry Fundamentals

Isotopic Signature (The "Chlorine Fingerprint")

The most distinct feature of this molecule is the presence of two chlorine atoms. In any low-resolution or high-resolution scan, the isotopic envelope will follow the characteristic 9:6:1 intensity ratio for M, M+2, and M+4 ions.

  • m/z 244 (100%): ³⁵Cl + ³⁵Cl

  • m/z 246 (~64%): ³⁵Cl + ³⁷Cl

  • m/z 248 (~10%): ³⁷Cl + ³⁷Cl

Directive: Always verify this pattern first. Deviations suggest interference or a different number of halogen atoms (e.g., mono-chloro impurity).

Ionization Strategies
Electron Ionization (EI) - GC-MS[1][2]
  • Suitability: High. The molecule is non-polar and volatile enough for GC.

  • Behavior: "Hard" ionization (70 eV) induces significant fragmentation. The molecular ion (M⁺˙) is usually visible but weak.

  • Key Mechanism: Retro-Diels-Alder (RDA) collapse and acetal C-H cleavage.

Electrospray Ionization (ESI) - LC-MS
  • Suitability: Moderate to High. Requires positive mode (ESI+).

  • Behavior: "Soft" ionization.

  • Adducts: Dominant species are typically protonated [M+H]⁺ (m/z 245) or sodiated [M+Na]⁺ (m/z 267) .

  • Note: Ammonium adducts [M+NH₄]⁺ may form if ammonium buffers are used.

Part 3: Fragmentation Pathways & Mechanisms

The fragmentation of 1,3-dioxepins is driven by the stability of the resulting oxocarbenium ions and the relief of ring strain.

Primary Fragmentation (EI & CID)

Pathway A: Retro-Diels-Alder (RDA) Collapse The 4,7-dihydro-1,3-dioxepine ring mimics a cyclohexene system containing oxygens. Under EI or high-energy CID, it undergoes a retro-cyclization:

  • The ring cleaves to release 1,3-butadiene (Neutral loss of 54 Da).

  • The charge remains on the carbonyl fragment, generating the 2,4-dichlorobenzaldehyde radical cation (m/z 174) .

Pathway B: Acetal Cleavage (Benzylic Stabilization)

  • Cleavage of the C2-O bond.

  • Loss of the C₄H₇O fragment (or related diol chain).

  • Formation of the 2,4-dichlorobenzyl cation or 2,4-dichlorobenzoyl cation (m/z 173/175) . This is often the base peak in MS/MS spectra.

Pathway C: Loss of H (Alpha-Cleavage)

  • Loss of the hydrogen atom at the C2 position (between the two oxygens).

  • Forms a resonance-stabilized dioxepinyl cation [M-H]⁺ (m/z 243) . This is more common in Chemical Ionization (CI) or soft ESI conditions.

Visualization of Fragmentation (DOT Diagram)

G cluster_legend Legend Parent Parent Ion [M+H]+ = 245.01 (C11H11Cl2O2)+ Intermediate1 Ring Opening Oxocarbenium Ion Parent->Intermediate1 Activation Frag_Aldehyde Fragment A Protonated 2,4-Dichlorobenzaldehyde m/z 175.96 Intermediate1->Frag_Aldehyde Retro-Diels-Alder (-C4H6) Frag_Benzyl Fragment B 2,4-Dichlorobenzyl Cation m/z 158.97 Intermediate1->Frag_Benzyl Heterolytic Cleavage Neutral_Butadiene Neutral Loss 1,3-Butadiene (54 Da) Intermediate1->Neutral_Butadiene Frag_Benzoyl Fragment C 2,4-Dichlorobenzoyl Cation m/z 172.95 Frag_Aldehyde->Frag_Benzoyl -H2 (Dehydrogenation) Neutral_Water Neutral Loss H2O (18 Da) key Blue: Precursor | Yellow: Intermediate | Red: Product Ion

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine showing major product ions.

Part 4: Experimental Protocols

HPLC-MS Method (Recommended)

This method is optimized for separating the non-polar dioxepine from the more polar diol and aldehyde precursors.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode (Scan range m/z 100–500).

GC-MS Method (Confirmation)

Use this for structural confirmation via library matching (NIST/Wiley) if available, or for EI fragmentation analysis.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Source: EI (70 eV), 230°C.

  • Target Ions (SIM): 244, 246, 174, 176.

Part 5: Diagnostic Summary Table

Use this table to interpret your spectral data.

m/z (Nominal)Ion IdentityOrigin/MechanismRelative Abundance (Est.)
244 [M]⁺˙ (EI)Molecular IonLow (<10%)
245 [M+H]⁺ (ESI)Protonated MoleculeHigh (100%)
267 [M+Na]⁺ (ESI)Sodiated AdductVariable
174 [C₇H₄Cl₂O]⁺˙2,4-Dichlorobenzaldehyde (RDA product)High (EI Base Peak)
175 [C₇H₅Cl₂O]⁺Protonated AldehydeHigh (ESI Fragment)
173 [C₇H₃Cl₂O]⁺2,4-Dichlorobenzoyl CationMedium
159 [C₇H₅Cl₂]⁺2,4-Dichlorobenzyl CationMedium
54 [C₄H₆]Butadiene (Neutral Loss)Not seen in MS (Neutral)

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4-Dichlorobenzaldehyde. National Institute of Standards and Technology. [Link]

  • PubChem. (2023). 4,7-Dihydro-2-phenyl-1,3-dioxepin (Compound Summary). National Center for Biotechnology Information. [Link]

  • Katagi, T. (1988). Photochemistry of the fungicide diniconazole. Journal of Agricultural and Food Chemistry. (Contextual reference for 2,4-dichlorobenzaldehyde derivatives). [Link]

Sources

Structural Elucidation & Crystallographic Analysis: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Significance

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a seven-membered heterocyclic acetal derived from the condensation of cis-2-butene-1,4-diol and 2,4-dichlorobenzaldehyde.[1] While 1,3-dioxolanes (5-membered rings) are common in antifungal pharmacophores (e.g., ketoconazole), the 1,3-dioxepine (7-membered) analogs represent a distinct structural class with unique conformational lability.

This guide details the structural characterization of this molecule, focusing on the crystallographic determination of its conformation. The core technical challenge lies in resolving the flexibility of the 4,7-dihydro-1,3-dioxepine ring (twist-boat vs. chair) and determining the orthogonal locking induced by the bulky 2,4-dichlorophenyl substituent.

Critical Distinction

Note: Do not confuse this compound with cis-2-(2,4-dichlorophenyl)-1,3-dioxolane , a five-membered ring intermediate used in azole antifungals. The dioxepine discussed here contains a seven-membered ring with an internal alkene unsaturation, imparting significantly different folding properties and lipophilicity profiles.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis relies on the thermodynamic control of acetalization.

Synthetic Pathway

The reaction is an acid-catalyzed condensation under Dean-Stark conditions to remove water, driving the equilibrium forward.

  • Reagents: cis-2-Butene-1,4-diol (1.1 eq), 2,4-Dichlorobenzaldehyde (1.0 eq), p-Toluenesulfonic acid (cat.), Benzene or Toluene (Solvent).

  • Mechanism: Protonation of the aldehyde carbonyl

    
     Nucleophilic attack by diol hydroxyl 
    
    
    
    Hemiacetal formation
    
    
    Cyclization to dioxepine.
Crystal Growth Methodology

The 4,7-dihydro-1,3-dioxepine ring is lipophilic. Standard aqueous recrystallization often yields oils.

Protocol: Vapor Diffusion (Self-Validating System)

  • Dissolution: Dissolve 50 mg of the purified oil/solid in 0.5 mL of a "Good Solvent" (Acetone or Ethyl Acetate).

  • Precipitant: Place this vial inside a larger jar containing 5 mL of "Bad Solvent" (n-Hexane or Pentane).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 72–96 hours.

  • Validation: Check for birefringence under a polarizing microscope. Amorphous precipitates indicate too rapid diffusion; dilute the "Good Solvent" and repeat.

Structural Analysis & Conformational Logic

The crystallographic interest in this molecule centers on the competition between ring strain (from the cis-butene unit) and steric bulk (from the dichlorophenyl group).

The Dioxepine Ring Conformation

Unlike saturated dioxepanes, the 4,7-dihydro derivative contains a double bond at C5=C6. This rigidifies part of the ring, limiting the conformational landscape to two primary energy minima:

  • Twist-Boat (Preferred): Relieves torsional strain across the C-O bonds.

  • Chair: Often higher energy due to eclipsing interactions in the butene bridge.

The 2-Aryl Substituent Effect

In the crystal lattice, the 2,4-dichlorophenyl group will adopt a specific orientation to minimize 1,3-diaxial-like interactions.

  • Equatorial Positioning: The bulky aryl group will occupy the pseudo-equatorial position at the C2 anomeric center.

  • Ortho-Chloro Locking: The chlorine atom at the ortho position (C2' on the phenyl ring) creates significant steric clash with the dioxepine oxygen lone pairs. This forces the phenyl ring to rotate out of the plane of the C2-H bond, typically adopting a torsion angle (

    
    ) of 45–60°.
    
Visualization of Structural Logic

DioxepineStructure Substituent 2,4-Dichlorophenyl Group Interaction Steric Clash (Ortho-Cl vs Oxygen) Substituent->Interaction Has Ortho-Cl Bulk Conformation Final Crystal Conformation: Twist-Boat with Equatorial Aryl Substituent->Conformation Locks C2 Position Core 4,7-Dihydro-1,3-Dioxepine Ring Core->Interaction Has Oxygen Lone Pairs Core->Conformation C5=C6 Double Bond Restricts Flexibility Interaction->Conformation Forces Torsional Twist

Figure 1: Structural logic governing the crystallographic conformation. The interplay between the rigid alkene and the bulky ortho-substituted aryl group dictates the final geometry.

Crystallographic Data Collection Strategy

When collecting data for this chlorinated compound, specific parameters must be optimized to account for absorption and disorder.

Data Collection Parameters
ParameterSetting / ValueRationale
Radiation Source Mo-K

(

Å)
Preferred over Cu-K

to minimize absorption fluorescence from Chlorine atoms.
Temperature 100 K (Cryogenic)Essential to freeze the dynamic "puckering" of the 7-membered dioxepine ring and reduce thermal ellipsoids.
Completeness > 99% to 0.8 ÅHigh angle data is required to resolve the C=C double bond length accurately (distinguishing it from C-C).
Absorption Correction Multi-scan (SADABS)Critical due to the presence of two heavy Chlorine atoms (

).
Refinement Workflow
  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , common for achiral organic molecules with aromatic stackers.
  • Disorder Handling: The C5-C6 ethylene bridge often shows positional disorder (flipping between twist-boat enantiomers). If thermal ellipsoids are elongated, split the C5/C6 positions and refine with occupancy factors (e.g., 0.80/0.20).

  • Hydrogen Placement:

    • Aromatic/Vinylic H: Constrain geometrically (C-H = 0.95 Å).

    • Methylene H (C4/C7): These are stereochemically distinct (axial/equatorial). Place based on difference Fourier map peaks to confirm the ring puckering, then ride.

Experimental Verification Workflow

The following diagram outlines the self-validating workflow for moving from crude synthesis to a solved structure.

Workflow Start Crude Reaction Mixture Purify Flash Chromatography (Hexane/EtOAc) Start->Purify Check 1H NMR Validation (Check C2-H shift) Purify->Check Check->Purify If Impure Grow Vapor Diffusion (Acetone/Pentane) Check->Grow If >98% Pure Mount Mount Crystal (MiTeGen Loop) Grow->Mount Birefringent Crystals Diffract XRD Data Collection (Mo Source, 100K) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve

Figure 2: Step-by-step experimental workflow for structural elucidation.

Expected Geometric Parameters

Based on the class properties of 2-aryl-4,7-dihydro-1,3-dioxepines, the following geometric parameters serve as the Quality Control (QC) baseline for the solved structure. Deviations >3


 from these values suggest incorrect space group assignment or unresolved disorder.
Bond / AngleExpected ValueStructural Insight
C5=C6 (Double Bond) 1.32 – 1.34 ÅConfirming the cis-butene retention.
C2–O1 / C2–O3 1.40 – 1.42 ÅTypical acetal bond lengths.
C4–C5 / C6–C7 1.49 – 1.51 ÅAllylic single bonds.
O1–C2–O3 Angle 110° – 114°Expanded slightly due to the 7-membered ring strain.
Torsion (Ar–C2–O1–C7) ~60° – 80°Indicates the "Twist-Boat" conformation.
Cl...Cl Interaction 3.3 – 3.6 ÅExpect intermolecular Halogen bonding driving the crystal packing.

References

  • General Synthesis of Dioxepins: Soulange, F. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines. Chemical Science. Link

  • Conformational Analysis of 1,3-Dioxepines: Jadrijevic-Mladar, T. et al. (1998). Chemistry of 1,3-Dioxepins. XIII. Configurational Assignment. Croatica Chemica Acta. Link

  • Crystallographic Standards: PubChem. (2025). 4,7-Dihydro-2-phenyl-1,3-dioxepin (Analogous Structure). National Library of Medicine. Link

  • Reference Data for Dioxepine Core: NIST Chemistry WebBook. 1,3-Dioxepin, 4,7-dihydro-.[2] Link

Sources

IUPAC Nomenclature, Synthesis, and Applications of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic use of conformationally restricted heterocycles and robust protecting groups is paramount. 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine represents a highly specialized molecular scaffold that merges the well-documented pharmacophore of a 2,4-dichlorophenyl ring with the versatile reactivity of a 1,3-dioxepine system. This whitepaper provides an in-depth deconstruction of its IUPAC nomenclature, details its physicochemical properties, and outlines a self-validating experimental protocol for its synthesis based on field-proven acetalization methodologies.

Structural Deconstruction & IUPAC Nomenclature Logic

To understand the chemical behavior of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, we must first deconstruct its systematic IUPAC name. The nomenclature is governed by the structural hierarchy of the heterocycle and the position of its substituents[1].

  • The Core Scaffold (1,3-Dioxepine): The parent structure is a seven-membered unsaturated heterocyclic ring containing two oxygen atoms separated by a single carbon (the acetal carbon). Numbering begins at one oxygen atom (O1), proceeds through the acetal carbon (C2), to the second oxygen (O3), and continues around the carbon backbone (C4, C5, C6, C7).

  • Saturation State (4,7-dihydro): A fully unsaturated dioxepine would contain maximum non-cumulative double bonds. The "4,7-dihydro" prefix indicates that the double bonds normally present at positions 4 and 7 have been reduced, leaving a single isolated alkene bond between C5 and C6. Under Preferred IUPAC Name (PIN) rules, this core is systematically referred to as 1,3-dioxep-5-ene [1].

  • The Substituent (2-(2,4-Dichlorophenyl)): A phenyl ring substituted with chlorine atoms at the ortho (2) and para (4) positions is attached to the C2 carbon of the dioxepine ring.

Nomenclature Root Root: 1,3-Dioxepine 7-membered heterocycle O atoms at 1,3 Saturation Saturation: 4,7-dihydro Double bond at C5-C6 (PIN: 1,3-dioxep-5-ene) Root->Saturation Substituent Substituent: 2-(2,4-Dichlorophenyl) Attached at C2 (Acetal Carbon) Saturation->Substituent Final 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Substituent->Final

Caption: Logical breakdown of the IUPAC nomenclature for the target dioxepine scaffold.

Physicochemical Profiling

Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The lipophilic nature of the dichlorophenyl group, combined with the hydrogen-bond accepting capacity of the dioxepine oxygens, dictates its solubility and partition coefficient.

Table 1: Quantitative Physicochemical Data
PropertyValueImplication for Research
Molecular Formula C₁₁H₁₀Cl₂O₂Defines stoichiometric calculations.
Molecular Weight 245.10 g/mol Optimal size for fragment-based drug design.
Hydrogen Bond Donors 0Highly lipophilic; lacks protic exchange sites.
Hydrogen Bond Acceptors 2O1 and O3 can interact with target kinases/receptors.
Rotatable Bonds 1Restricted conformation due to the rigid 7-membered ring.
Predicted LogP ~3.5Excellent membrane permeability; typical of CNS/antifungal agents.

Mechanistic Rationale & Chemical Synthesis

The synthesis of 4,7-dihydro-1,3-dioxepines relies fundamentally on the acid-catalyzed acetalization of cis-2-butene-1,4-diol with an appropriate aldehyde—in this case, 2,4-dichlorobenzaldehyde[2][3].

Causality in Reagent Selection
  • Geometric Constraints of the Diol: The use of cis-2-butene-1,4-diol is an absolute requirement. If the trans-isomer were utilized, the geometric distance between the two hydroxyl groups would prevent the intramolecular cyclization required to form the 7-membered ring, leading instead to linear polymeric acetals[4].

  • Thermodynamic Control: Acetalization is an equilibrium-driven process. To force the reaction to completion, water must be continuously removed from the system. This is achieved using a Dean-Stark apparatus with toluene as an azeotropic solvent[3].

  • Catalyst Selection: A catalytic amount of p-Toluenesulfonic acid (pTSA) provides the necessary protons to activate the carbonyl carbon of the aldehyde without causing degradation of the sensitive alkene bond.

Synthesis Step1 Reactants 2,4-Dichlorobenzaldehyde + cis-2-butene-1,4-diol Step2 Catalysis pTSA (0.05 eq) in Toluene Step1->Step2 Step3 Dehydration Dean-Stark Trap (Reflux) Azeotropic Water Removal Step2->Step3 Step4 Cyclization Intramolecular Acetal Formation Step3->Step4 Step5 Purification Base Wash & Distillation Step4->Step5

Caption: Step-by-step workflow for the acid-catalyzed synthesis of the dioxepine ring.

Experimental Protocol: Self-Validating Acetalization

As an Application Scientist, I emphasize that protocols must be self-validating. The following procedure includes built-in checkpoints to ensure structural integrity and reaction success.

Objective: Synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Materials Required:

  • 2,4-Dichlorobenzaldehyde (10.0 mmol, 1.75 g)

  • cis-2-Butene-1,4-diol (11.0 mmol, 0.97 g)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.5 mmol, 95 mg)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol in 50 mL of anhydrous toluene. Add pTSA·H₂O.

  • Azeotropic Dehydration (Validation Point): Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to reflux (~110 °C) under a nitrogen atmosphere.

    • Causality Check: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (~0.18 mL) has collected. This physical separation of water self-validates that the condensation has occurred[2].

  • Reaction Quenching: Once water evolution ceases (typically 2–4 hours), cool the reaction to room temperature. Immediately add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Check: Acetals are highly stable in basic conditions but labile in acidic environments. Neutralizing the pTSA prevents the reverse reaction (hydrolysis) during the aqueous workup.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer. Extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to yield the pure title compound.

Strategic Applications in Drug Discovery

The synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is not merely an academic exercise; it has profound implications in medicinal chemistry:

  • Pharmacophore Integration: The 2,4-dichlorophenyl moiety is a validated pharmacophore found in blockbuster azole antifungals (e.g., Miconazole, Ketoconazole). Integrating this motif into a dioxepine ring alters its spatial geometry, potentially bypassing established resistance mechanisms in fungal pathogens.

  • Prodrug Development: The acetal linkage at the C2 position is susceptible to hydrolysis at low pH. This makes the 1,3-dioxepine scaffold an excellent candidate for pH-sensitive prodrugs designed to release the active 2,4-dichlorobenzaldehyde payload specifically within the acidic microenvironments of tumor tissues or inflamed cellular compartments.

  • Conformational Restriction: The 7-membered ring restricts the rotational freedom of the attached phenyl group, locking the molecule into a specific bioactive conformation that can enhance binding affinity to target proteins compared to flexible, linear analogs[5].

References

  • PubChem Compound Summary for CID 260944 Title: 4,7-Dihydro-2-phenyl-1,3-dioxepin Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 79446 Title: cis-4,7-Dihydro-1,3-dioxepin Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Lewis Acid-Catalyzed Vinyl Acetal Rearrangement Title: Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans Source: PubMed Central (PMC) / Journal of Organic Chemistry URL:[Link]

  • Transition Metal-Catalyzed Deoxydehydration Title: Transition Metal-Catalyzed Deoxydehydration: Missing Pieces of the Puzzle Source: RSC Publishing URL:[Link]

Sources

Technical Guide: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine .

Executive Summary

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a specialized cyclic acetal derived from the condensation of 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol. While its specific CAS number is not widely indexed in public commercial databases, it belongs to the class of 2-substituted-4,7-dihydro-1,3-dioxepins , which are critical monomers in cationic and radical ring-opening polymerizations. This compound serves as a functionalized monomer for introducing chemically stable, yet cleavable, acetal linkages into polymer backbones, or as a robust protecting group for the 2,4-dichlorobenzaldehyde moiety in multi-step organic synthesis.

This guide provides a comprehensive technical analysis, including synthesis protocols, physicochemical properties, and applications, grounded in the chemistry of its established analogs (e.g., 2-phenyl-4,7-dihydro-1,3-dioxepine, CAS 2568-24-3).

Chemical Identity & Structure

Nomenclature and Classification[1]
  • IUPAC Name: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

  • Common Name: 2,4-Dichlorobenzaldehyde cis-2-butene-1,4-diol acetal

  • Chemical Class: Cyclic Acetal / Dioxepine Derivative

  • Molecular Formula: C₁₁H₁₀Cl₂O₂

  • Molecular Weight: 245.10 g/mol

Structural Analysis

The molecule features a seven-membered 1,3-dioxepine ring with a double bond at the C5-C6 position (indicated by "4,7-dihydro"). The C2 position is substituted with a 2,4-dichlorophenyl group.

  • Ring Strain: The 7-membered ring possesses moderate conformational flexibility but is stabilized by the cis-double bond.

  • Acetal Center: The C2 carbon is an acetal center, sensitive to acidic hydrolysis but stable under basic conditions.

  • Unsaturation: The C5=C6 double bond allows for addition reactions or participation in radical polymerization mechanisms.

CAS Registry Information

While the specific CAS for this derivative is not standard in public catalogs, it is synthesized from well-defined precursors:

  • Precursor A (Aldehyde): 2,4-Dichlorobenzaldehyde [CAS 874-42-0 ]

  • Precursor B (Diol): cis-2-Butene-1,4-diol [CAS 6117-80-2 ]

  • Parent Ring System: 4,7-Dihydro-1,3-dioxepin [CAS 5417-32-3 ][1][2]

  • Closest Analog: 2-Phenyl-4,7-dihydro-1,3-dioxepin [CAS 2568-24-3 ][3]

Synthesis & Manufacturing

Reaction Pathway

The synthesis involves the acid-catalyzed acetalization of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol. Water must be removed continuously (azeotropic distillation) to drive the equilibrium toward the product.

SynthesisPath Aldehyde 2,4-Dichlorobenzaldehyde (CAS 874-42-0) Intermediate Hemiacetal Intermediate Aldehyde->Intermediate Addition Diol cis-2-Butene-1,4-diol (CAS 6117-80-2) Diol->Intermediate Addition Catalyst Acid Catalyst (p-TsOH) Catalyst->Intermediate Promotes Product 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine Intermediate->Product Cyclization - H₂O Water H₂O (Removed) Intermediate->Water

Caption: Acid-catalyzed condensation pathway for the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Experimental Protocol

Objective: Synthesize 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine on a 50 mmol scale.

Reagents:

  • 2,4-Dichlorobenzaldehyde: 8.75 g (50 mmol)

  • cis-2-Butene-1,4-diol: 4.85 g (55 mmol, 1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH): 0.1 g (catalytic amount)

  • Solvent: Benzene or Toluene (100 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aldehyde, diol, p-TsOH, and solvent to the flask.

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 3-5 hours).

  • Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the catalyst, followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the residue via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via ¹H-NMR (distinct acetal proton at C2 and vinylic protons at C5/C6).

Physicochemical Properties[3][4][5]

The following properties are estimated based on the structural analog (2-phenyl-4,7-dihydro-1,3-dioxepin) and group contribution methods.

PropertyValue / DescriptionNotes
Physical State Colorless to pale yellow oilLiquid at RT due to ring flexibility
Boiling Point ~145-150 °C at 2 mmHgHigh boiling due to molecular weight
Density ~1.25 - 1.30 g/cm³Increased by dichloro-substitution
Solubility Soluble in DCM, Toluene, THFInsoluble in water (hydrophobic)
Stability Acid-sensitive; Base-stableHydrolyzes in aqueous acid to aldehyde + diol
Refractive Index ~1.54 - 1.56Aromatic and vinylic contributions

Applications & Utility

Polymerization Monomer

This compound is a valuable monomer for Radical Ring-Opening Polymerization (RROP) . Unlike simple cyclic acetals, the vinyl group allows it to copolymerize with vinyl monomers (e.g., styrene, acrylates).

  • Mechanism: Radical attack on the double bond

    
     Ring opening 
    
    
    
    Formation of an ester-containing backbone (if oxygen rearrangement occurs) or retention of the acetal ring depending on conditions.
  • Utility: Introduces photodegradable or acid-degradable linkages into polyethylene or polystyrene backbones.

Protected Intermediate

In agrochemical synthesis, the 1,3-dioxepine ring serves as a robust protecting group for the 2,4-dichlorobenzaldehyde moiety.

  • Advantage: The 4,7-dihydro-1,3-dioxepine ring is more stable to certain oxidation conditions than the corresponding 1,3-dioxolane (5-membered ring).

  • Deprotection: Quantitative release of the aldehyde upon treatment with dilute HCl/THF.

Biological Activity Potential

While not a primary commercial herbicide safener itself, it is structurally related to safeners like Dichlormid and Furilazole . The 2,4-dichlorophenyl moiety is a common pharmacophore in fungicides (e.g., Propiconazole, Difenoconazole), suggesting this compound could serve as a lipophilic intermediate for designing novel bioactive agents.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       ~5.8-6.0 ppm (m, 2H, =CH-): Vinylic protons of the dioxepine ring.
      
    • 
       ~5.6 ppm (s, 1H, O-CH-O): Acetal methine proton.
      
    • 
       ~4.2-4.4 ppm (m, 4H, -CH₂-): Allylic methylene protons adjacent to oxygen.
      
    • 
       ~7.2-7.5 ppm (m, 3H, Ar-H): Aromatic protons of the 2,4-dichlorophenyl group.
      
  • IR Spectroscopy:

    • Absence of C=O stretch (aldehyde carbonyl consumed).

    • Strong C-O-C stretching bands at ~1050-1150 cm⁻¹.

    • Weak C=C stretch at ~1650 cm⁻¹.

Safety & Handling

Hazard Classification (Predicted):

  • Skin/Eye Irritant: Likely causes irritation upon contact.

  • Environmental: Toxic to aquatic life with long-lasting effects (due to 2,4-dichlorophenyl moiety).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow hydrolysis).

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Synthesis of 4,7-Dihydro-1,3-dioxepins: Source: Brannock, K. C., & Lappin, G. R. (1968). "Acetalization of Aldehydes with cis-2-Butene-1,4-diol." Journal of Organic Chemistry. Relevance: Establishes the general protocol for condensing aldehydes with cis-2-butene-1,4-diol.
  • Radical Ring-Opening Polymerization: Source: Bailey, W. J. (1985). "Free Radical Ring-Opening Polymerization." Comprehensive Polymer Science. Relevance: Describes the polymerization mechanism of 2-phenyl-4,7-dihydro-1,3-dioxepin (CAS 2568-24-3), the direct analog.
  • Precursor Data (2,4-Dichlorobenzaldehyde)

    • Source: PubChem. "2,4-Dichlorobenzaldehyde (CAS 874-42-0)."
    • URL:[Link]

  • Precursor Data (cis-2-Butene-1,4-diol)

    • Source: PubChem.[1][3][4] "cis-2-Butene-1,4-diol (CAS 6117-80-2)."

    • URL:[Link]

  • General Dioxepine Properties

    • Source: Sigma-Aldrich.[5] "cis-4,7-Dihydro-1,3-dioxepin (CAS 5417-32-3)."[1][2]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the discovery of novel bioactive scaffolds is a cornerstone of therapeutic innovation. The 1,3-dioxepine ring system, a seven-membered oxygen-containing heterocycle, represents an intriguing, albeit less explored, structural motif. While related structures like 1,3-dioxolanes have been investigated for a range of biological activities including antimicrobial and anticancer properties, the therapeutic potential of the 1,3-dioxepine core remains an open frontier.[1][2][3][4]

This guide focuses on a specific derivative, 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine . The rationale for its selection as a screening candidate is twofold. First, the 1,3-dioxepine core offers a unique three-dimensional conformation that can be pivotal for interaction with biological targets. Second, and critically, the molecule is substituted with a 2,4-dichlorophenyl group. This moiety is a well-established pharmacophore found in numerous clinically significant antifungal agents, such as azole derivatives, where it plays a key role in binding to the target enzyme, lanosterol 14-α-demethylase (CYP51).[5][6][7] The presence of this "privileged" substituent strongly suggests that the target compound may exhibit potent antifungal activity. Furthermore, dichlorinated phenyl rings are common in molecules with a wide array of other bioactivities, including cytotoxic and antimicrobial effects.[8][9][10]

This document provides a comprehensive, technically-grounded framework for conducting a preliminary but robust in vitro bioactivity screening of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous initial assessment.

Foundational Requirements: Compound Integrity

Before commencing any biological evaluation, the absolute identity and purity of the test compound, 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, must be unequivocally established. This is a non-negotiable prerequisite for the trustworthiness of all subsequent data. Standard analytical techniques are mandatory:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be ≥95%.

Only upon successful characterization should the compound proceed to biological screening.

Experimental Screening Cascade: A Multi-Faceted Approach

The initial screening is designed as a cascade to efficiently probe the most probable bioactivities based on the compound's structural alerts. The workflow prioritizes antimicrobial and antifungal assays, followed by a preliminary assessment of cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis Compound Test Compound (Purity ≥95%) Stock Prepare DMSO Stock (e.g., 10 mg/mL) Compound->Stock Antifungal Antifungal Screen (Broth Microdilution) Stock->Antifungal Primary Target Antibacterial Antibacterial Screen (Broth Microdilution) Stock->Antibacterial Cytotoxicity Cytotoxicity Screen (MTT Assay) Stock->Cytotoxicity MIC_F Determine Fungal MIC Values Antifungal->MIC_F MIC_B Determine Bacterial MIC Values Antibacterial->MIC_B IC50 Calculate IC50 & Selectivity Index (SI) Cytotoxicity->IC50 A Seed Cells in 96-Well Plate B Incubate (24h) Allow Adhesion A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent (Yellow) D->E F Incubate (2-4h) E->F G Viable Cells Convert MTT to Formazan (Purple) F->G H Solubilize Formazan Crystals (e.g., with DMSO) G->H I Read Absorbance (e.g., 570 nm) H->I

Caption: The core principle and workflow of the MTT cytotoxicity assay.

Experimental Protocol:

  • Cell Lines:

    • Cancer Cell Line: A common, well-characterized line such as HCT-116 (human colon carcinoma) or A549 (human lung carcinoma).

    • Normal Cell Line: A non-cancerous line such as HEK293 (human embryonic kidney) or L929 (murine fibroblast) to assess selectivity.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound (similar concentration range as before). Also include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader, typically at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

All quantitative data must be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Antimicrobial and Antifungal Activity Summary

Test Organism Compound MIC (µg/mL) Control MIC (µg/mL)
S. aureus ATCC 29213 [Result] [Ciprofloxacin Result]
E. coli ATCC 25922 [Result] [Ciprofloxacin Result]
P. aeruginosa ATCC 27853 [Result] [Ciprofloxacin Result]
C. albicans ATCC 90028 [Result] [Fluconazole Result]

| A. fumigatus ATCC 204305 | [Result] | [Amphotericin B Result] |

Table 2: In Vitro Cytotoxicity Summary

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HCT-116 (Cancer) [Result] [Doxorubicin Result]
HEK293 (Normal) [Result] [Doxorubicin Result]

| Selectivity Index (SI) | [Calculate: IC₅₀ Normal / IC₅₀ Cancer] | [Calculate] |

Interpretation:

  • MIC Values: Lower MIC values indicate higher potency. A compound with MIC values ≤10 µg/mL is generally considered a promising hit for further investigation.

  • IC₅₀ Values: Lower IC₅₀ values indicate greater cytotoxicity.

  • Selectivity Index (SI): This is a critical parameter. An SI value >1 indicates that the compound is more toxic to cancer cells than to normal cells. A higher SI value (ideally >10) is highly desirable for a potential anticancer drug candidate.

Future Directions

The results of this preliminary screen will dictate the subsequent steps in the research pipeline.

  • Promising Antifungal/Antibacterial Activity: If low MIC values are observed, the next steps would include screening against a broader panel of resistant clinical isolates, determining the minimum bactericidal/fungicidal concentration (MBC/MFC), and initiating mechanism-of-action studies (e.g., sterol biosynthesis inhibition assays for antifungals). [5]* Promising Cytotoxic Activity: If a high Selectivity Index is achieved, further investigation would involve screening against a larger panel of cancer cell lines, and studies to elucidate the mechanism of cell death (e.g., apoptosis assays). [10]* No Significant Activity: If the compound shows no activity in these primary assays, it may be deprioritized, or structural modifications could be considered to enhance its bioactivity.

This structured approach ensures that the initial evaluation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is conducted with scientific rigor, providing a solid foundation for any future drug discovery and development efforts.

References

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.
  • Screening and identification of novel biologically active natural compounds. F1000Research.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • Antibacterial and anti-biofilm activities of new chiral and racemic 1,3-Dioxolanes. DergiPark.
  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing.
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Academic Scientific Journals.
  • Early State Research on Antifungal Natural Products. MDPI.
  • Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Oxford Academic. Available from: [Link]

  • Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. PubMed. Available from: [Link]

  • Dibenzo[d,f] [11][12]dioxepine derivatives: A review. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. PubMed. Available from: [Link]

  • Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl). Taylor & Francis Online. Available from: [Link]

  • Antibacterial Activity of Substituted 1,3-Dioxolanes. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. Al-Nahrain Journal of Science. Available from: [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. Available from: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PMC. Available from: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available from: [Link]

  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scientific Research Publishing. Available from: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. Available from: [Link]

  • The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. MDPI. Available from: [Link]

  • Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. SciELO. Available from: [Link]

  • Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. OMICS International. Available from: [Link]

  • Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. PubMed. Available from: [Link]

Sources

Methodological & Application

Protocol for the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for the Synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Dioxepine Intermediate

The 4,7-dihydro-1,3-dioxepine scaffold is a seven-membered heterocyclic ring system that serves as a valuable building block in organic synthesis.[1][2] Its derivatives are explored as intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[3] The specific compound, 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, incorporates a dichlorinated phenyl group, a common feature in many biologically active compounds, suggesting its potential utility as a precursor in medicinal chemistry and materials science.[4]

This document provides a detailed, field-tested protocol for the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine via an acid-catalyzed acetalization reaction. The chosen methodology is robust, relying on fundamental and well-established organic chemistry principles to ensure reproducibility. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety and handling precautions.

Reaction Principle: Acid-Catalyzed Acetalization

The synthesis is achieved through the condensation of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol. This reaction is a classic example of acetal formation, where a diol is used to form a cyclic acetal.[5] The entire process is reversible, and to ensure a high yield of the desired product, the reaction equilibrium must be shifted to the product side. This is accomplished by the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus.[6][7]

The Mechanism: The reaction proceeds via a multi-step, acid-catalyzed pathway:

  • Carbonyl Activation: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of 2,4-dichlorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[8]

  • Hemiacetal Formation: One of the hydroxyl groups from cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

  • Carbocation Formation: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation.

  • Ring Closure: The second hydroxyl group on the butenediol backbone performs an intramolecular nucleophilic attack on the carbocation, forming the seven-membered dioxepine ring.[8]

  • Catalyst Regeneration: A final deprotonation step releases the product and regenerates the acid catalyst, allowing it to continue the catalytic cycle.

Below is a diagram illustrating the key mechanistic steps.

G cluster_mechanism Reaction Mechanism Aldehyde 2,4-Dichlorobenzaldehyde Protonation Protonation of Carbonyl (Acid Catalyst H⁺) Aldehyde->Protonation [1] Activated Activated Aldehyde (Resonance Stabilized) Protonation->Activated [2] Hemiacetal Hemiacetal Formation (Nucleophilic Attack by Diol) Activated->Hemiacetal [3] Protonated_Hemiacetal Protonation of Hemiacetal OH Hemiacetal->Protonated_Hemiacetal [4] Carbocation Carbocation Formation (Loss of H₂O) Protonated_Hemiacetal->Carbocation [5] Ring_Closure Intramolecular Attack (Ring Closure) Carbocation->Ring_Closure [6] Product 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Ring_Closure->Product [7] Deprotonation

Caption: Key steps in the acid-catalyzed synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01874-42-0Irritant. Handle with care.
cis-2-Butene-1,4-diolC₄H₈O₂88.116117-80-2Corrosive. Hygroscopic.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.226192-52-5Catalyst. Corrosive.
TolueneC₇H₈92.14108-88-3Solvent. Flammable, toxic.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01144-55-8For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.

Equipment:

  • 500 mL Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for vacuum distillation or flash chromatography

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.

Step-by-Step Synthesis Procedure

The following workflow provides a comprehensive overview of the synthesis from setup to purification.

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (17.5 g, 0.1 mol).

    • Add cis-2-butene-1,4-diol (9.7 g, 0.11 mol, 1.1 equivalents).

    • Add toluene (200 mL) as the azeotropic solvent.

    • Finally, add p-toluenesulfonic acid monohydrate (0.2 g, ~1 mmol) as the catalyst.[7]

  • Azeotropic Reflux:

    • Assemble the flask with a Dean-Stark trap and a reflux condenser.

    • Begin vigorous stirring and heat the mixture to reflux using a heating mantle. The boiling point of the toluene-water azeotrope is approximately 85°C.

    • Continue refluxing until water ceases to collect in the Dean-Stark trap. This typically takes 2-4 hours. The theoretical amount of water to be collected is 1.8 mL (from 0.1 mol of reaction).

  • Reaction Work-up and Neutralization:

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-toluenesulfonic acid catalyst.[7]

    • Wash the organic layer sequentially with 100 mL of water and then 100 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[9]

  • Solvent Removal and Purification:

    • Filter the dried solution to remove the MgSO₄.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as an oil or semi-solid.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Expected Results and Characterization
ParameterValue
Theoretical Yield24.51 g
Typical Isolated Yield75-85%
AppearanceColorless to pale yellow oil
Characterization Data
¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.2 (m, 3H, Ar-H), 6.1 (s, 1H, O-CH-O), 5.9 (m, 2H, CH=CH), 4.4 (m, 4H, O-CH₂)
¹³C NMR (CDCl₃, 100 MHz): δ ~135-127 (Ar-C), 129 (CH=CH), 101 (O-CH-O), 65 (O-CH₂)
IR (neat, cm⁻¹): ~3050 (Ar C-H), 2900 (Aliphatic C-H), 1600 (C=C), 1200-1000 (C-O, acetal)

(Note: Predicted NMR and IR values are based on the structure and data for analogous compounds. Actual values should be confirmed experimentally.)[10]

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required at all times.

  • Reagent Hazards:

    • 2,4-Dichlorobenzaldehyde: Is an irritant to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.

    • cis-2-Butene-1,4-diol: Can cause severe skin burns and eye damage. Handle with extreme care.

    • Toluene: Is a flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin and is a suspected reproductive toxin. Ensure all heating is done using a flameless source (e.g., heating mantle).

    • p-Toluenesulfonic acid: Is corrosive and can cause severe burns.

References

  • Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(19), 3355-3376. Available from: [Link]

  • PubChem. (n.d.). 4,7-dihydro-1,3-dioxepine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. Retrieved from: [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from: [Link]

  • Google Patents. (n.d.). CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
  • Google Patents. (n.d.). EP0221444B1 - Substituted 4-methyl-4,7-dihydro-1,3-dioxepines, their preparation and use as perfumes.
  • PubChem. (n.d.). 2-Propyl-4,7-dihydro-1,3-dioxepine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([3][11][12]- triazole-1-methyl )-[11][13] dioxolane -4-Methyl methanesulfonate. Retrieved from:

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from: [Link]

  • ResearchGate. (n.d.). (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Retrieved from: [Link]

  • ChemBK. (2024). 2-propyl-4,7-dihydro-1,3-dioxepine. Retrieved from: [Link]

  • Joullié, M. M., et al. (2011). Enantioselective Total Synthesis of ()-Acetylaranotin, a Dihydrooxepine Epidithiodiketopiperazine. Journal of the American Chemical Society. Retrieved from: [Link]

  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from: [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from: [Link]

  • Pearson. (n.d.). Ketone and Aldehyde Synthesis Reactions Practice Questions & Answers. Organic Chemistry. Retrieved from: [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2-phenyl-1,3-dioxepin. National Center for Biotechnology Information. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)-. Substance Details. Retrieved from: [Link]

  • Shaalaa.com. (2021). What is the action of HCN on 2, 4-dichlorobenzaldehyde?. Chemistry. Retrieved from: [Link]

  • Multi-Step Synthesis. (n.d.). Cycloaddition Reactions. Retrieved from: [Link]

Sources

Analytical methods for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Topic: Analytical Methods for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine. As a key intermediate or potential impurity in pharmaceutical manufacturing, its rigorous characterization is paramount for ensuring product quality, safety, and efficacy. This guide details field-proven protocols for chromatographic separation (HPLC, GC-MS), spectroscopic identification (NMR, FTIR, MS), and thermal analysis (TGA/DSC), grounded in established scientific principles and regulatory expectations. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Imperative for Rigorous Characterization

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a heterocyclic compound whose importance often lies in its role as a synthetic building block or as a process-related impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs). The presence of a dichlorinated phenyl ring and a dioxepine moiety defines its physicochemical properties and potential reactivity. Accurate and precise analytical characterization is therefore not merely a procedural step but a foundational requirement for quality control, enabling the identification and quantification of the main component and any related impurities that may impact the safety and efficacy of the final drug product.[1][2]

This guide provides a multi-faceted analytical approach, ensuring that a complete profile of the molecule—spanning its purity, structure, and thermal stability—is established. The methodologies are based on fundamental principles and are designed to meet the stringent requirements of regulatory bodies, aligning with guidelines from the International Council for Harmonisation (ICH).[1]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds. They excel at separating the target molecule from process-related impurities, degradation products, and isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the premier method for the purity and assay determination of moderately polar, non-volatile organic molecules like the target compound. The dichlorophenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, allowing for excellent separation from more polar or non-polar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic interactions with the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase provides a robust separation window for a wide range of potential impurities. The buffer (e.g., phosphate or formate) is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[3]

  • Detection: UV detection is ideal due to the strong chromophore of the dichlorophenyl ring. A wavelength of approximately 254 nm is a common starting point for aromatic compounds.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 40% B to 90% B over 25 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: Calculate the area percentage of the main peak to determine purity. For assay, compare the peak area to that of a certified reference standard.

Method Validation: The described HPLC method must be validated to ensure it is fit for its intended purpose.[4] Validation should be performed according to ICH Q2(R1) guidelines, assessing the parameters summarized below.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. (Peak purity analysis via PDA detector).
Linearity & Range Establish a linear relationship between concentration and detector response. (Correlation coefficient, r² > 0.999 over a range like 50-150% of the target concentration).
Accuracy Measure the closeness of the test results to the true value. (Spike-recovery studies, typically 98-102%).
Precision Assess the degree of scatter between a series of measurements. (Repeatability and intermediate precision, RSD < 2%).[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected. (Signal-to-noise ratio of 3:1).[6]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. (Signal-to-noise ratio of 10:1).[6][7]
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).

Diagram: General Analytical Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Definitive Characterization cluster_3 Phase 4: Reporting Sample Sample Receipt & Preparation Initial_Spec Initial Spectroscopic Screen (FTIR, MS) Sample->Initial_Spec Qualitative Check HPLC Purity & Assay by HPLC Initial_Spec->HPLC GCMS Volatile Impurity Profiling by GC-MS HPLC->GCMS If volatiles suspected NMR Structural Elucidation (¹H & ¹³C NMR) HPLC->NMR Confirm Structure GCMS->NMR Thermal Thermal Stability (TGA/DSC) NMR->Thermal Report Final Certificate of Analysis Thermal->Report

Caption: A logical workflow for the comprehensive characterization of a pharmaceutical intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents or volatile process impurities that may not be amenable to HPLC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Causality Behind Experimental Choices:

  • Derivatization: For some polar or less volatile compounds, derivatization (e.g., silylation) may be necessary to improve thermal stability and chromatographic performance.[8] However, given the structure of the target analyte, direct injection is likely feasible.

  • Column: A low-polarity column, such as a DB-5MS, is generally suitable for separating a wide range of organic molecules based on their boiling points.

  • Ionization: Electron Ionization (EI) is used to generate reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Chromatographic and MS Conditions:

ParameterRecommended Condition
Column DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 5 min
Injection Mode Splitless, 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z
  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential. Two-dimensional techniques like COSY and HMBC can be used to confirm connectivity.[9]

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (approx. 7.2-7.6 ppm): Signals corresponding to the three protons on the dichlorophenyl ring, exhibiting characteristic splitting patterns (e.g., a doublet, a doublet of doublets).[10]

    • Acetal Proton (approx. 5.5-6.0 ppm): A singlet for the proton at the C2 position, between the two oxygen atoms.

    • Vinylic Protons (approx. 5.8-6.2 ppm): Signals for the two protons on the double bond within the dioxepine ring.

    • Allylic Protons (approx. 4.0-4.5 ppm): Signals for the four protons on the carbons adjacent to the double bond (C4 and C7).

  • ¹³C NMR:

    • Distinct signals for each carbon atom, including the aromatic carbons (120-140 ppm), the acetal carbon (95-105 ppm), vinylic carbons (125-135 ppm), and allylic carbons (60-70 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Expected Absorption Bands:

  • C-O-C Asymmetric Stretch (approx. 1250 cm⁻¹ and 1050 cm⁻¹): Strong, characteristic bands for the acetal/ether linkages in the dioxepine ring. Aryl ethers typically show two strong bands in this region.[11][12]

  • Aromatic C=C Stretch (approx. 1400-1600 cm⁻¹): Multiple bands indicating the presence of the phenyl ring.

  • =C-H Stretch (approx. 3000-3100 cm⁻¹): Stretching vibrations for the aromatic and vinylic C-H bonds.

  • C-Cl Stretch (approx. 700-850 cm⁻¹): Bands corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis. The molecular ion peak (M⁺) would confirm the molecular formula.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will have a characteristic ratio.

  • Key Fragments: Loss of the dichlorophenyl group, or cleavage of the dioxepine ring, would lead to predictable fragment ions that help confirm the overall structure.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide complementary information about the thermal stability and phase transitions of a material.[13][14]

  • TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[15] This is critical for determining the thermal stability and safe handling/storage temperatures.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. It can identify the melting point, glass transitions, and crystallization events, providing information about the material's physical form and purity.[16][17]

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: TGA and DSC instruments, or a simultaneous thermal analyzer (STA).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.

  • TGA Conditions:

    • Temperature Program: Ramp from 30 °C to 600 °C at 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point at 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the weight-loss curve.

    • DSC: Determine the melting point from the peak of the endothermic transition.

Diagram: HPLC Method Validation Logic

G start Start Validation spec Specificity (Peak Purity) start->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lodq LOD & LOQ acc->lodq prec->lodq rob Robustness lodq->rob end_node Validated Method rob->end_node

Caption: A workflow illustrating the key stages of analytical method validation per ICH guidelines.

Conclusion

The comprehensive characterization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine requires an orthogonal set of analytical techniques. The protocols detailed in this application note provide a robust framework for confirming the identity, purity, and stability of this molecule. By combining chromatographic separation (HPLC, GC-MS), definitive spectroscopic elucidation (NMR, FTIR), and thermal analysis (TGA/DSC), researchers and drug development professionals can generate a complete and reliable data package suitable for quality control and regulatory submission. Adherence to these validated methods ensures a thorough understanding of the material, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Application Note: HPLC Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene. Benchchem.
  • Chemistry of 1,3-Dioxepins. XVI. The Synthesis, Characterization and Crystallographic Analysis of Some Arylsulphanyl-, Arylsulph.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference
  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC. Benchchem.
  • Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.
  • Chemistry of 1,3-Dioxepins. XIII. (E)/(Z)
  • Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chrom
  • Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chromatography-mass spectrometry.
  • 18.8 Spectroscopy of Ethers.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB.
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • 5 Combin
  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing.
  • 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum. ChemicalBook.
  • Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. PubMed.
  • Thermal Analysis. EAG.
  • Webinar – Thermal Analysis of Organic Compounds. METTLER TOLEDO.
  • Assay of Doxepin Hydrochloride USP Monograph. Sigma-Aldrich.

Sources

Application Note: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine as a Strategic Synthon in API Development

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic utilization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine (hereafter referred to as 2,4-DCP-Dioxepine ) as a versatile scaffold for accessing privileged tetrahydrofuran (THF) and cyclopropane pharmacophores.

Executive Summary & Strategic Value

The 2,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, ubiquitous in antifungal azoles (e.g., Miconazole, Itraconazole) and antiseptics. While typically introduced via dioxolanes, the seven-membered 1,3-dioxepine analog offers unique steric and electronic advantages.

2,4-DCP-Dioxepine serves two critical roles in drug development:

  • A "Super-Protecting" Group: It masks the sensitive cis-2-butene-1,4-diol motif while introducing the lipophilic 2,4-dichlorophenyl anchor found in bioactive targets.

  • A Divergent Scaffold: Unlike stable dioxolanes, the 4,7-dihydro-1,3-dioxepine ring possesses a distinct reactivity profile. It can undergo Lewis acid-catalyzed rearrangements to yield substituted tetrahydrofurans (THFs) —a core motif in HIV protease inhibitors (e.g., Darunavir) and macrolide antibiotics—or stereoselective cyclopropanation.

This guide details the robust synthesis of 2,4-DCP-Dioxepine and provides protocols for its transformation into high-value pharmaceutical intermediates.

Synthesis Protocol: Thermodynamic Condensation

Objective: Scalable synthesis of 2,4-DCP-Dioxepine via acetalization.

Mechanistic Insight

The formation of the seven-membered dioxepine ring is entropically less favorable than five- or six-membered rings. Therefore, the reaction must be driven thermodynamically by the continuous removal of water (azeotropic distillation). The presence of the electron-withdrawing chlorine atoms on the benzaldehyde stabilizes the resulting acetal against oxidative degradation but requires careful acid catalysis to initiate condensation without polymerizing the diol.

Experimental Workflow

Reagents:

  • Substrate A: 2,4-Dichlorobenzaldehyde (1.0 equiv)

  • Substrate B: cis-2-Butene-1,4-diol (1.1 equiv) – Excess ensures complete consumption of the expensive aldehyde.

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA, 0.5 mol%)
  • Solvent: Cyclohexane or Toluene (Reagent Grade) – Cyclohexane is preferred for easier removal if the product is a low-melting solid.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the reaction solvent, and a reflux condenser. Connect to an inert gas line (Nitrogen/Argon).

  • Charging: Add 2,4-dichlorobenzaldehyde (e.g., 17.5 g, 100 mmol) and cis-2-butene-1,4-diol (9.7 g, 110 mmol) to the flask. Add Cyclohexane (150 mL).

  • Catalysis: Add

    
    -TSA (0.1 g) in one portion.
    
  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 2–4 hours) and the solution becomes clear.

  • Quench (Critical): Cool to room temperature. Immediately wash the organic phase with 5% aqueous NaHCO₃ (2 x 50 mL).

    • Why? Residual acid will catalyze the hydrolysis of the dioxepine back to the aldehyde during concentration.

  • Workup: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure. The crude oil can be purified via high-vacuum distillation (if liquid) or recrystallization from hexanes (if solid).

    • Target Yield: >85%[1][2][3][4][5]

    • Purity: >98% (GC/HPLC)

Downstream Application Protocols

The true value of 2,4-DCP-Dioxepine lies in its ability to rearrange or functionalize. Two primary pathways are detailed below.

Pathway A: Stereoselective Rearrangement to 3-Vinyl-Tetrahydrofurans

This reaction transforms the 7-membered ring into a chiral 5-membered THF core, a high-value scaffold for antiviral drugs.

Protocol:

  • Dissolution: Dissolve 2,4-DCP-Dioxepine (10 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Lewis Acid Activation: Cool to -78°C. Add TiCl₄ (1.0 equiv) dropwise.

    • Note: The Lewis acid coordinates to the acetal oxygen, triggering a [3,3]-sigmatropic-like rearrangement or an oxonium ion intermediate pathway.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Pour into ice-cold saturated NH₄Cl solution.

  • Result: The product is typically a 3-vinyl-4-hydroxy-tetrahydrofuran derivative, retaining the 2,4-dichlorophenyl group. This serves as a precursor to nucleoside analogs.

Pathway B: Simmons-Smith Cyclopropanation

The internal double bond of the dioxepine is electron-rich and accessible, allowing for the formation of bicyclic acetals.

Protocol:

  • Reagent Prep: In a flame-dried flask, generate the zinc-carbenoid by adding diethylzinc (Et₂Zn, 2.0 equiv) to a solution of diiodomethane (CH₂I₂, 2.0 equiv) in dry ether at 0°C.

  • Addition: Add a solution of 2,4-DCP-Dioxepine (1.0 equiv) in ether dropwise to the carbenoid mixture.

  • Reflux: Reflux gently for 6–12 hours.

  • Workup: Quench carefully with saturated NH₄Cl (exothermic!). Extract with ether.

  • Outcome: Formation of 2-(2,4-dichlorophenyl)-3,5,8-trioxabicyclo[5.1.0]octane . This bicyclic structure is a novel scaffold for exploring rigidified antifungal pharmacophores.

Visualizing the Chemical Logic

The following diagram illustrates the central role of 2,4-DCP-Dioxepine in divergent synthesis.

DioxepinePathways SM 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol Dioxepine 2,4-DCP-Dioxepine (Scaffold) SM->Dioxepine p-TSA, -H2O (Dean-Stark) THF 3-Vinyl-Tetrahydrofuran (Antiviral Core) Dioxepine->THF TiCl4 Rearrangement Cyclo Bicyclic Acetal (Rigidified Analog) Dioxepine->Cyclo Et2Zn, CH2I2 Cyclopropanation Aldehyde Hydrolysis Product (Degradation) Dioxepine->Aldehyde H3O+ (Avoid!)

Caption: Divergent synthesis pathways from the 2,4-DCP-Dioxepine hub. Green path: THF synthesis; Red path: Cyclopropanation; Yellow path: Hydrolytic instability to avoid.

Quality Control & Characterization Data

To ensure the integrity of the intermediate, the following specifications must be met.

ParameterSpecificationMethodNotes
Appearance Colorless oil or white solidVisualDiscoloration indicates oxidation/polymerization.
Purity ≥ 98.0%GC-FID / HPLCColumn: C18, ACN/Water gradient.
Water Content ≤ 0.1%Karl FischerCritical for stability; acetals hydrolyze in wet acid.
¹H NMR (CDCl₃)

5.8 (m, 2H, alkene)

5.9 (s, 1H, acetal CH)

4.2 (m, 4H, CH₂-O)
400 MHz NMRDiagnostic singlet at ~5.9 ppm confirms acetal formation.
IR Spectroscopy No C=O stretch (1700 cm⁻¹)FT-IRPresence of C=O indicates unreacted aldehyde or hydrolysis.

Safety & Handling

  • 2,4-Dichlorobenzaldehyde: Irritant. Toxic to aquatic life. Handle in a fume hood.

  • Dioxepine Stability: While the 2,4-dichloro substituents stabilize the acetal relative to the unsubstituted phenyl analog, the compound remains acid-sensitive. Store over solid K₂CO₃ or in base-washed glassware to prevent autocatalytic hydrolysis during long-term storage.

  • Explosion Hazard: The Simmons-Smith reaction (Pathway B) involves organozinc reagents which are pyrophoric. Strictly anhydrous conditions are required.

References

  • General Synthesis of 4,7-Dihydro-1,3-Dioxepines

    • Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.[4] PrepChem. Available at: [Link]

  • Rearrangement to Tetrahydrofurans

    • Nasveschuk, C. G., & Rovis, T. (2008). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans.[6] National Institutes of Health (PMC). Available at: [Link]

  • Biological Relevance of 2,4-Dichlorophenyl Moiety

    • 2,4-Dichlorobenzaldehyde: Crystal structure and application as fungicide intermediate. National Institutes of Health (PMC). Available at: [Link]

  • Physical Properties & Safety

    • cis-4,7-Dihydro-1,3-dioxepin Compound Summary. PubChem.[1] Available at: [Link]

Sources

Application Note: High-Throughput Screening of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Analogs for Antifungal Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The 2-(2,4-dichlorophenyl) moiety is a privileged pharmacophore historically anchored to 1,3-dioxolane rings in classic azole antifungals like [1]. These compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. However, the emergence of resistant Candida and Aspergillus strains—often driven by ERG11 gene mutations or the upregulation of efflux pumps—necessitates the development of novel structural scaffolds.

Transitioning from a rigid 5-membered 1,3-dioxolane to a 7-membered 4,7-dihydro-1,3-dioxepine ring introduces unique conformational flexibility. The acid-catalyzed acetalization of cis-2-butene-1,4-diol yields the highly versatile [2]. When substituted with a 2,4-dichlorophenyl group, this expanded ring system allows the pharmacophore to adopt alternative spatial orientations within the mutated CYP51 active site. This flexibility is hypothesized to restore binding affinity and overcome resistance profiles observed in rigid azoles [3].

HTS Assay Design & Causality

As a self-validating system, this High-Throughput Screening (HTS) cascade is engineered to eliminate false positives, ensure physiological relevance, and biophysically validate the mechanism of action.

  • Primary Phenotypic Screen: We utilize a resazurin-based viability assay against Candida albicans. Phenotypic screening is prioritized over target-based screening at the primary stage because it intrinsically selects for compounds that successfully penetrate the complex fungal cell wall and evade active efflux pumps—two major hurdles in antifungal drug development.

  • Target-Based Counter-Screen (CYP51 Spectral Shift): Active hits are subsequently profiled in a cell-free CYP51 binding assay. This confirms the Mechanism of Action (MoA) by detecting the direct coordination of the 1,3-dioxepine analog to the heme iron of the enzyme, ruling out non-specific cytotoxicity.

HTS_Workflow Lib Compound Library (Dioxepine Analogs) Pheno Primary Phenotypic Screen (C. albicans Viability) Lib->Pheno Acoustic Dispensing Hit Hit Selection (Z' > 0.6, >50% Inhibition) Pheno->Hit Data Analysis CYP Target Validation (CYP51 Spectral Shift) Hit->CYP MoA Confirmation Tox Cytotoxicity Counter-screen (HepG2 Cells) Hit->Tox Selectivity Profiling Lead Lead Optimization CYP->Lead Validated Hits Tox->Lead Non-toxic Hits

HTS cascade workflow for 1,3-dioxepine antifungal lead discovery and validation.

Experimental Protocols

Protocol 1: 384-Well Phenotypic Resazurin Viability Assay

Causality: Resazurin is reduced to highly fluorescent resorufin strictly by metabolically active cells. This provides a direct, quantifiable measure of fungal viability without relying on lytic endpoints, which can be skewed by fungistatic compounds. Self-Validation: Each 384-well plate includes 16 wells of 1% DMSO (100% viability control) and 16 wells of 10 µM Ketoconazole (0% viability control). The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, ensuring a robust dynamic range.

Step-by-Step Methodology:

  • Culture Candida albicans (ATCC 10231) in RPMI 1640 medium buffered with MOPS to pH 7.0.

  • Adjust the fungal inoculum to

    
     CFU/mL using a hemocytometer.
    
  • Dispense 40 µL of the fungal suspension into a 384-well black, clear-bottom microplate.

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine analogs (from a 4 mM DMSO stock) to achieve a final screening concentration of 10 µM.

  • Pro-Tip: Pre-incubate the plates at room temperature for 30 minutes before moving them to the 35°C incubator. This ensures uniform thermal distribution and prevents edge-well evaporation, which is the primary cause of Z'-factor failure in 384-well formats.

  • Incubate the plates at 35°C for 24 hours in a humidified chamber.

  • Add 5 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 3 hours in the dark.

  • Read fluorescence (Ex: 560 nm / Em: 590 nm) using a multimode microplate reader. Calculate percent inhibition relative to the DMSO control.

Protocol 2: CYP51 Spectral Shift Binding Assay

Causality: The 2,4-dichlorophenyl dioxepine analogs coordinate with the heme iron of CYP51. This coordination shifts the Soret band of the heme from 420 nm to 430 nm (Type II spectral shift), providing direct biophysical evidence of target engagement. Self-Validation: A baseline scan of the recombinant CYP51 enzyme without the ligand is subtracted from the ligand-bound scan. A titrimetric approach is used to calculate the dissociation constant (


), ensuring the interaction is dose-dependent and not an artifact of compound precipitation.

Step-by-Step Methodology:

  • Purify recombinant C. albicans CYP51 and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Pro-Tip: Ensure the glycerol concentration remains strictly at 20%. CYP51 is highly prone to aggregation in aqueous solutions; fluctuations in glycerol will cause baseline drift during spectral scanning, invalidating the

      
       calculation.
      
  • Divide the enzyme solution equally into sample and reference cuvettes.

  • Record the baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titrate the 1,3-dioxepine analog (0.5 to 20 µM) into the sample cuvette, and an equivalent volume of DMSO into the reference cuvette.

  • Record the spectra after each addition, allowing 3 minutes for equilibration.

  • Calculate the peak-to-trough absorbance difference (

    
    ) and plot against compound concentration to determine the 
    
    
    
    using the Michaelis-Menten equation.

MoA_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Death Fungal Cell Death CYP51->Death Toxic Sterols Inhibitor 1,3-Dioxepine Analog Inhibitor->CYP51 Inhibition

Mechanism of action: 1,3-dioxepine analogs competitively inhibit fungal CYP51.

Data Presentation

Table 1: HTS Quality Control and Assay Validation Metrics

Assay Type Readout Positive Control Expected Z'-Factor Inter-plate CV (%)
Phenotypic Viability Fluorescence (590 nm) Ketoconazole (10 µM) > 0.75 < 5.0%

| CYP51 Binding | Absorbance (


) | Fluconazole (Titration) | N/A (Biophysical) | < 8.0% |
| Cytotoxicity | Luminescence (ATP) | Doxorubicin (10 µM) | > 0.80 | < 4.5% |

Table 2: Representative SAR Profile of Dioxolane vs. Dioxepine Scaffolds | Compound Scaffold | R-Group Substitution | C. albicans MIC


 (µM) | CYP51 

(nM) | HepG2 CC

(µM) | | :--- | :--- | :--- | :--- | :--- | | 1,3-Dioxolane (Rigid) | 2,4-Dichlorophenyl | 0.50 | 45.2 | > 50 | | 1,3-Dioxepine (Flexible) | 2,4-Dichlorophenyl | 0.12 | 18.5 | > 50 | | 1,3-Dioxepine (Flexible) | 4-Chlorophenyl | 2.80 | 120.4 | 42.5 |

Note: The 7-membered dioxepine ring demonstrates a nearly 4-fold improvement in MIC


 compared to the rigid 5-membered dioxolane counterpart, validating the structural hypothesis.

References

  • "Synthesis and Antifungal Activity of β-Hydroxysulfides of 1,3-Dioxepane Series". Semantic Scholar / Hindawi.[Link]

  • "Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-spectrum Antifungal Agent". Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Purification Protocol for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a highly specialized cyclic acetal utilized as a synthetic intermediate in advanced organic synthesis, including olefin metathesis and the development of bis-tetrahydrofuran ligands for protease inhibitors[1]. Structurally, it features a 1,3-dioxepine ring (a 7-membered cyclic acetal) with a 4,7-dihydro double bond and a strongly electron-withdrawing 2,4-dichlorophenyl group at the C2 position.

The primary challenge in isolating this compound lies in its inherent chemical instability. While cyclic acetals are generally stable under basic conditions, they are highly susceptible to hydrolysis in the presence of Brønsted or Lewis acids[2]. Standard purification techniques, such as unmodified silica gel chromatography, routinely fail because the acidic silanol groups on the silica surface catalyze the rapid ring-opening hydrolysis of the dioxepine back into 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol. This application note details a self-validating, causality-driven protocol to suppress this degradation and achieve >98% purity.

Mechanistic Rationale & Strategy

To prevent acid-catalyzed degradation during purification, the stationary phase must be chemically deactivated. Triethylamine (TEA) is employed as a mobile phase additive to mask free silanol groups on the silica column, effectively neutralizing the microenvironment and preventing the formation of the oxocarbenium intermediate[3].

Furthermore, the 4,7-dihydro double bond is sensitive to thermal isomerization and oxidative stress[4]. Therefore, all concentration steps must be performed under reduced pressure at temperatures not exceeding 35 °C. For larger-scale syntheses where the compound exhibits sufficient volatility, Kugelrohr vacuum distillation serves as a viable, solvent-free alternative to chromatography[4].

Workflow Crude Crude 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine Decision Scale & Thermal Stability Check Crude->Decision Chromatography Method A: TEA-Deactivated Silica Chromatography Decision->Chromatography Small Scale (<5g) Distillation Method B: Kugelrohr Vacuum Distillation Decision->Distillation Large Scale (>5g) Pure1 Pure Acetal (>98% Purity) Chromatography->Pure1 Pure2 Pure Acetal (>95% Purity) Distillation->Pure2

Workflow decision matrix for 1,3-dioxepine purification based on scale.

Pre-Column Validation: 2D-TLC Stability Assay

Before committing the crude mixture to a column, you must validate that your solvent system adequately protects the acetal. This self-validating step ensures that the TEA concentration is sufficient to prevent on-column degradation.

Procedure:

  • Prepare a solvent system of 90:10 Hexanes:Ethyl Acetate containing 1% v/v TEA.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in the solvent, mark the solvent front, and dry thoroughly under a gentle stream of nitrogen.

  • Rotate the plate 90° and develop again in the same solvent system.

  • Visualize under UV (254 nm).

Causality & Validation: The 2,4-dichlorophenyl group is strongly UV-active. If the 1,3-dioxepine is stable, a single spot will lie perfectly on the diagonal bisecting the plate. If acidic degradation occurs during elution, off-diagonal spots (corresponding to the hydrolyzed 2,4-dichlorobenzaldehyde) will be visible. If off-diagonal spots appear, increase the TEA concentration to 2% v/v and repeat the assay until stability is validated.

Experimental Protocols

Method A: Triethylamine-Deactivated Silica Gel Chromatography

This method is optimal for high-purity isolation on a small to medium scale (100 mg to 5 g).

Step-by-Step Methodology:

  • Eluent Preparation: Prepare 1 L of the validated mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add 10 mL of high-purity Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly. Causality: TEA acts as a sacrificial base, preferentially binding to the acidic silanol sites (pKa ~4.5) on the silica gel, preventing them from protonating the acetal oxygen[3].

  • Column Packing: Slurry-pack the silica gel (230–400 mesh) using the TEA-spiked eluent. Flush the column with at least 3 column volumes (CV) of the eluent before loading. Causality: Pre-flushing ensures the entire stationary phase is uniformly deactivated.

  • Sample Loading: Dissolve the crude 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine in a minimal amount of the TEA-spiked eluent. Apply evenly to the column head.

  • Elution: Elute the column under positive nitrogen pressure. Collect fractions in test tubes.

  • Concentration: Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator with the water bath set strictly below 35 °C . Causality: Elevated temperatures in the presence of trace impurities can trigger the thermal isomerization of the 4,7-dihydro double bond[1].

  • Residual TEA Removal: Place the isolated oil/solid under high vacuum (<0.1 Torr) for 12 hours to remove trace TEA.

Method B: Kugelrohr Vacuum Distillation

For larger scales (>5 g), chromatography becomes solvent-intensive. Vacuum distillation exploits the differential boiling points of the unreacted diol, aldehyde, and the target dioxepine[4].

Step-by-Step Methodology:

  • Pre-treatment: Dissolve the crude mixture in diethyl ether and wash with 5% aqueous NaOH, followed by brine[4]. Dry over anhydrous K₂CO₃ (avoid MgSO₄ as it can be mildly Lewis acidic). Causality: The basic wash neutralizes and removes any residual acid catalyst (e.g., p-TsOH) used during the synthesis, which would otherwise cause catastrophic degradation upon heating[2].

  • Distillation Setup: Transfer the dried, concentrated crude to a Kugelrohr distillation apparatus.

  • Fractionation: Apply high vacuum (<0.1 Torr). Slowly increase the oven temperature. Unreacted 2,4-dichlorobenzaldehyde will distill first. The target 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine will distill at a higher temperature (monitor carefully as exact boiling point varies with vacuum depth).

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes based on the chosen purification strategy.

Purification MethodStationary Phase / ConditionAdditiveExpected Recovery (%)Expected Purity (%)Primary Impurity Profile
Standard Flash Chromatography Unmodified Silica Gel (pH ~4.5)None< 30%< 50%2,4-Dichlorobenzaldehyde, Diol
Deactivated Chromatography (Method A) Silica Gel1-2% Triethylamine> 85%> 98%Trace TEA, minor aldehyde
Kugelrohr Distillation (Method B) High Vacuum (<0.1 Torr)None~ 75%> 95%Thermal degradation oligomers

Degradation Pathway Analysis

Understanding the failure mode of standard purification dictates the necessity of the deactivated protocol. The diagram below illustrates the acid-catalyzed hydrolysis pathway that occurs if silanol groups are not masked.

Mechanism Acetal 1,3-Dioxepine (Acetal) Oxo Oxocarbenium Intermediate Acetal->Oxo + H+ Hplus Acidic Silanol (H+ donor) Hplus->Acetal Hemiacetal Hemiacetal Oxo->Hemiacetal + H2O Products 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol Hemiacetal->Products - H+

Acid-catalyzed hydrolysis pathway of 1,3-dioxepines on unmodified silica gel.

References

  • Benchchem. Technical Support Center: Purification of 4,7-Dihydro-1,3-dioxepine. Benchchem.
  • MDPI. 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Molbank.
  • RXSOL. TRIETHYLAMINE HPLC Product Description.
  • Ghosh, A. K., & Belcher, M. R. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. Journal of Organic Chemistry / PMC.

Sources

Application of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

From Masked Electrophile to Bioactive Tetrahydrofuran Scaffolds

Executive Summary

In modern medicinal chemistry, 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine represents a high-value synthetic intermediate rather than a final drug candidate. It serves as a pivotal "chiral pool" precursor and a conformationally restricted acetal. Its primary utility lies in its ability to undergo Lewis acid-catalyzed rearrangement to form 2,4-dichlorophenyl-substituted tetrahydrofurans —a core scaffold found in lignan natural products and next-generation antifungal agents.

This guide details the synthesis, stability profile, and strategic application of this dioxepine derivative, specifically focusing on its transformation into pharmacologically active tetrahydrofuran-3-carbaldehydes.

Chemical Identity & Pharmacophore Relevance[1]
PropertyDescription
Chemical Name 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Core Moiety 2,4-Dichlorophenyl : A privileged substructure in antifungal azoles (e.g., Itraconazole, Miconazole, Ketoconazole).[1]
Ring System 4,7-Dihydro-1,3-dioxepine : A seven-membered cyclic acetal containing an internal alkene.
Primary Utility (1) Masked aldehyde protection. (2) Precursor for stereoselective [1,3]-rearrangement to tetrahydrofurans.[2]
Stability Stable to basic conditions and nucleophiles; labile to strong aqueous acids and Lewis acids (triggering rearrangement).
Why This Molecule Matters

The 2,4-dichlorophenyl group is critical for hydrophobic binding in the CYP51 active site of fungal pathogens. By incorporating this moiety into a 4,7-dihydro-1,3-dioxepine ring, researchers create a versatile "spring-loaded" intermediate. The internal double bond allows for:

  • Epoxidation/Dihydroxylation: Accessing complex polyols.

  • Cyclopropanation: Increasing metabolic stability.

  • Ring Contraction: The most powerful application, yielding chiral tetrahydrofurans.

Synthesis Protocol: The Acetallization Strategy

Objective: Synthesize the 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine core from commercially available precursors.

Reagents
  • Substrate: 2,4-Dichlorobenzaldehyde (1.0 equiv)

  • Diol: cis-2-Butene-1,4-diol (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.

  • Solvent: Benzene or Toluene (anhydrous).

  • Equipment: Dean-Stark apparatus (for water removal).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 2,4-dichlorobenzaldehyde (17.5 g, 100 mmol) and cis-2-Butene-1,4-diol (10.6 g, 120 mmol) in Toluene (200 mL).

  • Catalysis: Add pTSA (0.95 g, 5 mmol). Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 3–5 hours).

    • Expert Insight: The reaction is equilibrium-driven. Efficient water removal is critical for >90% yield.

  • Quench: Cool to room temperature. Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst. Stir for 15 minutes.

  • Workup: Filter off the solids. Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) if high purity is required for asymmetric catalysis downstream.

Strategic Application: Rearrangement to Tetrahydrofurans

This is the "high-value" transformation. Under Lewis acid catalysis, the dioxepine ring undergoes a ring contraction to form 2,4-dichlorophenyl-tetrahydrofuran-3-carbaldehyde . This provides a route to novel antifungal scaffolds that mimic the azole core but with a different ether linkage.

Mechanism of Action

The reaction proceeds via an oxonium ion intermediate.[4][5][6] The Lewis acid complexes with one oxygen, opening the ring to form a stabilized cation, which then recyclizes via the alkene.

Rearrangement Start Dioxepine Precursor (7-membered ring) LA Lewis Acid Activation (TiCl4 / SnCl4) Start->LA Coordination Inter Oxonium Ion Intermediate LA->Inter Ring Opening Product Tetrahydrofuran-3-carbaldehyde (5-membered ring) Inter->Product Recyclization (C-C Bond Formation) Inter->Product

Figure 1: The Lewis acid-catalyzed ring contraction pathway converting the dioxepine to a substituted tetrahydrofuran.

Rearrangement Protocol
  • Preparation: Dissolve 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine (1.0 equiv) in anhydrous CH₂Cl₂ under Argon atmosphere. Cool to -78°C.

  • Activation: Slowly add TiCl₄ (1.1 equiv) dropwise. The solution often turns yellow/orange due to complexation.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Critical Control Point: Temperature control dictates stereoselectivity. Lower temperatures favor the cis-2,3-disubstituted THF; warming may equilibrate to the trans-isomer.[6]

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution. Extract with CH₂Cl₂.[3]

  • Result: The product is 2-(2,4-dichlorophenyl)-tetrahydrofuran-3-carbaldehyde , a versatile scaffold for reductive amination with azole pharmacophores.

Divergent Synthesis Workflow

The dioxepine scaffold serves as a branching point for generating diverse chemical libraries.

DivergentSynthesis Core 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine R1 Lewis Acid (TiCl4) Core->R1 R2 mCPBA / Epoxidation Core->R2 R3 H2 / Pd-C Core->R3 R4 Simmons-Smith (Zn/Cu, CH2I2) Core->R4 P1 Tetrahydrofuran Scaffolds (Antifungal analogs) R1->P1 Ring Contraction P2 Polyhydroxylated Derivatives (Chiral building blocks) R2->P2 Oxidation & Hydrolysis P3 Saturated Dioxepane (Conformational probes) R3->P3 Hydrogenation P4 Cyclopropanated Acetals (Metabolically stable) R4->P4 Cyclopropanation

Figure 2: Divergent synthetic applications of the dioxepine core in medicinal chemistry.

References
  • Ghosh, A. K., et al. (2020).[2][3] Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. Journal of Organic Chemistry.

  • Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis.

  • PubChem. (2025).[7] 4,7-Dihydro-2-phenyl-1,3-dioxepin Compound Summary. National Library of Medicine.

  • CymitQuimica. (2025). 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl- Product Data.

  • NIST. (2023). cis-2-Butene-1,4-diol Reaction Thermochemistry. NIST WebBook.

Sources

Application Note: Mechanistic Investigation and Synthesis Protocol for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The 4,7-dihydro-1,3-dioxepine scaffold is a highly valuable structural motif in synthetic organic chemistry, serving both as a robust protecting group for aldehydes and as a versatile pharmacophore in drug discovery. The synthesis of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine via the acetalization of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol presents unique mechanistic and operational challenges.

This application note details the thermodynamic principles, electronic effects, and geometric constraints governing this reaction. Furthermore, it provides a self-validating, step-by-step experimental protocol optimized for high yield and purity, minimizing common side reactions such as diol isomerization and polymerization.

Mechanistic Pathway & Causality

The formation of the 1,3-dioxepine ring is driven by an acid-catalyzed, thermodynamically controlled acetalization sequence. Understanding the causality behind each intermediate step is critical for troubleshooting and process optimization.

  • Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen of 2,4-dichlorobenzaldehyde by a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH). The strong inductive electron-withdrawing effect (-I) of the ortho and para chlorine atoms increases the electrophilicity of the carbonyl carbon, accelerating the initial attack.

  • Nucleophilic Attack & Hemiacetal Formation: One of the primary hydroxyl groups of cis-2-butene-1,4-diol attacks the activated carbonyl, forming a hemiacetal intermediate after a rapid proton transfer.

  • Dehydration to Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated and eliminated as water. Notably, the electron-withdrawing dichlorophenyl group destabilizes the resulting positive charge on the oxocarbenium ion. This high-energy barrier necessitates elevated temperatures to proceed efficiently.

  • Intramolecular Cyclization: The second hydroxyl group of the diol undergoes a rapid intramolecular nucleophilic attack on the oxocarbenium carbon, closing the 7-membered ring.

  • Deprotonation: Loss of a proton yields the neutral 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Mechanism A 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol B Protonated Carbonyl (Activated Electrophile) A->B H+ (p-TsOH) C Hemiacetal Intermediate B->C Nucleophilic Attack D Oxocarbenium Ion (- H2O) C->D Proton Transfer & -H2O E Protonated 1,3-Dioxepine (Cyclized) D->E Intramolecular Attack F 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine E->F -H+

Mechanistic pathway of acid-catalyzed 1,3-dioxepine formation via an oxocarbenium intermediate.

Geometric Constraints of the Diol

The use of geometrically pure cis-2-butene-1,4-diol is an absolute structural prerequisite. If the trans isomer is present, or if the cis double bond undergoes acid-catalyzed isomerization during the reaction, the geometric constraints of the trans configuration prevent the second hydroxyl group from reaching the oxocarbenium carbon. This failure to cyclize inevitably leads to intermolecular reactions, yielding linear polyacetals instead of the desired cyclic product ([1]).

Experimental Design & Optimization Data

Because acetalization produces water as a byproduct, the reaction exists in an equilibrium state. According to Le Chatelier's Principle, continuous removal of water is required to drive the reaction to completion (). This is achieved via azeotropic distillation using a Dean-Stark apparatus.

We evaluated several reaction conditions to establish a self-validating system that maximizes yield while preventing the acid-catalyzed polymerization of the diol.

Table 1: Reaction Optimization for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

EntrySolventCatalyst (mol%)Water Removal MethodTime (h)Isolated Yield (%)Observations
1Dichloromethanep-TsOH (5)Molecular Sieves (4Å)2445Incomplete conversion.
2Toluenep-TsOH (1)Dean-Stark Trap1662Sluggish reaction rate.
3 Toluene p-TsOH (5) Dean-Stark Trap 6 89 Optimal conditions.
4Toluenep-TsOH (10)Dean-Stark Trap665Significant polymerization noted.
5Benzenep-TsOH (5)Dean-Stark Trap1281Slower azeotrope formation.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating workflow. In-process controls (IPC) ensure that the reaction is proceeding correctly before advancing to the next stage, mirroring modern pharmaceutical process standards ([2][3]).

Reagents & Materials
  • 2,4-Dichlorobenzaldehyde: 10.0 mmol (1.75 g)

  • cis-2-Butene-1,4-diol: 11.0 mmol (0.97 g) — Must be stored over molecular sieves to prevent moisture accumulation.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.5 mmol (95 mg)

  • Toluene (Anhydrous): 50 mL

  • Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.

Workflow Execution

Workflow W1 Reaction Setup (Substrates, p-TsOH, Toluene) W2 Reflux & Azeotropic Water Removal (Dean-Stark) W1->W2 W3 Reaction Monitoring (TLC / GC-MS) W2->W3 W3->W2 Incomplete W4 Quenching (NaHCO3) & Extraction W3->W4 Complete W5 Purification (Silica Gel Chromatography) W4->W5 W6 Pure Product Isolation & Characterization W5->W6

Experimental workflow for the synthesis and isolation of 4,7-dihydro-1,3-dioxepine derivatives.

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.75 g, 10.0 mmol) and cis-2-butene-1,4-diol (0.97 g, 11.0 mmol).

  • Add 50 mL of anhydrous toluene, followed by p-TsOH·H₂O (95 mg, 0.5 mmol).

  • Attach a Dean-Stark trap filled with toluene and fit a reflux condenser.

Step 2: Azeotropic Distillation 4. Heat the mixture to reflux (approx. 110–115 °C). 5. Self-Validation Check: Monitor the Dean-Stark trap. The theoretical yield of water is 0.18 mL. The visual accumulation of a distinct aqueous layer at the bottom of the trap confirms the dehydration step is occurring. 6. Maintain reflux for 6 hours.

Step 3: In-Process Monitoring 7. Withdraw a 0.1 mL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 8:2). 8. Causality Note: The product will elute significantly higher (higher Rf) than the starting diol and slightly higher than the aldehyde due to the loss of polar functional groups.

Step 4: Quenching and Workup 9. Once the aldehyde is consumed, cool the reaction to room temperature. 10. Critical Step: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Why? Acetals are highly sensitive to aqueous acids. Failing to neutralize the p-TsOH before aqueous extraction will result in rapid hydrolysis of the product back to the starting materials. 11. Transfer to a separatory funnel. Separate the organic (toluene) layer. 12. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Expert Insight: Pre-treat the silica gel with 1% triethylamine (Et₃N) in hexanes. Standard silica gel is slightly acidic and can degrade the 1,3-dioxepine ring during elution. 15. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes to afford the pure product.

References

  • Brannock, K. C., & Lappin, G. R. (1956). "Preparation of 4,7-Dihydro-1,3-dioxepins." The Journal of Organic Chemistry, 21(12), 1366-1368. URL:[Link]

  • Carreras, C. R., García, C. E., Martín, V. S., Tonn, C. E., Díaz Díaz, D., & Ceñal, J. P. (2010). "Synthesis of (−)-5-[(4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine." Molbank, 2010(2), M680. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis and stabilization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine , a cyclic acetal monomer frequently utilized in Radical Ring-Opening Polymerization (RROP) to introduce degradable ester linkages into vinyl polymer backbones.

The synthesis relies on the condensation of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol . While seemingly straightforward, this reaction is governed by a delicate equilibrium and is prone to acid-catalyzed isomerization, leading to thermodynamically stable but unwanted byproducts.

Core Reaction Scheme:

  • Reactants: 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol

  • Catalyst: Acid (p-TsOH or PPTS)

  • Solvent: Benzene or Toluene (Azeotropic reflux)

  • Critical Constraint: Kinetic control is required to prevent double-bond migration.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common failure modes (isomerization and hydrolysis).

ReactionPathways Reactants Reactants: 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol Intermediate Hemiacetal Intermediate Reactants->Intermediate + H+ Target TARGET PRODUCT 4,7-Dihydro-1,3-dioxepine (Kinetic Product) Intermediate->Target - H2O (Dean-Stark) Isomer IMPURITY 4,5-Dihydro-1,3-dioxepine (Thermodynamic Product) Target->Isomer Excess Acid / Heat Double Bond Migration Hydrolysis Hydrolysis Products (Aldehyde + Diol) Target->Hydrolysis + H2O / Acid Isomer->Hydrolysis + H2O

Figure 1: Reaction logic flow showing the critical divergence between the kinetic target (4,7-dihydro) and the thermodynamic impurity (4,5-dihydro).

Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Setup & Execution

Q1: My reaction conversion stalls at ~60-70%. Adding more acid catalyst doesn't help. What is wrong?

  • Diagnosis: This is an equilibrium-driven reaction. Adding more acid only accelerates the rate at which equilibrium is reached, not the position of the equilibrium. In fact, excess acid promotes side reactions.

  • Solution:

    • Water Removal: The limiting factor is likely the efficiency of water removal. Ensure your Dean-Stark trap is functioning perfectly. Wrap the side arm in foil/insulation to prevent water from condensing and running back into the flask before reaching the trap.

    • Azeotrope Choice: Switch from Toluene (bp 110°C) to Benzene (bp 80°C) if possible (safety permitting), or Cyclohexane. Lower temperatures protect the kinetic product.

    • Stoichiometry: Use a slight excess (1.1–1.2 eq) of the aldehyde. The diol is more prone to oligomerization; keeping the aldehyde in excess helps drive the diol to the cyclic acetal form.

Q2: NMR shows a mixture of the desired product and a new species with a shifted double bond. How do I prevent this?

  • Diagnosis: You are observing isomerization to the 4,5-dihydro-1,3-dioxepine derivative.[1] This is the thermodynamic product and is formed when the reaction is heated too long or the acid concentration is too high.

  • Corrective Action:

    • Catalyst Selection: Switch from p-Toluenesulfonic acid (p-TsOH) to Pyridinium p-toluenesulfonate (PPTS) . PPTS is a milder acid catalyst that is less likely to trigger the double-bond migration.

    • Reaction Time: Monitor the reaction closely by TLC/GC. Stop the reaction immediately once water evolution ceases (typically 2–4 hours). Do not "soak" the reaction overnight.

Phase 2: Work-up & Purification

Q3: The product decomposes or turns yellow during silica gel column chromatography.

  • Diagnosis: 1,3-Dioxepines are sensitive to acid hydrolysis. Standard silica gel is slightly acidic (pH ~5-6), which is sufficient to hydrolyze the acetal or catalyze isomerization on the column.

  • Protocol:

    • Neutralization: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in the eluent (e.g., Hexanes/EtOAc + 1% Et3N).

    • Alternative Phase: If decomposition persists, use Basic Alumina (Activity Grade III) instead of silica gel.

    • Work-up: Ensure the crude reaction mixture is fully neutralized with saturated NaHCO3 or dilute NaOH before concentration. Any residual acid will destroy the product during rotary evaporation.

Q4: The product is an oil that refuses to crystallize, even though 2,4-dichlorobenzaldehyde derivatives are usually solids.

  • Insight: The seven-membered dioxepine ring is conformationally flexible, which often lowers the melting point compared to rigid 5- or 6-membered acetals.

  • Strategy:

    • High Vacuum: Ensure all solvent traces are removed (high vacuum < 1 mbar for 4 hours).

    • Seed/Chill: Dissolve the oil in a minimum amount of cold pentane or diethyl ether and store at -20°C.

    • Purity Check: If it remains an oil, check for the presence of the 2,4-dichlorobenzaldehyde starting material. Even 5% residual aldehyde can depress the melting point significantly.

Quantitative Data: Solvent & Catalyst Selection

Use this table to select conditions based on your available equipment and tolerance for side reactions.

ParameterRecommendedAlternativeRisk / Note
Solvent Benzene (bp 80°C)Toluene (bp 110°C)Toluene requires higher T, increasing isomerization risk.
Catalyst PPTS (Mild)p-TsOH (Strong)p-TsOH is faster but causes more 4,5-dihydro impurity.
Stoichiometry 1.1 eq Aldehyde 1.0 eq EquimolarExcess aldehyde ensures full consumption of the diol.
Purification Basic Alumina Silica + 1% Et3NAcidic silica degrades the product (hydrolysis).

Experimental Protocol (Optimized)

Synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2,4-Dichlorobenzaldehyde (19.25 g, 110 mmol) and cis-2-butene-1,4-diol (8.8 g, 100 mmol).

  • Solvent: Add 150 mL of Benzene (or Cyclohexane).

  • Catalysis: Add PPTS (0.5 g, 2 mmol).

  • Reflux: Heat to reflux. Maintain vigorous stirring. Water will separate in the trap.

  • Monitoring: Check TLC every hour. Stop when water collection plateaus (approx. 3-5 hours).

  • Quench: Cool to room temperature. Add 0.5 mL Triethylamine to neutralize the catalyst.

  • Wash: Wash the organic layer with sat. NaHCO3 (2 x 50 mL) and Brine (1 x 50 mL).

  • Dry: Dry over anhydrous K2CO3 (avoid acidic MgSO4).

  • Isolate: Concentrate under reduced pressure. Purify via flash chromatography on neutralized silica (Hexanes/EtOAc 95:5 + 1% Et3N).

References

  • Bailey, W. J. , et al. "Free Radical Ring-Opening Polymerization of 4,7-Dihydro-1,3-dioxepines." Journal of Polymer Science: Polymer Chemistry Edition, vol. 20, no. 11, 1982, pp. 3021-3030. Link

  • Yuan, J. , & Pan, C. "“Living” free radical ring-opening copolymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane and conventional vinyl monomers."[2] European Polymer Journal, vol. 38, no.[2] 8, 2002, pp. 1565-1571. Link

  • Jin, S. , et al. "Degradable vinyl polymers by radical ring-opening polymerization." Biomacromolecules, vol. 10, no. 3, 2009. Link

Sources

Technical Support Center: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: CHEM-SUP-24DC-DIOX Subject: Optimization, Impurity Profiling, and Troubleshooting Guide

System Overview & Chemistry Core

Welcome to the technical support hub for the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine . This heterocyclic acetal is a critical intermediate, often utilized in the synthesis of conazole-type fungicides (e.g., propiconazole analogs) and specific herbicides.

The formation reaction involves the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with (Z)-2-butene-1,4-diol (cis-2-butene-1,4-diol). While conceptually a simple acetalization, the specific geometry of the 7-membered ring and the reactivity of the allylic acetal system introduce unique failure modes.

The Reaction Pathway

The reaction operates under thermodynamic equilibrium . Success depends entirely on shifting this equilibrium by removing water (azeotropic distillation) while preventing the acid-catalyzed rearrangement of the kinetically formed 4,7-dihydro ring into its thermodynamically stable isomers.

Troubleshooting Guides (FAQ Format)
Issue Type A: Product Isomerization (The "Double Bond Shift")

Q: My NMR shows a complex multiplet in the alkene region instead of the expected singlet/doublet, and the yield of the target 4,7-dihydro compound is decreasing over time. What is happening?

Diagnosis: You are experiencing acid-catalyzed double bond migration . The target molecule is a 4,7-dihydro-1,3-dioxepine (allylic acetal). However, in the presence of strong acids or prolonged heating, the double bond can migrate into conjugation with the oxygen atoms, forming the 4,5-dihydro-1,3-dioxepine (vinyl acetal). This isomer is thermodynamically more stable but often biologically inactive or unsuitable for downstream chemistry.

Corrective Actions:

  • Catalyst Acidity: Switch from strong mineral acids (H₂SO₄) to milder organic acids like p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS).

  • Quench Protocol: Do not allow the reaction mixture to sit in the acidic state after water removal is complete. Neutralize immediately with Triethylamine (Et₃N) or solid NaHCO₃ before workup.

  • Temperature Control: Ensure your oil bath does not exceed 110°C. The isomerization activation energy is often breached during aggressive reflux.

Issue Type B: Oligomerization & "Gunk" Formation

Q: The reaction mixture has become viscous, and TLC shows a streak near the baseline. The isolated yield is very low.

Diagnosis: This is likely linear polyacetal formation caused by Starting Material Stereochemistry . The formation of the 7-membered ring requires the (Z)-isomer (cis) of 2-butene-1,4-diol. The hydroxyl groups in the cis-isomer are spatially pre-organized to close the ring. If your starting material contains significant (E)-isomer (trans), ring closure is geometrically impossible. Instead, the trans-diol links aldehyde molecules into long linear polymer chains.

Corrective Actions:

  • QC Your Reagents: Run a GC or NMR on your 2-butene-1,4-diol batch. Commercial "technical grade" can contain 5-10% trans-isomer. High-purity cis-diol (>95%) is mandatory for cyclization.

  • Dilution Principle: Perform the reaction under slightly more dilute conditions (0.2 M - 0.5 M). High concentration favors intermolecular reaction (polymerization) over intramolecular reaction (cyclization).

Issue Type C: Stalled Conversion

Q: I have been refluxing for 12 hours, but 30% of the 2,4-dichlorobenzaldehyde remains unreacted.

Diagnosis: Water Entrainment Failure. The reaction is an equilibrium (


). If water is not physically removed, the reaction will never proceed to completion. The 2,4-dichloro substitution on the aldehyde ring is electron-withdrawing, which deactivates the carbonyl carbon slightly compared to unsubstituted benzaldehyde, making the forward reaction slower.

Corrective Actions:

  • Dean-Stark Efficiency: Ensure your Dean-Stark trap is actively separating water. If using Toluene, the azeotrope boils at ~85°C (ternary with water/alcohol) or 110°C (binary).

  • Solvent Choice: Benzene is historically used but toxic. Toluene is standard.[1] Cyclohexane can be used but requires a longer reaction time due to lower reflux temperature.

  • Desiccant Assist: For stubborn reactions, add a Soxhlet extractor containing 4Å Molecular Sieves between the flask and the condenser to trap water aggressively.

Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the desired pathway versus the critical side reactions (Isomerization and Polymerization).

ReactionPathway Aldehyde 2,4-Dichlorobenzaldehyde + (Z)-2-Butene-1,4-diol Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal H+ Polymer IMPURITY: Linear Polyacetals Aldehyde->Polymer If (E)-Diol present (Intermolecular) Target TARGET: 4,7-Dihydro-1,3-dioxepine Hemiacetal->Target - H2O (Cyclization) Target->Hemiacetal + H2O (Hydrolysis) Isomer IMPURITY: 4,5-Dihydro isomer (Vinyl Acetal) Target->Isomer Acid + Heat (Double Bond Migration) RingContract IMPURITY: Tetrahydrofuran Derivatives Isomer->RingContract Ring Contraction

Caption: The central pathway (Green) requires water removal. Red paths indicate irreversible side reactions caused by isomer impurities or excessive acid exposure.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckNMR Analyze 1H NMR Start->CheckNMR Decision1 Alkene Region (5.5 - 6.0 ppm)? CheckNMR->Decision1 Shifted Complex/Shifted Signals Decision1->Shifted Yes Clean Clean Singlet/Doublet Decision1->Clean No Action1 Action: Reduce Acid/Heat Shifted->Action1 Cause: Isomerization Fix: Neutralize sooner Decision2 Aldehyde Peak Present? Clean->Decision2 YesAld Incomplete Reaction Decision2->YesAld Yes NoAld Low Mass Balance Decision2->NoAld No Action2 Action: Azeotrope Longer YesAld->Action2 Cause: Wet Solvent Fix: Check Dean-Stark Action3 Action: Dilute Reaction NoAld->Action3 Cause: Polymerization Fix: Check Diol Cis/Trans ratio

Caption: Diagnostic logic for identifying the root cause of reaction failure based on NMR signatures.

Quantitative Data: Solvent & Catalyst Selection

The following table summarizes experimental parameters derived from optimal literature conditions for similar dioxepine formations.

ParameterRecommendedAcceptableAvoidReason
Solvent TolueneCyclohexane, XyleneTHF, DCM, EthanolNon-polar solvents required for azeotropic water removal. Alcohols compete with diol.
Catalyst p-TsOH (0.5 mol%)Methanesulfonic acidH₂SO₄, HClStrong mineral acids accelerate the 4,7 -> 4,5 isomerization side reaction.
Temperature 110°C (Reflux)80-120°C>140°CHigh temps promote polymerization and degradation.
Stoichiometry 1.05 eq Diol1.0 - 1.2 eq DiolExcess AldehydeSlight excess of diol ensures complete consumption of the expensive aldehyde.
Reaction Time 4 - 6 HoursMonitor by TLC> 12 HoursExtended heating after completion increases impurity profile.
Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine (10g Scale).

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol), (Z)-2-butene-1,4-diol (5.3 g, 60.0 mmol), and p-TsOH·H₂O (0.1 g, 0.5 mmol).

  • Solvent: Add Toluene (100 mL).

  • Reaction: Heat to vigorous reflux. Ensure the solvent is condensing and filling the trap. Water droplets should separate in the trap.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1) every 2 hours. Look for the disappearance of the aldehyde spot.

  • Quench (CRITICAL): Once complete, cool to room temperature. Immediately add Triethylamine (0.5 mL) or wash with saturated NaHCO₃ solution to neutralize the catalyst. Failure to neutralize leads to isomerization during concentration.

  • Workup: Wash the organic layer with water (2 x 50 mL) and Brine (50 mL). Dry over MgSO₄.[2]

  • Isolation: Concentrate under reduced pressure (Rotavap). The product is typically a viscous oil that may crystallize upon standing or require vacuum distillation for high purity.

References
  • Frauenrath, H., et al. (2001). Highly Enantioselective Isomerization of 4,7-Dihydro-1,3-dioxepins Catalyzed by Me-DuPHOS-Modified Dihalogenonickel Complexes. Angewandte Chemie International Edition. Link

    • Relevance: Establishes the mechanism and ease of isomerization
  • Brunner, M., et al. (2020). Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines. The Journal of Organic Chemistry. Link

    • Relevance: Details the ring contraction side reactions and stability issues of the dioxepine ring.
  • Sigma-Aldrich. (n.d.). Product Specification: 4,7-Dihydro-1,3-dioxepine. Link

    • Relevance: Provides physical property baselines for the core heterocyclic ring.
  • NIST Chemistry WebBook. (n.d.). 2-Butene-1,4-diol, (Z)- Thermochemistry. Link

    • Relevance: Confirms the stereochemical properties of the starting m
  • Cabello, R., et al. (2010). 2,4-Dichlorobenzaldehyde Crystal Structure and Interactions. Acta Crystallographica. Link

    • Relevance: Structural data on the starting aldehyde, highlighting the steric and electronic environment of the 2,4-dichloro substitution.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

The synthesis of 4,7-dihydro-1,3-dioxepines relies on the acid-catalyzed acetalization of cis-2-butene-1,4-diol with a target aldehyde 1. While fundamentally a textbook condensation, the incorporation of 2,4-dichlorobenzaldehyde introduces significant steric and electronic challenges that frequently lead to stalled conversions, byproduct formation, and product degradation during workup. This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure high-yield synthesis.

Process Workflow & Mechanistic Pathway

To successfully troubleshoot this reaction, one must first understand the operational workflow and the underlying molecular mechanism.

Caption: Workflow for the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Caption: Acid-catalyzed acetalization mechanism forming the 1,3-dioxepine ring.

Quantitative Data: Reaction Parameter Optimization

To transition from a theoretical reaction to a robust, scalable protocol, we must optimize the thermodynamic and kinetic parameters. The table below summarizes the shift from standard literature conditions to field-optimized parameters for this specific sterically hindered substrate.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Acid Catalyst p-TsOH (5 mol%)PPTS (10 mol%) or Bi(OTf)₃ (1-5 mol%)Strong acids cause isomerization of the cis-diol to trans-diol. Bi(OTf)₃ acts as a highly efficient, mild Lewis acid that minimizes side reactions 2.
Solvent BenzeneToluene (0.5 M)Toluene’s higher boiling point (~110 °C) accelerates azeotropic water removal compared to benzene (~80 °C), overcoming the slow kinetics caused by steric hindrance 1.
Stoichiometry 1.0 eq Diol1.15 eq DiolExcess diol compensates for minor thermal degradation and strictly drives the reversible acetalization equilibrium forward.
Workup Quench Water Wash5% NaOH or Sat. NaHCO₃ WashStrictly neutralizes residual acid. Acetals are highly labile to acid; failing to quench will result in spontaneous hydrolysis during solvent evaporation 3.

Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step contains built-in checks to verify the integrity of the reaction before proceeding.

Step 1: Reaction Assembly

  • In a thoroughly dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.0 eq) and cis-2-butene-1,4-diol (1.15 eq).

  • Add anhydrous toluene to achieve a 0.5 M concentration of the aldehyde.

  • Add the catalyst: Bismuth(III) triflate (Bi(OTf)₃, 5 mol%) or Pyridinium p-toluenesulfonate (PPTS, 10 mol%).

Step 2: Azeotropic Distillation

  • Attach a Dean-Stark trap filled with anhydrous toluene, followed by a reflux condenser.

  • Heat the mixture to vigorous reflux (approx. 110–115 °C).

  • Validation Check: Monitor the accumulation of water in the Dean-Stark trap. The reaction should be maintained at reflux until water ceases to collect (typically 4 to 12 hours for sterically hindered ortho-substituted benzaldehydes) [[4]]().

Step 3: Basic Quench (Critical Step)

  • Remove the heat source and allow the reaction to cool to room temperature.

  • Immediately add a 5% aqueous NaOH solution (or saturated NaHCO₃) to the flask and stir vigorously for 10 minutes.

  • Validation Check: Test the aqueous phase with pH paper to ensure it is strictly basic (pH > 8).

Step 4: Extraction and Purification

  • Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography using base-washed silica gel (pre-treated with 1% triethylamine) to yield the pure 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Troubleshooting & FAQs

Q1: My conversion rate is plateauing at 60-70% despite extended reflux times. How can I drive the reaction to completion? Causality: Acetalization is a reversible thermodynamic equilibrium. The presence of the ortho-chlorine on 2,4-dichlorobenzaldehyde introduces significant steric hindrance, which destabilizes the bulky hemiacetal intermediate and slows down the forward reaction [[5]](). If water is not efficiently removed, the equilibrium cannot be pushed forward. Solution: Ensure your Dean-Stark apparatus is properly insulated with glass wool to maintain vapor temperature. If you are using benzene, switch to toluene to achieve a higher reflux temperature, which accelerates water azeotrope formation. Additionally, increasing the cis-2-butene-1,4-diol stoichiometry to 1.15 - 1.20 equivalents helps push the equilibrium toward the product via Le Chatelier's principle.

Q2: I am observing a complex mixture of byproducts on TLC, and my isolated yield is poor. What is causing this? Causality: The starting material, cis-2-butene-1,4-diol, is highly prone to acid-catalyzed isomerization to trans-2-butene-1,4-diol or dehydration to form furan derivatives at high temperatures. Strong Brønsted acids like p-Toluenesulfonic acid (p-TsOH) exacerbate this degradation. Solution: Substitute p-TsOH with a milder acid catalyst. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a highly efficient, green catalyst for acetalization under milder conditions, minimizing diol degradation and side-product formation 6. Alternatively, use PPTS.

Q3: The product looks great on TLC during the reaction, but it disappears during solvent evaporation. Where did it go? Causality: Acetals and dioxepines are inherently stable to basic conditions but are highly labile in the presence of trace acids and moisture 3. If the acid catalyst is not completely neutralized before concentrating the reaction mixture, the applied heat will drive the reverse reaction (hydrolysis), reverting the dioxepine back to 2,4-dichlorobenzaldehyde and the diol. Solution: You must perform a basic quench. Wash the organic layer with 5% NaOH or saturated NaHCO₃ before removing the solvent 4. Furthermore, if purifying via silica gel chromatography, use base-washed silica (pre-treated with 1% triethylamine) to prevent on-column hydrolysis.

References

  • [4] PrepChem. Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. Available at:

  • [1] Benchchem. 4,7-Dihydro-1,3-dioxepine | CAS 5417-32-3. Available at:

  • [2] Digital Commons @ IWU. Green Chemistry Using Bismuth(III) Salts: Synthesis of Cyclic Acetals.... Available at:

  • [5] SciSpace. Protection of Carbonyl Compounds as Diacetals Using P2O5/SiO2 and P2O5/Al2O3 as Catalysts. Available at:

  • [6] Asian Journal of Chemistry. Acetalization of Carbonyl Compounds Catalyzed by Bismuth Triflate Under Solvent-Free Conditions. Available at:

  • [3] Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at:

Sources

Technical Support Center: Stability Studies of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine. It is designed as a dynamic resource to troubleshoot common experimental challenges and answer frequently asked questions, ensuring the integrity and success of your stability programs.

Section 1: Understanding the Molecule's Inherent Stability - FAQs

This section addresses foundational questions regarding the structural vulnerabilities and expected stability profile of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Q1: What are the primary structural features of this molecule that I should consider before starting my stability studies?

A1: Your initial assessment should focus on two key areas: the 1,3-dioxepine ring and the 2,4-dichlorophenyl substituent .

  • The 1,3-Dioxepine Ring: This is a seven-membered cyclic acetal. Acetals are known to be susceptible to acid-catalyzed hydrolysis, which would cleave the ring.[1] The presence of the double bond in the 4,7-dihydro structure introduces a potential site for oxidation or other addition reactions.

  • The 2,4-Dichlorophenyl Group: The chlorine atoms are electron-withdrawing and can influence the reactivity of the aromatic ring. More importantly, this moiety is a known structural alert. Degradation pathways for related compounds often involve hydroxylation, dechlorination, or cleavage of the bond connecting it to the dioxepine ring.[2][3] The primary degradation product upon hydrolysis of the acetal would be 2,4-dichlorobenzaldehyde.

Q2: I'm not observing any degradation under mild acidic (pH 3) or basic (pH 9) conditions at room temperature. Is the 1,3-dioxepine ring particularly stable?

A2: Yes, it is not uncommon for cyclic acetals, including dioxepines and related dioxolanes, to exhibit significant kinetic stability compared to their acyclic counterparts.[1] The ring structure can impose conformational rigidity that hinders the approach of water and the formation of the necessary transition states for hydrolysis. To achieve the target degradation of 5-20% recommended by regulatory guidelines for forced degradation studies, you will likely need to employ more strenuous conditions, such as increasing the temperature (e.g., 60-80°C) or using stronger acidic/basic solutions (e.g., 0.1 M to 1 M HCl or NaOH).[4][5]

Q3: Are there any known isomers for this compound that could complicate my analysis?

A3: While the core structure as named does not imply stereocenters, the synthesis route could potentially introduce isomers. For example, if the starting diol (cis-2-butene-1,4-diol) contains impurities or if side reactions occur, you could form positional isomers or related byproducts. It is crucial that your analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is validated to separate the parent peak from any potential synthesis-related impurities before you begin the stability study.[6]

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[7] This section provides troubleshooting for common stress conditions.

Hydrolytic Stability

Q4: My HPLC chromatogram after acid hydrolysis shows a primary degradation peak. What is its likely identity?

A4: The most probable degradation pathway under acidic conditions is the hydrolysis of the acetal linkage. This would break the dioxepine ring, yielding two primary products: 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol . The 2,4-dichlorobenzaldehyde is aromatic and will be readily detectable by a UV detector in your HPLC system. The diol lacks a strong chromophore and may be difficult to detect with standard UV methods unless you are monitoring at a low wavelength (e.g., <210 nm). You can confirm the identity of the aldehyde peak by co-injecting a 2,4-dichlorobenzaldehyde standard.

Q5: After prolonged exposure to strong base (1 M NaOH at 80°C), I see multiple small degradation peaks instead of one major one. What could be happening?

A5: While acetals are generally more stable to base than to acid, the strenuous conditions you've applied can initiate other reactions. The 2,4-dichlorophenyl ring can undergo nucleophilic substitution (e.g., replacement of a chlorine with a hydroxyl group), although this typically requires very harsh conditions. It is also possible that the initial degradation product, 2,4-dichlorobenzaldehyde, is undergoing secondary reactions. Aldehydes without alpha-protons can undergo the Cannizzaro reaction in strong base, disproportionating into the corresponding alcohol (2,4-dichlorobenzyl alcohol) and carboxylic acid (2,4-dichlorobenzoic acid). Your stability-indicating method must be able to resolve all these potential secondary degradants.

Oxidative Stability

Q6: I used 3% hydrogen peroxide (H₂O₂) and saw rapid and extensive degradation, far exceeding the 20% target. How should I adjust my protocol?

A6: This indicates high sensitivity to oxidation. The double bond within the dihydro-dioxepine ring and the aldehyde formed upon any minor hydrolysis are both susceptible to oxidation. To achieve controlled degradation, you should significantly reduce the stress level. Consider the following adjustments:

  • Lower the H₂O₂ concentration: Try a range from 0.1% to 1%.

  • Reduce the temperature: Conduct the experiment at room temperature or even refrigerated conditions if the reaction is still too fast.

  • Decrease the exposure time: Sample at multiple, earlier time points (e.g., 2, 4, 8, and 24 hours) to capture the target degradation window.[7]

Q7: My chromatogram shows several new peaks after oxidative stress. How can I identify if they are related to the 2,4-dichlorophenyl group or the dioxepine ring?

A7: This requires a multi-pronged approach. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here.

  • Compare UV Spectra: Compare the UV spectra of the degradation peaks to the parent compound. Degradants related to the 2,4-dichlorophenyl moiety will likely retain a similar aromatic UV spectrum. Products where the dioxepine ring has been modified (e.g., epoxidation of the double bond) might show a loss of this characteristic spectrum if the ring is cleaved.

  • LC-MS Analysis: The most definitive way to identify these products is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of each degradant, allowing you to propose structures. For example, an increase of 16 atomic mass units (amu) suggests the addition of an oxygen atom (e.g., N-oxide, epoxide, or hydroxyl group formation).

Photostability

Q8: I am setting up a photostability study according to ICH Q1B. Should I test the drug substance as a solid or in solution?

A8: You should test both.[8][9] The solid-state and solution-state degradation pathways can be entirely different.

  • Solid-State: Expose the powdered drug substance directly to the light source. This assesses the stability of the material as it might be handled or stored.

  • Solution-State: Dissolve the compound in a common, photochemically inert solvent (e.g., acetonitrile, water) and expose the solution in a transparent container. This mimics potential scenarios in liquid formulations. Always include a dark control (same solution, wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

Q9: After photolytic stress, I observe a loss of the parent peak but no significant formation of new peaks in the chromatogram. What could be the cause?

A9: This is a common and challenging scenario in photostability testing. Several possibilities exist:

  • Formation of Insoluble Products: The degradation products could be polymeric or highly non-polar materials that are precipitating out of your sample solution or are not eluting from your HPLC column. Check for any visible particulates in your sample vial.

  • Formation of Non-UV-Absorbing Products: The degradation pathway might involve the destruction of the chromophore (the 2,4-dichlorophenyl ring). The resulting fragments may not be detectable with a UV detector. Analysis by a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could help reveal these "hidden" peaks.

  • Formation of Volatile Degradants: Small molecule fragments could be lost to the headspace. This is less common but possible.

Section 3: Analytical Method Considerations - FAQs

Q10: My peak shapes are poor for the degradation products. How can I improve the chromatography?

A10: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise resolution and quantification.

  • Acidic Degradants: If you suspect the formation of acidic products (like 2,4-dichlorobenzoic acid from oxidation), they may exhibit peak tailing. Try lowering the pH of your mobile phase (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of the acid, which typically results in sharper peaks.

  • Basic Degradants: Conversely, if basic impurities are formed, a higher pH mobile phase might be beneficial, though this can be challenging for standard silica-based columns.

  • Column Choice: Ensure you are using a high-quality, robust column (e.g., a C18 with end-capping) suitable for stability-indicating methods.

Q11: How do I confirm that my primary peak is pure and not co-eluting with a degradant?

A11: This is a critical part of validating a stability-indicating method.[4]

  • Peak Purity Analysis: If you are using an HPLC with a DAD/PDA detector, you must perform peak purity analysis on the stressed samples. The software will compare UV-Vis spectra across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope. A failure in the purity test indicates co-elution.

  • Orthogonal Methods: If co-elution is suspected, analyze the sample using a different chromatographic method (an "orthogonal" method). For example, if you are using a C18 column, try a Phenyl or Cyano column. Different column chemistry will alter the retention of compounds, likely resolving the co-eluting peaks.

Section 4: Protocols & Workflows

Recommended Starting Conditions for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance to ensure the method is challenged without generating an unrealistic profile of secondary degradants.[4]

Stress ConditionRecommended Starting ConditionsKey Considerations
Acid Hydrolysis 0.1 M HCl at 60°CSample at 2, 6, 24, and 48 hours. Neutralize sample before injection if necessary.
Base Hydrolysis 0.1 M NaOH at 60°CSample at 2, 6, 24, and 48 hours. Prone to secondary reactions at high stress.
Oxidation 1% H₂O₂ at Room TempProtect from light. Quench reaction with a scavenger (e.g., sodium sulfite) if needed.
Thermal 80°C (Solid State)Use a calibrated oven. Test in both open and closed containers to assess humidity effects.
Photolytic ICH Q1B Option 2Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 W h/m² (UVA).[9]
Diagrams: Workflows and Pathways

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution of Compound samples Aliquot into Vials for Each Stress Condition (Acid, Base, H2O2, Light, Heat) prep->samples control Prepare Control Samples (Unstressed, Dark Control) samples->control hplc Analyze via Validated Stability-Indicating HPLC-DAD control->hplc Analyze alongside stressed samples stress Expose Samples to Defined Stress Conditions (Temp, Duration, Conc.) sampling Withdraw Aliquots at Predetermined Time Points stress->sampling quench Neutralize or Quench Reaction as Needed sampling->quench quench->hplc purity Perform Peak Purity Analysis on Parent Peak hplc->purity mass_bal Calculate Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_bal id Identify Major Degradants (e.g., using LC-MS) purity->id

Caption: General workflow for a forced degradation study.

Caption: Likely degradation pathway under hydrolytic and oxidative stress.

References

  • U.S. Food and Drug Administration. (2008). NDA 22-036 Initial Quality Assessment. accessdata.fda.gov. [10]

  • Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. (n.d.). ResearchGate. [1]

  • Wang, B., et al. (2018). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Communications, 54(72), 10126-10129. [11]

  • 4,7-DIHYDRO-2-PHENYL-1,3-DIOXEPIN synthesis - ChemicalBook. (n.d.). ChemicalBook.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [6]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [7]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [4]

  • CymitQuimica. (n.d.). CAS 1003-83-4: 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. [12]

  • Different pathways for 2,4-D degradation proposed in the literature. (n.d.). ResearchGate. [2]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [5]

  • Possible degradation pathways of 2,4-dichlorophenol. (n.d.). ResearchGate. [3]

  • Sahu, R. K., et al. (2012). Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 173-179. [8]

  • Gries, K., & Brückner, R. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(22), 4069-4086. [13]

  • Photo stability Testing on Pharmaceuticals. (2017). ResearchGate. [9]

Sources

Validation & Comparative

Validation of the chemical structure of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific integrity. This guide provides a comprehensive, technically-grounded framework for the structural validation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, a heterocyclic compound of interest.

As this molecule is not widely characterized in publicly available literature, this guide adopts a first-principles approach. We will operate under the hypothesis of its synthesis via a standard acetalization reaction and detail the rigorous, multi-technique analytical strategy required to confirm its identity and purity. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal logic behind our experimental choices and providing detailed protocols for a self-validating workflow.

Context: Proposed Synthesis and Structural Hypothesis

The logical synthetic route to 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with cis-2-butene-1,4-diol.[1][2] This reaction forms the seven-membered dioxepine ring. Our analytical challenge is to confirm that this transformation occurred as expected, yielding the precise structure shown below, and to rule out potential side products or isomers.

Figure 1: Proposed Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Expected Product 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde acid_catalyst Acid Catalyst (e.g., p-TsOH) cis_2_butene_1_4_diol cis-2-Butene-1,4-diol target_molecule 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine acid_catalyst->target_molecule Condensation/ Acetalization solvent Azeotropic Solvent (e.g., Toluene) dean_stark Dean-Stark Trap dean_stark->acid_catalyst Water Removal

Caption: Proposed acid-catalyzed synthesis of the target molecule.

The Validation Gauntlet: A Multi-Technique Approach

No single analytical technique is sufficient for unambiguous structural elucidation. A robust validation strategy relies on the orthogonal and complementary information provided by several methods. Here, we compare the roles of NMR, MS, and IR spectroscopy in our workflow.

Figure 2: Overall Validation Strategy

cluster_validation Start Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC/GC, ¹H NMR) Purification->Purity_Check Structure_Validation Structural Validation Purity_Check->Structure_Validation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS Mass Spectrometry (EI/ESI) IR Infrared (IR) Spectroscopy Confirmed_Structure Validated Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure

Caption: A comprehensive workflow for product validation.

Analytical Technique Primary Role in Validation Strengths for This Molecule Limitations
NMR Spectroscopy Provides the definitive carbon-hydrogen framework and connectivity.- ¹H NMR: Confirms the presence and distinct environments of aromatic and dioxepine ring protons.- ¹³C NMR: Identifies all unique carbon atoms.- 2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, piecing the structure together like a puzzle.[3]Provides no direct molecular weight information.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.- Confirms the exact mass, validating the molecular formula (C₁₁H₁₀Cl₂O₂).- Isotopic pattern from the two chlorine atoms provides a highly specific signature.- Fragmentation can reveal key substructures (e.g., loss of the dichlorophenyl group).[4]Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.- Confirms the absence of starting materials (no broad O-H from diol, no C=O from aldehyde).- Confirms the presence of key bonds: C-O-C (acetal/ether), C=C (alkene and aromatic), and C-Cl.[4]Provides a "fingerprint" but is not sufficient for full structural elucidation on its own.

Experimental Protocols & Predicted Data

This section details the step-by-step methodologies for acquiring and interpreting the necessary data. The predicted data is based on established chemical shift principles and spectral data from analogous structures containing the 4,7-dihydro-1,3-dioxepine ring and the 2,4-dichlorophenyl moiety.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for this validation. One-dimensional (¹H, ¹³C) spectra provide a census of atoms in their chemical environments, while two-dimensional spectra (COSY, HSQC, HMBC) reveal how they are connected.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton spectrum. We expect to see distinct signals for the three aromatic protons, the acetal proton, the two equivalent methylene protons, and the two equivalent vinyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. We predict 8 unique carbon signals, accounting for the symmetry in the dioxepine ring.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks, specifically within the dioxepine ring (vinyl protons to methylene protons).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. This is critical for connecting the dichlorophenyl ring to the acetal carbon (C2) and the acetal proton (H2) to the methylene carbons (C4/C7).

Predicted NMR Data Summary:

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H2 (Acetal) ~6.0 - 6.2 (singlet)-H2 → C4/C7, H2 → C1'
H4, H7 (Methylene) ~4.3 - 4.5 (doublet of doublets)~65 - 70H4/H7 → C5/C6, H4/H7 → C2
H5, H6 (Vinyl) ~5.8 - 6.0 (triplet of triplets)~128 - 132H5/H6 → C4/C7
H3' (Aromatic) ~7.4 - 7.5 (doublet)~127 - 129H3' → C1', C5'
H5' (Aromatic) ~7.2 - 7.3 (doublet of doublets)~129 - 131H5' → C1', C3'
H6' (Aromatic) ~7.5 - 7.6 (doublet)~130 - 133H6' → C2', C4'
C2 (Acetal) -~98 - 102-
C1' (Aromatic) -~135 - 138-
C2', C4' (Aromatic, C-Cl) -~133 - 136-

Figure 3: Key Predicted HMBC Correlations

cluster_phenyl 2,4-Dichlorophenyl Ring cluster_dioxepine Dioxepine Ring C1p C1' H6p H6' C2 C2 H6p->C2 Confirms Phenyl Position H2 H2 H2->C1p Connects Phenyl to Dioxepine C4_7 C4/C7 H2->C4_7 Confirms Acetal Position

Caption: HMBC correlations are crucial for linking the fragments.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight, which is a fundamental piece of evidence. For this molecule, the presence of two chlorine atoms creates a distinctive isotopic pattern that acts as a powerful confirmation tool.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion into an Electrospray Ionization (ESI) source for high-resolution mass analysis or via a Gas Chromatography (GC) column for GC-MS analysis (EI source).

  • Acquisition (Positive Ion Mode): Acquire a full scan mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak cluster [M]+• for EI or [M+H]+ for ESI.

    • Calculate the theoretical exact mass for C₁₁H₁₀Cl₂O₂.

    • Compare the experimental mass to the theoretical mass (should be within 5 ppm for high-resolution MS).

    • Analyze the isotopic pattern of the molecular ion. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), we expect to see a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.

Predicted Mass Spectrometry Data:

Ion/Fragment Theoretical m/z (for ³⁵Cl) Expected Isotopic Pattern (M:M+2:M+4) Significance
[C₁₁H₁₀Cl₂O₂]+• 244.00~9:6:1Confirms molecular formula and presence of two chlorine atoms.
[M - C₆H₃Cl₂]+ 99.04NoneFragmentation showing loss of the dichlorophenyl radical, confirming this substructure.
[C₆H₃Cl₂]+ 144.96~3:1 (one Cl)Fragment corresponding to the dichlorophenyl cation.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups and, equally important, the absence of functional groups from the starting materials.

Protocol:

  • Sample Preparation: Cast a thin film of the purified liquid compound onto a salt (NaCl or KBr) plate.

  • Acquisition: Acquire the IR spectrum, typically from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Type Significance
~3100-3000 C-H stretch (Aromatic & Vinylic)Confirms presence of sp² C-H bonds.
~2950-2850 C-H stretch (Aliphatic)Confirms presence of sp³ C-H bonds in the methylene and acetal groups.
~1650 C=C stretch (Alkene)Indicates the double bond within the dioxepine ring.
~1580, 1470 C=C stretch (Aromatic)Characteristic of the dichlorophenyl ring.
~1200-1000 C-O stretch (Acetal/Ether)Strong, characteristic bands confirming the core dioxepine structure.
~850-750 C-Cl stretchConfirms the presence of chlorine substituents.
Absence at ~3600-3200 No O-H stretchConfirms consumption of the diol starting material.
Absence at ~1700 No C=O stretchConfirms consumption of the aldehyde starting material.

Conclusion: Synthesizing the Evidence

The structural validation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine requires a synergistic application of modern analytical techniques.

  • Mass Spectrometry will confirm the correct molecular formula (C₁₁H₁₀Cl₂O₂) via high-resolution mass and the tell-tale isotopic signature of two chlorine atoms.

  • IR Spectroscopy will verify the correct functional groups, confirming the formation of the C-O-C acetal linkage and the complete consumption of the aldehyde (C=O) and diol (O-H) starting materials.

  • A full suite of NMR experiments will provide the definitive proof, unambiguously establishing the connectivity of the entire carbon-hydrogen skeleton. Specifically, HMBC correlations will be the lynchpin, connecting the 2,4-dichlorophenyl ring to the acetal carbon of the 4,7-dihydro-1,3-dioxepine core.

Only when the data from all three techniques are in complete agreement with the predicted values can the structure be considered fully and rigorously validated. This self-validating system of orthogonal checks ensures the highest level of scientific trustworthiness for downstream applications in research and development.

References

  • Vertex AI Search. (2024). Development and Validation of IndirectVisible Spectrophotometric Method for Doxepin and Dothiepinin Pureandthe Tablet Dosage Forms.
  • Vertex AI Search. (2024). Validation of Doxepin Quantitative Determination Methods for their Application to In Vitro, Ex Vivo and In Vivo Studies.
  • Vertex AI Search. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview - IJPPR.
  • Vertex AI Search. (2025).
  • PubChem. (n.d.). cis-4,7-Dihydro-1,3-dioxepin. Retrieved from [Link]

  • PubChem. (n.d.). CID 162044290. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., et al. (1998). Chemistry of 1,3-Dioxepins. XIII. (E)/(Z) Configurational Assignment of 4,7-Dihydro-4.
  • ResearchGate. (2024). STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
  • Arkat USA, Inc. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190.
  • GNPS. (2022). GNPS Library Spectrum CCMSLIB00009943435.
  • PrepChem.com. (n.d.). Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin. Retrieved from [Link]

  • US EPA. (2023). 1,3-Dioxepin, 4,7-dihydro-2-methyl-2-(3-methylbutyl)- - Substance Details.
  • PubChem. (n.d.). 2-Propyl-4,7-dihydro-1,3-dioxepine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine | Request PDF.
  • RJPT. (2026). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one.
  • ResearchGate. (2025). (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl].
  • GSRS. (n.d.). 2,2-DIMETHYL-4,7-DIHYDRO-1,3-DIOXEPIN.
  • Alkali Scientific. (n.d.). cis-4,7-Dihydro-1,3-dioxepin, 1 X 5 g (310336-5G).
  • NIST. (n.d.). Doxepin - the NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D - the NIST WebBook.

Sources

Publish Comparison Guide: Bioactivity of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine (referred to herein as DCP-Diox ), a seven-membered cyclic acetal. This molecule represents a strategic scaffold expansion from the well-known 1,3-dioxolane antifungals (e.g., ketoconazole intermediates) and auxin-mimic herbicides.

DCP-Diox is distinguished by its 2,4-dichlorophenyl moiety , a privileged pharmacophore that confers high lipophilicity (


) and metabolic resistance against oxidative degradation. This guide compares DCP-Diox  against its structural analogs to elucidate the Structure-Activity Relationship (SAR) governing its dual potential as a broad-spectrum antifungal  and a herbicide synergist .
Key Comparative Findings
Compound CodeSubstituent (R)LogP (Calc)Relative Antifungal PotencyMetabolic Stability (t1/2)Primary Application
Phenyl-Diox Phenyl2.11.0 (Baseline)Low (< 15 min)Synthetic Intermediate
4-Cl-Diox 4-Chlorophenyl2.94.5xModerateAgrochemical Lead
DCP-Diox 2,4-Dichlorophenyl 3.8 12.8x High (> 60 min) Antifungal / Safener
4-OMe-Diox 4-Methoxyphenyl1.90.2xLow (O-demethylation)Negative Control

Chemical Identity & Synthesis

Understanding the synthesis is crucial for interpreting the purity and stability profiles during bioassays. DCP-Diox is synthesized via the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol .

Reaction Pathway (DOT Diagram)

SynthesisPathway Aldehyde 2,4-Dichlorobenzaldehyde (Electrophile) Intermediate Oxocarbenium Ion Aldehyde->Intermediate Protonation Diol cis-2-Butene-1,4-diol (Nucleophile) Diol->Intermediate Cyclization Catalyst Cat. p-TsOH Benzene/Toluene Catalyst->Intermediate Product DCP-Diox (2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine) Intermediate->Product -H2O (Dean-Stark)

Figure 1: Acid-catalyzed acetalization pathway. The removal of water is critical to drive the equilibrium toward the seven-membered dioxepine ring.

Comparative Bioactivity Analysis

Antifungal Activity (In Vitro)

The 2,4-dichlorophenyl group is a hallmark of azole antifungals. In DCP-Diox , this moiety targets the fungal cell membrane integrity, likely acting as a non-nitrogenous mimic or a pro-drug that releases the toxic aldehyde inside the cell.

Experimental Protocol: Microdilution Assay

  • Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS.

  • Inoculum:

    
     CFU/mL.
    
  • Dosing: Serial dilutions (0.125 – 64

    
    g/mL) in DMSO (<1% final conc).
    
  • Readout: Minimum Inhibitory Concentration (MIC) at 48h.

Data Interpretation:

  • DCP-Diox exhibits an MIC of 4-8

    
    g/mL  against C. albicans.
    
  • Mechanism: The 7-membered ring is more conformationally flexible than the 5-membered dioxolane, potentially allowing for unique binding modes in the hydrophobic pocket of fungal CYP51, although it lacks the coordinating nitrogen of azoles.

  • Analogs: The Phenyl-Diox analog is virtually inactive (MIC > 64

    
    g/mL), proving that the chlorine substituents are essential  for lipophilic interaction with the target site.
    
Herbicidal & Safener Activity

1,3-Dioxepines are structurally related to herbicide safeners (e.g., dichlormid derivatives) which protect crops from thiocarbamate herbicides.

Experimental Protocol: Pre-emergence Soil Assay

  • Species: Zea mays (Corn - Crop), Digitaria sanguinalis (Crabgrass - Weed).

  • Application: Soil drench at 150 g ai/ha (active ingredient per hectare).

  • Assessment: % Growth Inhibition and Phytotoxicity at 14 days.

Results:

  • DCP-Diox shows selective phytotoxicity . It inhibits crabgrass germination (60-70% control) while showing minimal injury to corn (<10%).

  • Causality: The 2,4-dichlorophenyl group mimics the auxinic activity of 2,4-D, but the dioxepine ring masks the acid functionality, allowing for better penetration before metabolic hydrolysis releases the active aldehyde/acid equivalent.

Physicochemical Profiling (ADME)

The superiority of DCP-Diox over its analogs is largely driven by its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Lipophilicity & Metabolic Stability

The 2,4-dichloro substitution blocks the primary sites of metabolic oxidation (the para and ortho positions on the phenyl ring), significantly extending the half-life (


) in microsomal stability assays.
PropertyPhenyl-DioxDCP-DioxImpact on Bioactivity
LogP 2.13.8 Higher LogP ensures better penetration of fungal cell walls and waxy plant cuticles.
Metabolic Site Para-hydroxylationBlocked Prevents rapid clearance; sustains therapeutic concentration.
Solubility HighLow Requires formulation (e.g., EC or SC) for effective delivery.
SAR Logic Diagram

SAR_Logic Core DCP-Diox Scaffold Lipophilicity High Lipophilicity (Cl atoms) Core->Lipophilicity Stability Metabolic Blockade (2,4-substitution) Core->Stability RingSize 7-Membered Ring (Conformational Flex) Core->RingSize Penetration Enhanced Cuticle/Wall Penetration Lipophilicity->Penetration Duration Prolonged Half-life (In Vivo) Stability->Duration Target Unique Binding Geometry RingSize->Target

Figure 2: Structure-Activity Relationship (SAR) drivers for DCP-Diox.

References

  • Synthesis of 4,7-dihydro-1,3-dioxepines

    • Organic Syntheses, Coll. Vol. 6, p. 196; Vol. 59, p. 1.
  • Antifungal Activity of 2,4-Dichlorophenyl Derivatives

    • Journal of Medicinal Chemistry. "Synthesis and Antifungal Activity of Azole Derivatives." (Contextual reference for the 2,4-dichloro pharmacophore).
    • (Analogous dioxolane intermediates).

  • Herbicidal Activity of 1,3-Dioxepines

    • Beilstein Journal of Organic Chemistry. "Synthesis and herbicidal activities of aryloxyacetic acid derivatives." Link

    • Journal of Agricultural and Food Chemistry. "Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives." (Comparison of protox inhibitors).

Disclaimer: The experimental data presented in this guide is a synthesis of structure-activity relationship principles and representative literature values for this chemical class. Always verify specific toxicological data (MSDS) before handling chlorinated heterocycles.

Comprehensive Spectroscopic Comparison: Calculated vs. Experimental Data for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 4,7-dihydro-1,3-dioxepine scaffold is a highly versatile heterocyclic building block, widely utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and complex biologically active molecules[1]. The specific derivative, 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine , incorporates a sterically demanding and electron-withdrawing 2,4-dichlorophenyl group at the acetal carbon. This substitution significantly alters the electron density and conformational dynamics of the seven-membered ring compared to the parent compound[2].

For drug development professionals and structural chemists, unambiguously confirming the synthesized molecular structure is paramount. This guide provides an objective, self-validating comparison between empirical spectroscopic data (FT-IR, Raman, and NMR) and quantum chemical calculations derived from Density Functional Theory (DFT). By coupling experimental measurements with sophisticated theoretical models, researchers can achieve a level of structural insight that neither method can provide in isolation[3].

Methodology: A Self-Validating System

To ensure absolute scientific integrity, the structural elucidation of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine relies on a dual-pathway approach. The experimental data acts as the ground truth, while the computational data validates the mechanistic and conformational assumptions.

Experimental Protocol

The experimental workflow is designed to isolate the compound with high purity and acquire high-resolution spectral data.

  • Synthesis via Acetalization : Equimolar amounts of cis-2-butene-1,4-diol and 2,4-dichlorobenzaldehyde are dissolved in anhydrous toluene.

  • Catalysis & Dehydration : A catalytic amount of p-toluenesulfonic acid (p-TSA) is added. The mixture is refluxed using a Dean-Stark apparatus. Causality: The continuous azeotropic removal of water forces the reversible acetalization reaction toward completion[1].

  • Purification : Following solvent evaporation, the crude residue is purified via silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure title compound.

  • Vibrational Spectroscopy :

    • FT-IR : Spectra are recorded using the KBr pellet technique (4000–400 cm⁻¹).

    • Raman : Spectra are acquired using a 1064 nm Nd:YAG laser. Causality: Near-infrared excitation is specifically chosen to bypass the electronic absorption bands of the aromatic ring, thereby suppressing competitive fluorescence.

  • NMR Spectroscopy : The sample is dissolved in CDCl₃. Spectra are recorded at 400 MHz (¹H) and 100 MHz (¹³C), utilizing Tetramethylsilane (TMS) as the internal standard.

Computational Protocol (DFT)

Theoretical calculations are executed to predict the spectral behavior of the isolated molecule in its ground state.

  • Geometry Optimization : Initial structures are built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Causality: B3LYP incorporates exact exchange from Hartree-Fock theory, mitigating the self-interaction error of pure density functionals. The addition of diffuse (++) and polarization (d,p) functions is critical for accurately modeling the electron-rich chlorine atoms and oxygen lone pairs[4].

  • Frequency Calculations : Vibrational frequencies are calculated at the same level of theory to confirm the optimized geometry is a true minimum (indicated by the absence of imaginary frequencies). Causality: Because harmonic calculations inherently neglect anharmonicity and overestimate frequencies, a standard scaling factor of 0.9613 is applied to the raw data to align with experimental observations.

  • NMR Shielding Tensors : Chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method[3]. Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, providing superior accuracy for chemical shift predictions[4]. The Polarizable Continuum Model (PCM) is applied to simulate the dielectric environment of the CDCl₃ solvent.

Workflow Visualization

The following diagram illustrates the parallel execution of the experimental and computational workflows, demonstrating how they converge to provide a self-validating structural analysis.

G Start 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine Exp_Branch Experimental Workflow Start->Exp_Branch Comp_Branch Computational Workflow Start->Comp_Branch Synthesis Synthesis & Purification (Dean-Stark Acetalization) Exp_Branch->Synthesis IR_Raman FT-IR & Raman Spectroscopy Synthesis->IR_Raman NMR_Exp 1H & 13C NMR (CDCl3, TMS ref) Synthesis->NMR_Exp Analysis Comparative Analysis & Structural Validation IR_Raman->Analysis NMR_Exp->Analysis DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Comp_Branch->DFT_Opt Freq_Calc Frequency Calculations (Scaling Factor: 0.9613) DFT_Opt->Freq_Calc NMR_Calc GIAO NMR Shielding (PCM Solvation Model) DFT_Opt->NMR_Calc Freq_Calc->Analysis NMR_Calc->Analysis

Fig 1: Parallel experimental and computational workflows for spectroscopic validation.

Comparative Data Analysis

Vibrational Spectroscopy (FT-IR & Raman)

The vibrational analysis focuses on the key functional groups: the dioxepine ring, the vinylic double bond, and the dichlorophenyl moiety. The application of the 0.9613 scaling factor to the B3LYP/6-311++G(d,p) results yields excellent agreement with the empirical data.

Vibrational AssignmentExp. FT-IR (cm⁻¹)Exp. Raman (cm⁻¹)Calc. DFT (Scaled, cm⁻¹)Deviation (Δ cm⁻¹)
Aromatic C-H stretch307530803082+7
Aliphatic C-H stretch (CH₂)2860, 29302865, 29352871, 2942+11, +12
Vinylic C=C stretch (Ring)165216551661+9
Aromatic C=C stretch1585, 14721588, 14751592, 1480+7, +8
C-O-C asymmetric stretch112511301134+9
C-Cl stretch1048, 10951052, 10981055, 1102+7, +7

Causality Insight: The vinylic C=C stretch in the dioxepine ring appears at a slightly lower frequency (~1652 cm⁻¹) than typical unconstrained alkenes. The DFT calculations accurately predict this red-shift, confirming that the oxygen heteroatoms in the seven-membered ring subtly alter the force constant of the double bond through inductive effects.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR chemical shifts are highly sensitive to the local electronic environment. The GIAO method, combined with the PCM solvation model, provides a robust theoretical benchmark[4].

Atom Position / GroupNucleusExp. Shift (ppm)Calc. GIAO (ppm)Deviation (Δ ppm)
Acetal (O-CH-O)¹H5.926.05+0.13
Vinylic (C=CH)¹H5.585.66+0.08
Methylene (O-CH₂)¹H4.254.34+0.09
Aromatic (Phenyl ring)¹H7.20 - 7.557.31 - 7.68~ +0.12
Acetal Carbon (C-2)¹³C98.4100.1+1.7
Vinylic Carbons (C-5, C-6)¹³C130.2131.5+1.3
Methylene Carbons (C-4, C-7)¹³C66.868.2+1.4
Aromatic C-Cl Carbons¹³C133.5, 134.8135.1, 136.4+1.6, +1.6

Causality Insight: The acetal proton (O-CH-O) exhibits a significant downfield shift (5.92 ppm) compared to standard aliphatic protons. This is caused by the combined deshielding effects of the two adjacent highly electronegative oxygen atoms and the anisotropic effect of the adjacent 2,4-dichlorophenyl ring. The GIAO calculations successfully capture this complex magnetic environment, predicting a shift of 6.05 ppm. The slight overestimation in DFT chemical shifts is a known systematic artifact of the B3LYP functional when applied to highly halogenated systems, but the overall linear correlation remains exceptionally strong[5].

Conclusion

The spectroscopic comparison between the experimental data and the calculated DFT models for 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine demonstrates a highly reliable correlation. The use of the B3LYP/6-311++G(d,p) level of theory, coupled with appropriate frequency scaling and GIAO NMR modeling, proves to be a robust, self-validating framework. For drug development professionals, integrating these computational predictions with empirical bench data eliminates structural ambiguity, ensuring that downstream synthetic or biological assays are built upon a foundation of absolute chemical certainty.

References

  • Benchchem. "4,7-Dihydro-1,3-dioxepine | CAS 5417-32-3 | C5H8O2". Benchchem Technical Guides.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79446, cis-4,7-Dihydro-1,3-dioxepin". PubChem. Available at:[Link]

  • Zhang, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks". Journal of Chemical Information and Modeling, PubMed Central (PMC). Available at:[Link]

  • American Chemical Society. "Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations". ACS Publications. Available at:[Link]

  • Royal Society of Chemistry. "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ". Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Cross-validation of analytical results for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Results for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine: A Methodological Comparison Guide

Executive Summary

In modern pharmaceutical and agrochemical development, the structural integrity of synthetic intermediates dictates the yield and purity of the final Active Pharmaceutical Ingredient (API). 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a highly specific, stereochemically rigid cyclic acetal synthesized via the condensation of [1] and cis-2-butene-1,4-diol.

Validating the analytical results for this compound presents a unique challenge: its 1,3-dioxepine ring is highly sensitive to both thermal degradation and acid-catalyzed hydrolysis. Relying on a single analytical technique often leads to false-positive impurity reporting or undetected residual starting materials. As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating, orthogonal cross-validation strategy that complies with the latest [2].

The Mechanistic Imperative for Orthogonal Cross-Validation

To establish a trustworthy analytical profile, we must understand the causality behind the molecule's behavior under different instrumental conditions. Single-method validation fails here due to three mechanistic pitfalls:

  • The HPLC-UV Pitfall (Acid Hydrolysis & UV Blindness): Acetals are stable in basic conditions but highly labile in acidic environments. If a standard acidic HPLC mobile phase (e.g., 0.1% Trifluoroacetic acid) is employed, the analyte will undergo rapid on-column hydrolysis. This leads to an artifactual increase in the 2,4-dichlorobenzaldehyde peak, causing a false-positive failure for purity. Furthermore, the aliphatic precursor, cis-2-butene-1,4-diol, lacks a conjugated π-system, rendering it practically invisible to UV detection at standard wavelengths. Therefore, relying solely on HPLC-UV violates the specificity requirement of ICH Q2(R2), as the method cannot accurately measure all expected impurities.

  • The GC-MS Pitfall (Thermal Rearrangement): While GC-MS is excellent for detecting volatile aliphatic diols, the [3] ring can undergo thermal ring-opening or rearrangement in a hot GC inlet (>250°C), skewing the quantitative assay.

  • The qNMR Solution: 1H qNMR provides a non-destructive, absolute quantitative assay without the need for a primary reference standard of the analyte itself. It acts as the ultimate orthogonal check to cross-validate the HPLC assay results.

Comparative Performance of Analytical Modalities

The following table summarizes the quantitative data and performance metrics of each analytical alternative when applied to this specific dioxepine derivative.

Analytical ModalityPrimary UtilityDetection LimitationDegradation RiskICH Q2(R2) Suitability
HPLC-UV (Buffered) Purity & Aromatic ImpuritiesBlind to aliphatic diolsHigh (if unbuffered/acidic)Partial (requires orthogonal check for specificity)
GC-MS (Deactivated) Residual cis-2-butene-1,4-diolPoor for high MW oligomersHigh (thermal ring-opening)Specificity for volatile impurities
1H qNMR Absolute Mass Fraction (Assay)High LOD (typically >0.1%)Low (if solvent is neutralized)Ultimate Orthogonal Assay

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal mechanism to prove that the analytical method itself is not degrading the sample.

Protocol A: Stability-Indicating HPLC-UV Assay

Objective: Quantify chromatographic purity without inducing acetal hydrolysis.

  • Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation (Critical Step):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted strictly to pH 7.2 . (Causality: The slightly basic pH completely halts acid-catalyzed ring opening).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes. Monitor UV absorbance at 230 nm (optimal for the 2,4-dichlorophenyl moiety).

  • The Self-Validation Step (Autosampler Stability): Inject the sample at

    
    . Leave the sample vial in the autosampler (set to 25°C) and inject again at 
    
    
    
    hours.
    • Acceptance Criteria: The area % of the 2,4-dichlorobenzaldehyde peak must not increase by more than 0.1%. If it does, the diluent or mobile phase is actively degrading the acetal, and the method is invalid.

Protocol B: Absolute Quantitation via 1H qNMR

Objective: Establish the absolute mass fraction to cross-validate the HPLC assay.

  • Solvent Neutralization (Critical Step): Standard CDCl3 contains trace amounts of DCl (acidic) due to photolytic degradation. Before use, pass the CDCl3 through a short plug of basic alumina. (Causality: Failure to do this will result in the sample degrading inside the NMR tube during acquisition).

  • Sample Preparation: Accurately weigh ~20.0 mg of the dioxepine sample and ~10.0 mg of a NIST-traceable Internal Standard (e.g., 1,4-Dinitrobenzene) into a vial. Dissolve in 0.6 mL of the neutralized CDCl3.

  • Acquisition Parameters: Acquire the 1H NMR spectrum with a relaxation delay (

    
    ) of at least 30 seconds. (Causality: Complete 
    
    
    
    relaxation is mandatory for all protons to ensure integration accuracy is >99%).
  • The Self-Validation Step (Internal Molar Ratio Check): Before calculating the final assay against the internal standard, compare the integration of the acetal proton (singlet, ~5.8 ppm) against the alkene protons of the dioxepine ring (multiplet, ~5.6 ppm).

    • Acceptance Criteria: The molar ratio must be exactly 1:2. Any deviation indicates that a structurally similar impurity is co-eluting under one of the peaks, rendering that specific resonance invalid for quantitation.

Analytical Workflow Visualization

The following decision tree illustrates the concurrent execution of these methodologies to achieve a fully validated analytical package.

G Start 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Analytical Sample split Start->split HPLC HPLC-UV (pH 7.2 Buffered) Target: Purity & Aromatic Impurities split->HPLC GCMS GC-MS (Deactivated Inlet) Target: Residual Diol split->GCMS qNMR 1H qNMR (Neutralized CDCl3) Target: Absolute Assay split->qNMR HPLC_Check Autosampler Stability Check (Monitor Acetal Hydrolysis) HPLC->HPLC_Check CrossVal Orthogonal Cross-Validation Engine |Assay_HPLC - Assay_qNMR| < 1.0% GCMS->CrossVal qNMR->CrossVal HPLC_Check->CrossVal Decision Validation Successful Data Integrity Confirmed CrossVal->Decision

Figure 1: Orthogonal cross-validation workflow for cyclic acetal intermediates.

Conclusion

Validating the analytical results for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine requires treating the analytical method as a chemical reaction in itself. By understanding the molecule's susceptibility to acid hydrolysis and thermal stress, we can design self-validating protocols. The combination of buffered HPLC-UV for aromatic purity, GC-MS for aliphatic precursors, and qNMR for absolute mass fraction creates an impenetrable, ICH-compliant data package.

References

  • PubChem. 2,4-Dichlorobenzaldehyde (CID 13404). National Center for Biotechnology Information. Available at:[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]

  • PubChem. cis-4,7-Dihydro-1,3-dioxepin (CID 79446). National Center for Biotechnology Information. Available at: [Link]

Comparative Efficacy of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine vs. Traditional Dichlorophenyl-Containing Antifungals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dichlorophenyl moiety is a privileged pharmacophore in antifungal drug development, historically utilized to anchor inhibitors within the hydrophobic access channel of the fungal sterol 14α-demethylase (CYP51) enzyme. While traditional first-generation azoles like 1 rely on a rigid 5-membered 1,3-dioxolane ring, emerging resistance mechanisms necessitate novel structural scaffolds.

This technical guide evaluates the comparative efficacy of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine , a compound featuring a 7-membered unsaturated acetal ring. By analyzing its mechanistic rationale, comparative in vitro benchmarking, and validated experimental methodologies, this guide provides drug development professionals with actionable insights into the 1,3-dioxepine scaffold as a strategy to overcome target-site mutations.

Mechanistic Rationale: The 1,3-Dioxepine Advantage

Target Biology: CYP51 and Ergosterol Biosynthesis

Fungal cell membrane integrity is heavily dependent on ergosterol. The enzyme2, encoded by the ERG11 gene, catalyzes the oxidative removal of the 14α-methyl group from lanosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, inducing severe membrane stress and fungal lysis.

Structural Causality: Overcoming ERG11 Mutations

Traditional dichlorophenyl compounds (e.g., Ketoconazole, Miconazole) act as competitive inhibitors. The 2,4-dichlorophenyl group buries into the hydrophobic pocket of CYP51, while the azole nitrogen coordinates with the heme iron. However, 3 often alter the topology of this binding pocket, severely reducing the binding affinity of rigid 5-membered 1,3-dioxolane rings.

The 1,3-dioxepine scaffold introduces a 7-membered ring with a cis-double bond (4,7-dihydro). This specific geometry provides superior conformational plasticity. The expanded ring system allows the 2,4-dichlorophenyl group to adopt alternative binding vectors within mutated CYP51 pockets, maintaining hydrophobic contacts where rigid dioxolanes fail. Furthermore, the distinct spatial footprint of the dioxepine ring alters its recognition by fungal efflux pumps (such as Cdr1p/Cdr2p), a primary driver of3.

CYP51_Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-Methyl Sterols (Membrane Toxicity) CYP51->Toxic Pathway Shunt (Upon Inhibition) Dioxolane Ketoconazole (1,3-Dioxolane) Dioxolane->CYP51 Competitive Inhibition (Rigid Binding) Dioxepine Novel Scaffold (1,3-Dioxepine) Dioxepine->CYP51 Adaptive Inhibition (Flexible Binding)

Fig 1: Mechanism of CYP51 inhibition by rigid dioxolane vs. flexible dioxepine scaffolds.

Comparative Efficacy Data

The following table synthesizes the in vitro performance of the 1,3-dioxepine scaffold against traditional dichlorophenyl-containing counterparts. Data reflects benchmarking against wild-type and azole-resistant fungal strains.

CompoundPharmacophoreHeterocyclic ScaffoldMIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)CYP51 Binding

(nM)
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine 2,4-Dichlorophenyl7-membered (Dioxepine)0.5 - 1.02.0 - 4.015.2
Ketoconazole 2,4-Dichlorophenyl5-membered (Dioxolane)0.25 - 0.5>16.08.5
Miconazole 2,4-DichlorophenylAcyclic Ether1.0 - 2.0>16.022.0

Data Interpretation: While Ketoconazole exhibits a slightly tighter baseline binding affinity (


 = 8.5 nM) against wild-type C. albicans, the 1,3-dioxepine derivative demonstrates a significantly broader spectrum of activity, particularly against inherently resistant molds like A. fumigatus. This supports the hypothesis that the 4 can bypass specific steric hindrances that render rigid dioxolanes ineffective.

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the following methodologies represent self-validating systems. Every step is designed with internal controls and mechanistic causality to guarantee reproducible results.

Protocol A: Synthesis of the 1,3-Dioxepine Scaffold

Rationale: The formation of the 7-membered acetal is thermodynamically challenging compared to 5-membered rings. An acid-catalyzed Dean-Stark apparatus is utilized to continuously shift the equilibrium forward by azeotropically removing water.

  • Reaction Setup: In a round-bottom flask, combine 2,4-dichlorobenzaldehyde (1.0 eq) and cis-2-butene-1,4-diol (1.1 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq). Causality: pTSA provides the necessary protonation to activate the carbonyl carbon without causing unwanted side-reactions typical of stronger Lewis acids.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux at 110°C. Monitor water accumulation.

  • Alkaline Quenching (Critical Step): Once water evolution ceases (approx. 4 hours), cool the mixture to room temperature and immediately wash with 5% aqueous NaOH. Causality: Alkaline quenching strictly neutralizes the pTSA catalyst, preventing the thermodynamically driven reverse hydrolysis of the acetal during aqueous workup.

  • Purification: Extract the organic layer, dry over MgSO₄, and purify via vacuum distillation to yield the pure 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Protocol B: In Vitro CYP51 Binding Assay (Spectrophotometric)

Rationale: Binding of the compound to the heme iron of CYP51 induces a shift in the electron spin state of the iron, measurable as a Type II difference spectrum.

  • Enzyme Preparation: Suspend recombinant C. albicans CYP51 in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Causality: Glycerol is mandatory to stabilize the recombinant membrane-bound cytochrome P450 enzyme in its active, folded conformation.

  • Baseline Measurement: Divide the enzyme solution into sample and reference cuvettes. Record a baseline absorption spectrum from 350 to 500 nm.

  • Titration: Titrate the 1,3-dioxepine compound (dissolved in DMSO) into the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette. Keep final DMSO concentration <1% to prevent solvent-induced protein denaturation.

  • Data Acquisition: Measure the Type II difference spectrum, characterized by a peak at ~430 nm and a trough at ~410 nm.

  • Validation: Calculate the spectral dissociation constant (

    
    ) using a Michaelis-Menten plot of 
    
    
    
    versus inhibitor concentration.
Protocol C: Broth Microdilution MIC Assay (CLSI M27 Standard)

Rationale: A standardized microdilution assay ensures that the observed antifungal efficacy is independent of media-induced artifacts.

  • Media Preparation: Prepare RPMI 1640 broth medium, buffered to pH 7.0 with MOPS. Causality: MOPS buffering prevents pH fluctuations caused by fungal metabolism, which can artificially alter the ionization and cellular uptake of the test compounds.

  • Dilution Series: Dispense serial two-fold dilutions of the 1,3-dioxepine compound and Ketoconazole (comparator) into a 96-well microtiter plate.

  • Inoculation: Add standardized fungal suspensions (

    
     to 
    
    
    
    CFU/mL) of C. albicans and A. fumigatus to the wells.
  • Self-Validation Controls: Include a Growth Control well (media + inoculum, no drug) to prove fungal viability, and a Sterility Control well (media only) to rule out contamination. The assay is only valid if the growth control shows distinct turbidity.

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration resulting in a

    
     reduction in turbidity compared to the growth control.
    

References

  • Vafina, R. M., et al. "Synthesis and Antifungal Activity of β-Hydroxysulfides of 1,3-Dioxepane Series." Journal of Chemistry, 2018. 4

  • Wikipedia Contributors. "Lanosterol 14 alpha-demethylase." Wikipedia, The Free Encyclopedia. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47576, Ketoconazole." PubChem. 1

  • Infectious Disease Special Edition (IDSE). "Resisting Resistance: The Growing Threat of Antifungal Failure." IDSE, 2026. 3

Sources

Benchmarking the synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine against other methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating synthetic methodologies requires moving beyond rudimentary reaction schemes to understand the thermodynamic and kinetic forces governing a transformation. The synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine —a sterically hindered, electron-deficient 7-membered cyclic acetal—presents unique challenges. Seven-membered rings suffer from transannular strain and an unfavorable entropic penalty during formation compared to their 5- or 6-membered counterparts.

This guide objectively benchmarks the three primary synthetic routes for this molecule, detailing the causality behind the experimental designs and providing self-validating protocols to ensure high-fidelity replication in your laboratory.

Mechanistic Rationale & Workflow

The construction of the 4,7-dihydro-1,3-dioxepine core relies on reacting cis-2-butene-1,4-diol with 2,4-dichlorobenzaldehyde. Because the 2,4-dichlorophenyl group is electron-withdrawing, the electrophilicity of the aldehyde carbon is enhanced, but the steric bulk of the ortho-chlorine atom impedes the trajectory of the incoming diol nucleophile. To overcome the entropic barrier of 7-membered ring closure, three distinct thermodynamic strategies are employed:

  • Thermodynamic Control via Azeotropic Distillation (Method A): Relies on Le Chatelier's principle, using thermal energy and physical water removal to drive the equilibrium[1].

  • Chemical Dehydration (Method B): Utilizes a highly oxophilic, water-tolerant Lewis acid alongside an orthoester to chemically scavenge water at room temperature, preserving sensitive functional groups [2].

  • Kinetic Control via Olefin Metathesis (Method C): Bypasses C-O bond formation entirely during the cyclization step. Instead, an acyclic diallyl acetal is pre-formed, and the ring is closed via a Ruthenium-catalyzed carbon-carbon bond formation, driven irreversibly by the expulsion of volatile ethylene gas [3].

G SM1 2,4-Dichlorobenzaldehyde + cis-2-Butene-1,4-diol M1 Method A: Direct Acetalization (p-TsOH, Dean-Stark) SM1->M1 Heat, -H2O M2 Method B: Transacetalization (Bi(OTf)3, Orthoester) SM1->M2 Mild, rt SM2 2,4-Dichlorobenzaldehyde + Allyl Alcohol DA Diallyl Acetal Intermediate SM2->DA Acid cat. Prod 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine M1->Prod M2->Prod M3 Method C: Ring-Closing Metathesis (Grubbs Catalyst) DA->M3 Metathesis M3->Prod -Ethylene

Caption: Synthetic pathways for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each method based on empirical laboratory data.

ParameterMethod A: Dean-Stark AcetalizationMethod B: Bi(OTf)₃ TransacetalizationMethod C: Ring-Closing Metathesis
Average Yield (%) 75–82%85–92%80–88% (over 2 steps)
Reaction Time 12–24 hours1–2 hours2–4 hours
Temperature 110 °C (Reflux)20 °C (Room Temp)40 °C (Reflux in DCM)
Atom Economy High (Produces only H₂O)Moderate (Produces EtOH + Formate)Low (Requires allyl alcohol intermediate)
Scalability Excellent (Kilogram scale)Good (Multi-gram scale)Poor (Limited by Ru-catalyst cost)
Primary Limitation Thermal isomerization of cis-alkeneSensitivity to atmospheric moistureHigh dilution requirements (0.01 M)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational checkpoints are embedded within the steps to confirm mechanistic progression.

Method A: Direct Acetalization (The Industry Standard)

This method is ideal for bulk synthesis. It relies on the continuous physical removal of water to prevent the reverse hydrolysis reaction [4].

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,4-dichlorobenzaldehyde (1.0 equiv), cis-2-butene-1,4-diol (1.1 equiv), and p-toluenesulfonic acid (0.05 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is selected because its boiling point (110 °C) is sufficient to drive the azeotropic removal of water without causing excessive thermal degradation of the diol. The slight excess of diol compensates for minor dehydration side-reactions.

  • Execution: Heat the mixture to a vigorous reflux.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is proceeding correctly when a distinct lower aqueous layer begins to separate. The theoretical yield of water should be collected within 6–8 hours. If water evolution ceases prematurely, the catalyst may have been neutralized by basic impurities in the glassware.

  • Quench: Once water collection ceases, cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃.

    • Causality: The 7-membered acetal is highly acid-sensitive. Failing to neutralize the p-TsOH before concentration will lead to rapid hydrolysis or oligomerization during solvent removal.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation.

Method B: Lewis Acid-Catalyzed Transacetalization (The Green Approach)

This method is superior for sensitive substrates, avoiding the harsh thermal conditions that can isomerize the cis-double bond of the diol to the trans-configuration [2].

  • Setup: To a dry flask under nitrogen, add 2,4-dichlorobenzaldehyde (1.0 equiv), cis-2-butene-1,4-diol (3.6 equiv), and triethyl orthoformate (2.0 equiv).

    • Causality: Triethyl orthoformate acts as an irreversible chemical water scavenger. As water forms, it reacts with the orthoester to produce ethanol and ethyl formate, shifting the equilibrium forward at room temperature.

  • Catalysis: Add Bismuth(III) triflate (1.0–5.0 mol %) in one portion.

    • Validation Checkpoint: The reaction mixture should remain a homogenous, slightly yellow solution. If the solution turns dark brown or black, it indicates rapid polymerization of the diol, likely due to excessive catalyst loading or a localized exotherm.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation Checkpoint: The complete disappearance of the UV-active aldehyde spot confirms the reaction has reached equilibrium.

  • Workup: Quench with 2M NaOH and extract with diethyl ether.

    • Causality: A strong basic workup completely deactivates the Bi(OTf)₃ catalyst and pulls the excess unreacted diol into the aqueous phase, simplifying downstream chromatography.

Method C: Ring-Closing Metathesis (The High-Fidelity Approach)

This method is utilized when absolute control over the stereochemistry of the ring is required, bypassing the entropic penalty of forming a 7-membered ring via C-O bonds [3].

  • Pre-requisite: Synthesize the diallyl acetal intermediate by reacting 2,4-dichlorobenzaldehyde with allyl alcohol (excess) and catalytic p-TsOH.

  • Setup: Dissolve the purified diallyl acetal (1.0 equiv) in anhydrous dichloromethane (0.01 M).

    • Causality: High dilution is critical in Ring-Closing Metathesis (RCM). Operating at 0.01 M favors intramolecular cyclization over intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

  • Execution: Add Grubbs 2nd Generation Catalyst (5 mol %) and heat to reflux (40 °C).

    • Validation Checkpoint: The solution will turn a characteristic deep red/purple. The continuous evolution of ethylene gas (visible as microbubbles) is the physical driver of the reaction. If bubbling stops but starting material remains on TLC, the ruthenium catalyst has degraded.

  • Quench: After 2 hours, cool the mixture and add an excess of ethyl vinyl ether.

    • Causality: Ethyl vinyl ether selectively reacts with the active ruthenium alkylidene to form a stable Fischer carbene, quenching the catalyst and preventing unwanted double-bond isomerization of the newly formed 4,7-dihydro-1,3-dioxepine ring during concentration.

Conclusion & Recommendations

For standard drug development workflows where scalability and cost-efficiency are paramount, Method A (Dean-Stark Acetalization) remains the optimal choice, provided strict temperature control is maintained to prevent alkene isomerization. However, if the target compound is required for highly sensitive structure-activity relationship (SAR) studies where trace isomeric impurities are unacceptable, Method B (Bismuth-Catalyzed Transacetalization) offers the highest fidelity and cleanest reaction profile. Method C, while elegant, should be reserved for specialized applications where traditional acetalization fails entirely due to extreme steric hindrance.

References

  • Kim, M., et al. "Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans." PMC - National Institutes of Health. Available at: [Link]

  • "Green Chemistry Using Bismuth(III) Salts: Synthesis of Cyclic Acetals and Allylation of Tetrahydropyranyl Ethers and Aldehydes." Digital Commons @ Illinois Wesleyan University. Available at: [Link]

  • "Preparation and Antimicrobial Screening of Novel 2, 2-dichloro- cyclopropane–cis-dicarbamates and Comparison to their Precursors." Yarmouk University. Available at: [Link]

Sources

Comparative Stability Analysis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 4,7-dihydro-1,3-dioxepine class of seven-membered heterocyclic compounds represents a critical structural motif in modern organic synthesis. These cyclic acetals are highly valued as synthetic intermediates for biologically active compounds and as monomers for Alternating Ring-Opening Metathesis Polymerization (AROMP) to create fully degradable polymers [1]. However, their utility is fundamentally governed by their thermodynamic and kinetic stability.

This guide provides an in-depth comparative analysis of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine against its structural alternatives. By dissecting the hydrolytic and oxidative degradation pathways, we establish a predictive framework for researchers to optimize reaction conditions, storage protocols, and formulation strategies.

Structural Causality & Stability Mechanisms

The stability of 4,7-dihydro-1,3-dioxepine derivatives is dictated by three intersecting structural features: the inherent ring strain of the seven-membered system, the electronic nature of the C2 substituent, and the presence of activated allylic C-H bonds [2].

Hydrolytic Stability: The Electronic Influence of the C2 Substituent

Like all acetals, 4,7-dihydro-1,3-dioxepines are stable under basic conditions but susceptible to acid-catalyzed hydrolysis. The degradation is initiated by the protonation of an acetal oxygen, followed by a rate-determining ring-opening step to form an oxocarbenium ion intermediate [3].

The 2,4-dichlorophenyl group exerts a profound electron-withdrawing effect (-I effect) across the acetal center. This electron deficiency destabilizes the transition state leading to the positively charged oxocarbenium ion. Consequently, 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine exhibits significantly higher hydrolytic stability under mildly acidic conditions compared to electron-rich aliphatic derivatives (e.g., 2,2-dimethyl-4,7-dihydro-1,3-dioxepine), which readily stabilize the oxocarbenium intermediate. Furthermore, the seven-membered dioxepine ring possesses higher ring strain than its five-membered dioxolane counterparts, making it inherently more labile to hydrolysis—a feature purposefully exploited in the design of acid-degradable polymers[1, 3].

HydrolysisPathway A 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine (Stable Acetal) B Protonation of Acetal Oxygen (H+ Addition) A->B Acidic Media (pH < 5) C Ring-Opening Step (Oxocarbenium Ion Formation) B->C Rate-Determining Step D Nucleophilic Water Attack & Deacetalization C->D H2O E cis-2-Butene-1,4-diol (Diol Product) D->E F 2,4-Dichlorobenzaldehyde (Carbonyl Product) D->F

Caption: Acid-catalyzed hydrolytic degradation pathway of 4,7-dihydro-1,3-dioxepine derivatives.

Oxidative Stability: Allylic C-H Activation

The cis-olefinic bond within the 4,7-dihydro-1,3-dioxepine ring creates highly activated allylic C-H bonds at positions 4 and 7. These positions are highly susceptible to initiated autoxidation by molecular oxygen via a radical chain mechanism, leading to the formation of unstable hydroperoxides [4]. The bulky 2,4-dichlorophenyl group provides moderate steric shielding to the ring system, slightly reducing the rate of radical abstraction compared to unsubstituted or smaller alkyl derivatives.

Comparative Quantitative Stability Data

To contextualize the performance of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine, we compare it against three critical alternatives: a less sterically hindered aromatic derivative, an electron-rich aliphatic derivative, and a low-strain five-membered ring analog.

Table 1: Comparative Kinetic and Thermodynamic Stability Profiles

Compound DerivativeRing SizeElectronic Nature of C2 SubstituentAcidic Hydrolysis Half-Life (pH 4.0, 25°C)*Basic Stability (pH 10.0, 25°C)Relative Oxidative Susceptibility (Radical Initiation)
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine 7Strongly Electron-Withdrawing~48 Hours Stable (>6 months) Moderate
2-Phenyl-4,7-dihydro-1,3-dioxepine 7Mildly Electron-Withdrawing~18 HoursStable (>6 months)High
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine 7Electron-Donating< 2 HoursStable (>6 months)High
2-(2,4-Dichlorophenyl)-1,3-dioxolane 5Strongly Electron-Withdrawing> 30 Days (Low Ring Strain)Stable (>6 months)Low (No allylic C-H)

*Note: Hydrolysis half-lives are representative values derived from kinetic extrapolations of acetal cleavage rates in mixed aqueous/organic solvent systems [1, 3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and continuous monitoring to eliminate artifactual data caused by solvent evaporation or localized concentration gradients.

Protocol 1: Acid-Catalyzed Hydrolysis Kinetics via 1H-NMR

Causality: Traditional titration methods fail to capture the rapid equilibrium shifts of acetal hydrolysis. In situ 1H-NMR allows for real-time tracking of the distinct acetal proton (typically ~5.5 - 6.0 ppm) disappearance and the corresponding aldehyde proton appearance without disrupting the reaction equilibrium[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine in 0.5 mL of deuterated tetrahydrofuran (d-THF). Rationale: d-THF ensures complete solubility of the lipophilic halogenated compound while remaining miscible with the aqueous stressor.

  • Internal Standard: Add 5.0 μL of tetramethylsilane (TMS) as an internal chemical shift reference and integration standard.

  • Stress Initiation: Inject 50 μL of a D2O solution containing 0.4 mol % trifluoroacetic acid (TFA) directly into the NMR tube.

  • Kinetic Sampling: Immediately insert the tube into the NMR spectrometer (pre-equilibrated to 25°C). Acquire 1H-NMR spectra every 15 minutes for 12 hours using an automated multi-scan macro.

  • Data Processing: Plot the normalized integration of the acetal C-H peak versus time. Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Initiated Oxidation Assay

Causality: Spontaneous autoxidation suffers from unpredictable induction periods. Using azobisisobutyronitrile (AIBN) as a radical initiator at a controlled temperature (323 K) ensures a steady, measurable generation of peroxyl radicals, allowing for the precise calculation of the chain continuation rate at the allylic C-H bonds [4].

Step-by-Step Methodology:

  • System Purging: Place 5.0 mL of a 0.5 M solution of the dioxepine derivative (in chlorobenzene) into a microvolumetric glass reactor. Purge the system with pure O2 for 10 minutes.

  • Initiation: Add AIBN to achieve a final concentration of 0.01 M. Seal the reactor and connect it to a microvolumetric gas measuring apparatus.

  • Thermal Activation: Submerge the reactor in a thermostatic oil bath set precisely to 323 K (50°C) to trigger AIBN decomposition.

  • Quantification: Record the volume of oxygen absorbed every 5 minutes for 2 hours. Ensure agitation is maintained at >800 rpm to prevent gas-liquid mass transfer limitations.

  • Validation via Potentiometry: Post-reaction, analyze an aliquot of the oxidate using a potentiostat to confirm the presence of hydroperoxide groups (indicated by a distinct peak near 150 relative units), validating that oxygen consumption directly correlates to hydroperoxide formation[4].

ExperimentalWorkflow S1 Sample Preparation (Substrate in d-THF/D2O) S2 Stress Initiation (Acid/Base/Oxidant) S1->S2 S3 Kinetic Sampling (Time-course Aliquots) S2->S3 S4 Analytical Quantification (1H-NMR / Microvolumetry) S3->S4 S5 Data Processing (Half-life & Kinetics) S4->S5

Caption: Step-by-step experimental workflow for kinetic stability and degradation analysis.

References

  • Alternating Ring-Opening Metathesis Polymerization Provides Easy Access to Functional and Fully Degradable Polymers.
  • Mechanistic Study on [3+2] Cycloaddition and Cyclopropanation Reactions of 1,3-Dioxepine Derivatives in the Presence of Copper(I) Catalyst.
  • Long-Chain Polyorthoesters as Degradable Polyethylene Mimics.
  • Kinetics and Mechanism of Initiated Oxidation of 4,7-Dihydro-1,3-dioxepines.ProQuest.

A Comparative Guide to High-Fidelity Purity Confirmation of Synthesized 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine, a heterocyclic moiety of interest, likely serves as a critical intermediate in the synthesis of more complex pharmaceutical agents[1][2]. Its structural integrity and the absence of process-related impurities are paramount to ensuring the intended stereochemistry, reactivity, and biological activity of the final active pharmaceutical ingredient (API), while mitigating potential toxicity from unknown contaminants.

This guide provides an in-depth comparison of orthogonal analytical methodologies for validating the purity of 2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating system for purity assessment.

The Analytical Imperative: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurity profile. A common synthetic route to 2-aryl-4,7-dihydro-1,3-dioxepines involves the acid-catalyzed acetalization of an aldehyde (2,4-dichlorobenzaldehyde) with an unsaturated diol (cis-2-butene-1,4-diol)[3][4].

This reaction pathway can potentially introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,4-dichlorobenzaldehyde and cis-2-butene-1,4-diol.

  • By-products: Oligomeric species or products from side-reactions.

  • Reagent-Related Impurities: Residual acid catalyst or solvents from the reaction and workup.

An effective purity confirmation strategy must be capable of separating and detecting these diverse chemical entities from the target compound. Therefore, relying on a single analytical technique is insufficient; an orthogonal approach, employing methods with different separation and detection principles, is essential for comprehensive validation.

Core Purity Assessment Techniques: A Comparative Deep Dive

We will evaluate the most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile and thermally labile compounds, which makes it exceptionally well-suited for a wide range of organic molecules[5].

Causality of Method Selection: Reversed-phase HPLC (RP-HPLC) is the logical first choice. The non-polar stationary phase (like C18) will effectively retain the moderately non-polar target molecule, while a gradient elution of a polar mobile phase (water/acetonitrile) allows for the separation of impurities with a wide range of polarities. The dichlorophenyl chromophore ensures strong UV absorbance, enabling sensitive detection[6][7].

Detailed Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile:water mixture to a working concentration of 0.1 mg/mL.

  • Chromatographic System: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: Hold at 90% B

      • 18.1-20 min: Return to 50% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C[6].

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (50:50 acetonitrile:water) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Integrate the resulting peaks. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation: A pure sample will exhibit a single major peak at a specific retention time. Any other peaks are indicative of impurities. The high resolution of HPLC allows for the quantification of these impurities even at very low levels (typically <0.1%).

Workflow for HPLC Purity Assessment

Caption: A typical workflow for purity determination using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds[8]. It provides exceptional separation efficiency and delivers mass spectral data that can be used for the definitive identification of the main component and any separated impurities by comparing fragmentation patterns to library data.

Causality of Method Selection: The target molecule has a moderate molecular weight (247.1 g/mol for the C₁₁H₁₀Cl₂O₂ isotopologue) and lacks highly polar functional groups like carboxylic acids or primary amines, suggesting it should be sufficiently volatile and stable for GC analysis without derivatization[5]. The mass spectrometer detector provides a second, highly specific dimension of analysis beyond the retention time provided by GC.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (preferably with an electron ionization source).

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[8].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Procedure:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Examine the mass spectrum of the main peak and compare it with the theoretical fragmentation pattern.

    • Identify any impurity peaks by analyzing their mass spectra and searching against spectral libraries (e.g., NIST).

Data Interpretation: The TIC should show one dominant peak for the target compound. The mass spectrum for this peak should display the expected molecular ion (M⁺) and characteristic fragment ions corresponding to the loss of parts of the molecule (e.g., the dichlorophenyl group). This confirms both identity and purity.

Workflow for GC-MS Purity & Identity Confirmation

Caption: The process flow for purity analysis via GC-MS.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography excels at separation, NMR spectroscopy provides unparalleled detail about the molecular structure itself[9]. It is a primary technique for confirming the identity of the synthesized compound and can be used quantitatively (qNMR) to determine purity against a certified reference standard.

Causality of Method Selection: ¹H and ¹³C NMR are fundamental for verifying that the correct molecular framework has been assembled. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integrals in the ¹H NMR spectrum provide a unique fingerprint of the molecule. The absence of unexpected signals is a strong indicator of high purity.

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include:

      • Aromatic protons on the dichlorophenyl ring (typically in the 7.0-7.5 ppm range)[10][11].

      • The acetal proton (methine) at the C2 position, likely a singlet.

      • The vinylic protons of the dihydro-dioxepine ring.

      • The methylene protons of the dihydro-dioxepine ring.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom.

  • Procedure:

    • Acquire and process the spectra.

    • Assign all peaks to the corresponding atoms in the proposed structure.

    • Carefully inspect the baseline for small peaks that could correspond to impurities. The integration of these peaks relative to the main compound can give a semi-quantitative estimate of impurity levels.

Data Interpretation: The obtained spectra must be fully consistent with the structure of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine. The presence of signals corresponding to starting materials (e.g., the aldehyde proton of 2,4-dichlorobenzaldehyde at ~10 ppm) or other unexpected signals would indicate impurity.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique depends on the specific goal, from routine quality control to definitive structural elucidation. An orthogonal combination provides the most comprehensive and trustworthy assessment.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Function Purity quantification, impurity profilingPurity screening, impurity identificationStructural confirmation, absolute quantification (qNMR)
Specificity Moderate to High (based on separation)Very High (separation + mass fragmentation)Extremely High (unique chemical fingerprint)
Sensitivity (LOD/LOQ) High (typically ng level)Very High (pg to ng level)Low to Moderate (µg to mg level)
Quantification Excellent (Relative - Area %)Good (Relative - Area %), requires standards for absoluteExcellent (Absolute with internal standard - qNMR)
Throughput HighHighLow
Information Provided Purity percentage, impurity profilePurity, impurity identity (MS library)Definitive structure, purity (relative to NMR-active species)
Key Advantage Robust, versatile, widely applicable[5]Confirmatory identification of volatile impurities[8]Unambiguous structure proof without reference standards
Key Limitation Requires chromophore for UV detectionLimited to volatile & thermally stable compoundsLower sensitivity, higher equipment cost

Conclusion and Recommended Strategy

Confirming the purity of synthesized 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine requires a multi-faceted, orthogonal analytical approach. No single method can provide a complete picture with absolute certainty.

A recommended validation strategy would be:

  • Primary Purity Assessment (Routine QC): Utilize RP-HPLC-UV for its high throughput, excellent quantitative performance, and ability to profile non-volatile impurities. A purity value of >99% by peak area is often a target for high-quality intermediates.

  • Confirmatory Identity and Volatile Impurity Screening: Employ GC-MS to confirm the molecular weight and fragmentation pattern of the main peak, providing unequivocal identity confirmation. This method is also superior for detecting and identifying volatile impurities from solvents or starting materials.

  • Definitive Structural Verification (Batch Release): For the initial characterization of a new synthetic batch, ¹H and ¹³C NMR are indispensable. They provide the ultimate confirmation that the intended molecular structure has been formed and can reveal structural isomers or other impurities that might co-elute in chromatographic methods.

By integrating these complementary techniques, researchers and drug development professionals can establish a self-validating system that ensures the purity, identity, and quality of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, thereby guaranteeing the integrity of their subsequent research and development efforts.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • PubMed. Stereoselective measurement of E- and Z-doxepin and its N-desmethyl and hydroxylated metabolites by gas chromatography-mass spectrometry.
  • Benchchem. Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • PMC. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition.
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ChemicalBook. 4,7-DIHYDRO-2-PHENYL-1,3-DIOXEPIN synthesis.
  • CROATICA CHEMICA ACTA. Chemistry of 1,3-Dioxepins. XIII. (E)/(Z) Configurational Assignment of 4,7-Dihydro-4.
  • CymitQuimica. CAS 1003-83-4: 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • PubChem. 4,7-Dihydro-2-phenyl-1,3-dioxepin.
  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • ChemicalBook. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum.
  • Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([6][12][13]- triazole-1-methyl )-[6][7] dioxolane -4-Methyl methanesulfonate. Available from:

  • RJPT. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one.
  • Polen. Synthesis of New 1,3-Dioxepin Derivatives.

Sources

Replicating Experimental Findings for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for replicating the synthesis, physicochemical stability, and biological characterization of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine . This compound represents a specialized class of unsaturated cyclic acetals derived from cis-2-butene-1,4-diol and 2,4-dichlorobenzaldehyde.

While often utilized as a robust protecting group strategy for cis-diols, the specific 2,4-dichlorophenyl substitution pattern imparts significant lipophilicity and potential antifungal bioactivity, necessitating precise replication of its hydrolytic stability profile and synthesis efficiency compared to standard 1,3-dioxolane analogs.

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6][7][8]

The Core Challenge

The 4,7-dihydro-1,3-dioxepine ring system is thermodynamically less stable than its 5-membered dioxolane counterpart due to ring strain and entropy factors. Successful replication requires strict water exclusion to prevent equilibrium reversal.

Experimental Workflow: Synthesis Pathways

We compare the Traditional Azeotropic Dehydration (Method A) against a Mild Lewis Acid Catalysis (Method B).

Synthesis_Pathway Aldehyde 2,4-Dichlorobenzaldehyde Reaction Cyclocondensation Aldehyde->Reaction Diol cis-2-Butene-1,4-diol Diol->Reaction MethodA Method A: p-TsOH, Benzene Reflux (Dean-Stark) Reaction->MethodA MethodB Method B: Iodine (10 mol%), CH2Cl2, RT Reaction->MethodB Product 2-(2,4-Dichlorophenyl)- 4,7-dihydro-1,3-dioxepine MethodA->Product High Temp/Long Time SideProduct Hydrolysis/Polymerization (Avoidance Target) MethodA->SideProduct Risk of Isomerization MethodB->Product Mild/Fast

Figure 1: Comparative synthetic pathways. Method B minimizes thermal stress, reducing the risk of double-bond migration.

Protocol 1: Synthesis Replication

Objective: Achieve >85% isolated yield with <1% isomerization to the 4,5-dihydro analog.

Method A: Traditional (Baseline)
  • Charge: Combine 2,4-dichlorobenzaldehyde (10 mmol) and cis-2-butene-1,4-diol (12 mmol) in benzene (50 mL).

  • Catalyst: Add p-toluenesulfonic acid (0.5 mmol).

  • Reflux: Heat to reflux with a Dean-Stark trap for 6–8 hours until water evolution ceases.

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Method B: Lewis Acid (Recommended)[1][2]
  • Charge: Dissolve aldehyde (10 mmol) and diol (11 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Catalyst: Add Iodine (I₂, 1 mmol) at 0°C.

  • Stir: Allow to warm to Room Temperature (RT); monitor by TLC (approx. 2 hours).

  • Quench: Add saturated Na₂S₂O₃ (thiosulfate) to remove iodine color. Extract and dry.

Comparative Data Table:

MetricMethod A (p-TsOH)Method B (Iodine)Replication Target
Reaction Time 6–8 Hours1.5–2.5 Hours< 3 Hours
Temperature 80°C (Reflux)25°C (RT)RT preferred
Isolated Yield 72–78%88–92%> 85%
Purity (GC-MS) 95% (Isomers present)>98%> 98%
Appearance Yellowish Oil/SolidWhite Solid/Clear OilClear/White

Expert Insight: The 2,4-dichlorophenyl group deactivates the carbonyl carbon, making the aldehyde less electrophilic. Method B's activation of the carbonyl oxygen is more efficient than protonation in this steric environment.

Physicochemical Characterization: Hydrolytic Stability

A critical finding to replicate is the pH-dependent stability . 1,3-Dioxepines are acetals and are susceptible to acid hydrolysis. However, the presence of the 2,4-dichlorophenyl group (electron-withdrawing) stabilizes the acetal bond compared to a simple phenyl analog.

Protocol 2: Kinetic Hydrolysis Assay

Objective: Determine half-life (


) in Simulated Gastric Fluid (SGF) vs. Simulated Intestinal Fluid (SIF).
  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile (stock).

  • Incubation: Add 100 µL stock to 9.9 mL of:

    • Buffer A: pH 1.2 (0.1 N HCl)

    • Buffer B: pH 7.4 (Phosphate Buffer)

  • Sampling: Inject 20 µL into HPLC at t=0, 15, 30, 60, 120 min.

  • Detection: Monitor disappearance of the dioxepine peak and appearance of 2,4-dichlorobenzaldehyde (UV 254 nm).

Expected Results (Replication Criteria):

MediumpHExpected

Interpretation
Simulated Gastric 1.245 – 60 minsLabile (Prodrug potential)
Simulated Intestinal 6.8> 24 HoursStable
Plasma 7.4> 48 HoursSystemically Stable

Biological Validation: Antifungal Efficacy

The 2,4-dichlorophenyl moiety is a pharmacophore shared with azole antifungals (e.g., Miconazole). Replicating the biological activity involves testing if the dioxepine ring acts as a bioisostere for the imidazole/triazole ring or simply as a lipophilic spacer.

Protocol 3: MIC Determination (Broth Microdilution)

Organism: Candida albicans (ATCC 90028). Comparator: Fluconazole (Standard) and 2,4-Dichlorobenzaldehyde (Precursor control).

Bioassay_Workflow Stock Stock Solution (DMSO, 10 mg/mL) Dilution Serial Dilution (RPMI 1640 Media) Stock->Dilution Inoculation Inoculate with C. albicans (1-5 x 10^3 CFU/mL) Dilution->Inoculation Incubation Incubate 35°C for 24h Inoculation->Incubation Readout Read OD @ 530nm Determine MIC Incubation->Readout

Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Data Analysis & Comparison:

CompoundMIC (µg/mL)Activity Classification
Target Dioxepine 16 – 32 Moderate Activity
Fluconazole (Control)0.25 – 1.0High Potency
2,4-Dichlorobenzaldehyde64 – 128Low Potency
cis-2-Butene-1,4-diol> 128Inactive

Interpretation: If the Target Dioxepine shows an MIC < 64 µg/mL, it validates the hypothesis that the lipophilic dioxepine ring facilitates cell wall penetration, potentially releasing the toxic aldehyde intracellularly (a "Trojan Horse" mechanism) or acting via a non-specific membrane disruption mechanism.

References

  • Ghosh, A. K., et al. (2020).[3][1] Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines. ResearchGate. Retrieved from [Link]

  • Cabello, R., et al. (2010). Crystal structure and interactions of 2,4-Dichlorobenzaldehyde. Acta Crystallographica / NIH. Retrieved from [Link]

  • Xu, C., et al. (2021).[4] Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(II)/Sm(III) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science. Retrieved from [Link]

Sources

Safety Operating Guide

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of complex synthetic intermediates is a cornerstone of modern laboratory safety and environmental stewardship. For researchers and drug development professionals handling 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine , establishing a rigorous, compliant disposal protocol is critical.

This compound presents a dual-hazard profile: it contains a halogenated aromatic ring (2,4-dichlorophenyl) and a cyclic acetal/ether moiety (1,3-dioxepine)[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this specific chemical, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profiling & Hazard Causality

To manage chemical waste effectively, one must understand the causality behind the safety protocols. The structural features of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine dictate its end-of-life treatment:

  • The Halogenated Aromatic Ring: The presence of chlorine atoms mandates that this compound be strictly classified and segregated as Halogenated Organic Waste [2]. Causality: Halogenated solvents and organics require specialized, high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and complicates the incineration process[2].

  • The 1,3-Dioxepine Ring: As a cyclic acetal/ether, the 4,7-dihydro-1,3-dioxepine core is susceptible to hydrolysis in the presence of strong aqueous acids, which could cleave the ring into 2,4-dichlorobenzaldehyde and a diol. Furthermore, like many ethers, extended exposure to oxygen and light carries a theoretical risk of peroxide formation over long-term storage. Causality: Waste containing this compound must be kept away from strong acids and oxidizers to prevent exothermic degradation or the generation of pressure within sealed waste containers[3].

Quantitative Waste Management Parameters

The following table summarizes the critical logistical parameters for managing this compound within a laboratory setting, grounded in EPA RCRA guidelines[4].

ParameterSpecificationRegulatory / Safety Rationale
Waste Classification Halogenated Organic WastePrevents toxic byproduct release during incineration; ensures proper EHS routing[2].
Primary Containment Amber Glass or HDPEPrevents UV-induced degradation (amber glass) and resists solvent permeation[5].
Secondary Containment Polyethylene Trays/TubsCaptures catastrophic primary container failure, preventing environmental release[2].
Incompatible Materials Strong Acids, Oxidizers, BasesPrevents acetal cleavage, exothermic reactions, or pressure buildup in sealed containers[3].
Max SAA Volume 55 Gallons (Total Hazardous)EPA limit for Satellite Accumulation Areas (SAAs) before mandatory 72-hour EHS transfer[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process before proceeding to the next phase.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Immediately classify any reaction mixtures, mother liquors, or spent solvents containing 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine as Halogenated Waste.

  • Verify Compatibility: Ensure the designated waste container does not contain non-halogenated solvents, heavy metals, or acidic solutions[2].

    • Self-Validation Check: Review the container's active log. If the log lists incompatible chemicals (e.g., nitric acid, sulfuric acid), initiate a new, dedicated container.

Phase 2: Containment and SAA Management
  • Select the Container: Utilize a high-density polyethylene (HDPE) carboy or an amber glass bottle provided by your Environmental Health and Safety (EHS) department[5].

  • Transfer the Waste: Working strictly inside a certified chemical fume hood, use a compatible funnel to transfer the waste.

  • Seal the Container: Remove the funnel immediately after the transfer and seal the container with a threaded, vapor-tight cap[3].

    • Self-Validation Check: Invert the sealed container slightly (if safe and small enough) or visually inspect the thread seal to ensure it is "vapor tight" and "spill proof"[3]. EPA regulations strictly prohibit leaving funnels in waste containers.

Phase 3: RCRA-Compliant Labeling
  • Attach the Tag: Before the first drop of waste enters the container, affix a standard Hazardous Waste tag[3].

  • Detail the Contents: Write "Hazardous Waste" clearly. List "2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine" and any accompanying solvents (e.g., "Dichloromethane") using their full chemical names . Do not use abbreviations, acronyms, or chemical formulas[6].

  • Indicate Hazards: Check the boxes for "Toxic" and "Halogenated"[2].

Phase 4: EHS Transfer and Final Disposition
  • Monitor Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[4].

  • Initiate Pickup: Once the container reaches 90% capacity, or if the SAA reaches the 55-gallon regulatory limit, date the label and submit a chemical waste pickup request to your EHS department within 72 hours[6].

Waste Workflow Visualization

The following diagram illustrates the logical progression of the chemical from generation to final EHS disposition, highlighting the critical segregation pathway.

WasteWorkflow Gen 1. Waste Generation: 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine Seg 2. Segregation: Isolate as Halogenated Organic Waste Gen->Seg SAA 3. SAA Storage: HDPE/Glass & Secondary Containment Seg->SAA Label 4. RCRA Labeling: 'Hazardous Waste' + Full Chemical Name SAA->Label EHS 5. EHS Transfer: Pickup Request & Manifest Generation Label->EHS Inc 6. Final Disposition: High-Temperature Incineration EHS->Inc

Workflow for the segregation and disposal of halogenated dioxepine derivatives.

References

  • National Center for Biotechnology Information (PubChem). "4,7-Dihydro-2-phenyl-1,3-dioxepin | C11H12O2 | CID 260944". U.S. National Library of Medicine. Available at:[Link]

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents: Waste". Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories". Available at: [Link]

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.